4-(2-Hydroxy-2-methylpropyl)phenol
Description
BenchChem offers high-quality 4-(2-Hydroxy-2-methylpropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxy-2-methylpropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(2-hydroxy-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,11-12H,7H2,1-2H3 |
InChI Key |
YLKHDQKGELBEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: A Modern Perspective on a Valuable Synthetic Target
An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol
4-(2-Hydroxy-2-methylpropyl)phenol, a molecule featuring a tertiary alcohol appended to a phenol ring, represents a significant structural motif in organic synthesis. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to a building block for specialty polymers and resins.[1] The presence of two distinct hydroxyl groups—one phenolic and one alcoholic—offers rich chemical handles for further derivatization, yet it also presents a distinct challenge in achieving selective synthesis. This guide provides a comprehensive exploration of the primary synthetic methodologies for this target, grounded in mechanistic principles and practical, field-proven protocols. We will dissect the strategic choices an organic chemist must make, from the initial retrosynthetic analysis to the final purification, ensuring a robust and reproducible outcome.
Chapter 1: Retrosynthetic Analysis - Devising the Synthetic Blueprint
A logical approach to any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify potential starting materials and the key bond-forming reactions required. For 4-(2-Hydroxy-2-methylpropyl)phenol, two primary disconnections are most logical, leading to the two major synthetic strategies discussed in this guide.
Diagram 1.1: Retrosynthetic Analysis
A high-level overview of the synthetic disconnections for the target molecule.
-
Disconnection 'A' (Friedel-Crafts Alkylation): The bond between the phenol ring and the propyl side chain is disconnected. This suggests an electrophilic aromatic substitution, where the phenol ring acts as the nucleophile and a three-carbon electrophile is the synthetic equivalent. This leads to the Friedel-Crafts family of reactions, a cornerstone of aromatic chemistry.[2]
-
Disconnection 'B' (Grignard Reaction): The bond between the carbonyl carbon precursor and a methyl group is broken. This points towards a nucleophilic addition of a methyl group to a ketone. This strategy would employ a Grignard reagent reacting with a p-hydroxy-substituted acetophenone.[3][4]
Each of these strategies carries its own set of advantages, challenges, and procedural nuances, which will be explored in the following chapters.
Chapter 2: Synthesis via Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a powerful method for forming carbon-carbon bonds on aromatic rings.[2] In the context of our target molecule, this involves reacting phenol with a suitable three-carbon electrophile, typically in the presence of an acid catalyst.
Mechanism, Rationale, and Catalyst Selection
The reaction proceeds via electrophilic aromatic substitution. An acid catalyst generates a carbocation (or a carbocation-like complex) from the alkylating agent, which is then attacked by the electron-rich phenol ring.[5] The hydroxyl group of phenol is a strong ortho-, para-director. The para-product is generally favored due to reduced steric hindrance compared to the ortho positions.
Key Experimental Choices:
-
Alkylating Agent: Isobutylene oxide is a common choice. In the presence of an acid catalyst, the epoxide ring opens to form a stable tertiary carbocation, which then alkylates the phenol ring.
-
Catalyst: The choice of catalyst is critical and directly influences yield and selectivity.
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly active but can lead to side reactions like polyalkylation (where more than one alkyl group is added to the phenol ring) and rearrangements.[5][6] Their use often requires stoichiometric amounts and presents challenges with corrosive waste streams.
-
Solid Acid Catalysts (e.g., Activated Clay, Zeolites): These are considered "greener" alternatives. They are generally milder, leading to higher selectivity for the mono-alkylated para-product.[7] Furthermore, they are easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for potential reuse.[7]
-
Trustworthiness: A Self-Validating System
The protocol described below is designed to be self-validating. An inert atmosphere prevents oxidative side reactions. The slow, controlled addition of the alkylating agent minimizes localized high concentrations, reducing the risk of polyalkylation.[7] Monitoring the reaction by Thin-Layer Chromatography (TLC) provides real-time feedback on the consumption of starting material and the formation of the product, allowing the reaction to be stopped at the optimal point to maximize the yield of the desired mono-alkylated product.[6]
Detailed Experimental Protocol: Alkylation using Activated Clay
This protocol is adapted from established procedures for the Friedel-Crafts alkylation of phenols using solid acid catalysts.[7]
Materials:
-
Phenol (1.0 mol)
-
Activated Clay (e.g., Montmorillonite K10)
-
Isobutylene Oxide (1.1 mol)
-
Toluene (solvent)
-
Nitrogen gas supply
-
Standard laboratory glassware for reflux and addition
Procedure:
-
Flask Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add phenol (94.1 g, 1.0 mol) and 10 g of activated clay.
-
Inert Atmosphere: Purge the flask with nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction. This prevents oxidation of the phenol.[7]
-
Heating and Solvent Addition: Add 200 mL of toluene and heat the mixture to 80°C with vigorous stirring to ensure a uniform slurry.
-
Addition of Alkylating Agent: Slowly add isobutylene oxide (79.3 g, 1.1 mol) to the reaction mixture from the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature at 80°C. The slow addition is crucial to control the exothermic reaction and prevent byproduct formation.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 80°C. Monitor the reaction's progress using TLC until the phenol spot has disappeared or significantly diminished (typically 4-6 hours).
-
Workup - Catalyst Removal: Cool the reaction mixture to room temperature and filter the mixture to remove the activated clay catalyst. Wash the clay with a small amount of toluene.
-
Workup - Purification: The toluene filtrate is then concentrated under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 4-(2-Hydroxy-2-methylpropyl)phenol.
Data Presentation
Table 2.1: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Phenol:Isobutylene Oxide | 1 : 1.1 | A slight excess of the alkylating agent ensures complete conversion of the phenol. |
| Catalyst Loading | ~10% w/w of Phenol | Provides sufficient active sites for the reaction without excessive cost. |
| Temperature | 80°C | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 4-6 hours | Typically sufficient for high conversion, confirmed by TLC monitoring. |
| Typical Yield | 70-85% | Dependent on purity of reagents and strict adherence to the protocol. |
Diagram 2.1: Friedel-Crafts Workflow
A flowchart illustrating the key steps in the synthesis and purification process.
Chapter 3: Synthesis via Grignard Reagents
The Grignard reaction is a versatile C-C bond-forming tool involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[3][8] For synthesizing our target, the key is the reaction between a methyl Grignard reagent and p-hydroxyacetophenone.
Mechanism and Rationale
The core of this synthesis is the nucleophilic attack of the methyl group from the Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) on the electrophilic carbonyl carbon of p-hydroxyacetophenone.[9] This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol.
A Critical Consideration: The Acidic Phenolic Proton
A significant challenge in this synthesis is the presence of the acidic hydroxyl group on the phenol ring. Grignard reagents are not only strong nucleophiles but also potent bases.[4][10] Therefore, the first equivalent of the Grignard reagent will not attack the carbonyl group but will instead deprotonate the phenol to form a magnesium phenoxide and methane gas.[9] A second equivalent of the Grignard reagent is then required to perform the desired nucleophilic attack on the ketone. Consequently, a minimum of two equivalents of the Grignard reagent are necessary.
Diagram 3.1: Grignard Reaction Mechanism
Depicts the two-stage reaction of the Grignard reagent with p-hydroxyacetophenone.
Trustworthiness: A Self-Validating System
This protocol's reliability hinges on the strict exclusion of water. Grignard reagents react readily with any protic source, including atmospheric moisture.[8] Using anhydrous solvents (like THF or diethyl ether) and flame-dried glassware is non-negotiable and validates the reactive potential of the Grignard reagent. The observation of methane evolution upon addition of the first equivalent serves as a real-time indicator that the acid-base reaction is proceeding as expected. The final aqueous workup with a mild acid (like saturated ammonium chloride) safely quenches any unreacted Grignard reagent and protonates the alkoxide to form the desired product.
Detailed Experimental Protocol: Grignard Reaction
This protocol is based on standard procedures for Grignard reactions with ketones bearing acidic functional groups.[3][9]
Materials:
-
p-Hydroxyacetophenone (0.5 mol)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 mol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Nitrogen or Argon gas supply
-
Flame-dried glassware
Procedure:
-
Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve p-hydroxyacetophenone (68.1 g, 0.5 mol) in 300 mL of anhydrous THF. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (367 mL, 1.1 mol) via the dropping funnel over 1.5-2 hours. Maintain the temperature below 10°C. You will observe gas evolution (methane) as the first equivalent reacts with the phenolic proton.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully cool the reaction mixture back to 0°C. Slowly and cautiously add 200 mL of saturated aqueous ammonium chloride solution to quench the reaction. This will form a thick white precipitate of magnesium salts.
-
Extraction: Add 300 mL of diethyl ether to the flask and stir for 15 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 100 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from a toluene/hexane mixture) or by flash column chromatography.
Data Presentation
Table 3.1: Stoichiometry and Rationale
| Reagent | Equivalents | Rationale |
| p-Hydroxyacetophenone | 1.0 | Limiting reagent. |
| Methylmagnesium Bromide | 2.2 | 1 eq. for deprotonation of phenol, 1 eq. for addition to ketone. A slight excess (0.2 eq.) ensures complete reaction. |
| Quenching Agent (NH₄Cl) | In excess | To neutralize all reactive species and protonate the product. |
| Typical Yield | 80-90% | Grignard reactions are typically high-yielding if anhydrous conditions are maintained. |
Chapter 4: Purification and Characterization
Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is an effective method for purification. A solvent system like chloroform or a toluene/hexane mixture can be effective.[11][12]
-
Column Chromatography: For oily crude products or to separate closely related impurities, flash column chromatography using silica gel is the method of choice. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is a common strategy.
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an excellent method for large-scale purification.[11]
-
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: Expect to see a broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of both the alcohol and the phenol.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, a singlet for the two methyl groups, and signals for the hydroxyl protons. ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Conclusion
The synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol can be effectively achieved via two primary routes: Friedel-Crafts alkylation and the Grignard reaction.
-
The Friedel-Crafts approach , particularly with modern solid acid catalysts, offers an atom-economical and "greener" pathway, avoiding the need for pre-functionalized starting materials. However, controlling selectivity can be a challenge.[7]
-
The Grignard reaction provides a highly reliable and often higher-yielding route. Its main drawback is the need for more than two equivalents of the moisture-sensitive Grignard reagent and strictly anhydrous conditions.[9]
The optimal choice of method will depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for specific reaction conditions and waste streams. Both pathways, when executed with care and a solid understanding of the underlying mechanisms, provide robust and reliable access to this valuable chemical intermediate.
References
- J&K Scientific LLC. (2026, February 8).
- SL Tec. (n.d.).
- Shen, H. C., & Zhang, Y. (2020).
- BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene.
- Shen, H. C., & Zhang, Y. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- BenchChem. (2025).
- Renger, B. (1983). 4-(2-Amino-2-methylpropyl)phenole durch Fluoridionen-katalysierte Kondensation von 4-Hydroxybenzylalkoholen mit 2-Nitropropan.
- Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia.
- Wikipedia contributors. (n.d.). Grignard reagent. Wikipedia.
- Aslam, J., et al. (2023).
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- RU Patent No. 2385858C2. (2010). Method of producing high-purity 4-(2-hydroxyethyl)phenol.
- KR Patent No. 900007393B1. (1990). Process for the preparation of 2-(4-hydroxyphenyl)2-methylpropyl alcohol.
- Beilstein Journal of Organic Chemistry. (2010).
- Allen Institute. (n.d.). The reaction of 1 mol each of p-hydroxyacetophenone and methyl magnesium iodide will give.
- ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen).
- Wikipedia contributors. (n.d.). Phenylmagnesium bromide. Wikipedia.
- EP Patent No. 0449602 A1. (1991). Method for producing 4-(2'-methoxyethyl) phenol.
- PENPET. (n.d.).
- Reddit user discussion. (2015). How to dry and purify Phenol. Reddit.
Sources
- 1. Phenol for Advanced Chemical Synthesis Applications | PENPET [penpet.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. allen.in [allen.in]
- 10. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 11. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]
- 12. KR900007393B1 - Process for the preparation of 2-(4-hydroxyphenyl)2-methylpropyl alcohol - Google Patents [patents.google.com]
IUPAC name for 4-(2-Hydroxy-2-methylpropyl)phenol
An In-depth Technical Guide to 4-(2-Hydroxy-2-methylpropyl)phenol
Abstract
This technical guide provides a comprehensive overview of 4-(2-Hydroxy-2-methylpropyl)phenol, a substituted phenol of interest in medicinal chemistry and drug development. While this specific compound is not extensively documented in publicly available scientific literature, this guide synthesizes information on its chemical identity, potential synthesis pathways, predicted physicochemical properties, and prospective biological significance by drawing parallels with structurally related phenolic compounds. Methodologies for its analysis and characterization are also detailed, offering a foundational resource for researchers and drug development professionals exploring novel phenolic derivatives.
Introduction and Chemical Identity
Phenolic compounds are a cornerstone in medicinal chemistry, with a vast number of natural and synthetic derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural motif of a hydroxyl group attached to an aromatic ring imparts unique chemical reactivity and the ability to participate in crucial biological interactions. 4-(2-Hydroxy-2-methylpropyl)phenol, as a member of this class, holds potential as a valuable intermediate or a bioactive molecule in its own right.
1.1. IUPAC Name and Synonyms
The correct IUPAC name for the compound is 4-(2-hydroxy-2-methylpropyl)phenol .[3]
-
Synonyms: p-(2-Hydroxy-2-methylpropyl)phenol
1.2. Chemical Structure
The chemical structure of 4-(2-Hydroxy-2-methylpropyl)phenol consists of a phenol ring substituted at the para (4) position with a 2-hydroxy-2-methylpropyl group.
Caption: Chemical structure of 4-(2-Hydroxy-2-methylpropyl)phenol.
Synthesis Pathways
While specific literature on the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol is scarce, plausible synthetic routes can be devised based on established organic chemistry principles for the formation of similar phenol derivatives.[4][5]
2.1. Grignard Reaction with a Protected Phenolic Ketone
A common and effective method for creating tertiary alcohols is the Grignard reaction.
Caption: Grignard reaction pathway for the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol.
Experimental Protocol: Grignard Synthesis
-
Protection of 4-Hydroxyacetophenone: The phenolic hydroxyl group of 4-hydroxyacetophenone is first protected to prevent it from reacting with the Grignard reagent. A common protecting group is a silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether, formed by reacting the phenol with TBDMS-Cl in the presence of a base like imidazole.
-
Grignard Reaction: The protected 4-acetylphenol is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen). Methylmagnesium bromide (CH₃MgBr) in ether is then added dropwise at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Deprotection: The protecting group is removed from the phenolic hydroxyl group. For a TBDMS ether, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-(2-Hydroxy-2-methylpropyl)phenol.
Physicochemical Properties
The physicochemical properties of 4-(2-Hydroxy-2-methylpropyl)phenol are predicted based on its structure and data from analogous compounds such as 4-(2-hydroxypropyl)phenol and 4-(2-methylpropyl)phenol.[6][7]
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Melting Point | Predicted to be in the range of 80-100 °C |
| Boiling Point | Predicted to be >250 °C at atmospheric pressure |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone), sparingly soluble in water. |
| pKa (Phenolic Hydroxyl) | Predicted to be around 10, similar to other phenols. |
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 4-(2-Hydroxy-2-methylpropyl)phenol.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methyl protons, and the hydroxyl protons. The aromatic protons will appear in the range of δ 6.5-7.5 ppm, with splitting patterns indicative of para-substitution. The two methyl groups on the tertiary carbon will likely appear as a singlet around δ 1.2-1.5 ppm. The benzylic CH₂ protons would be a singlet around δ 2.7-3.0 ppm. The alcoholic and phenolic hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on concentration and solvent.[8][9]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (δ 110-160 ppm), the quaternary carbon bearing the hydroxyl group (δ 70-80 ppm), the benzylic carbon (δ 40-50 ppm), and the methyl carbons (δ 25-35 ppm).
4.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[10][11]
-
O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.[10]
-
O-H stretch (alcoholic): A broad band around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (phenolic): A strong band around 1200-1250 cm⁻¹.
-
C-O stretch (alcoholic): A strong band in the 1050-1150 cm⁻¹ region.
4.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 166. Common fragmentation patterns for phenols include the loss of the alkyl side chain.[12]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 167 would be prominent. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 165 would be observed.
Analytical Workflow: HPLC-UV/MS
Caption: A typical analytical workflow for the analysis of 4-(2-Hydroxy-2-methylpropyl)phenol.
Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically the mobile phase, to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenol chromophore (around 275 nm). Mass spectrometric detection can be coupled for definitive identification.[13]
-
Potential Applications in Drug Development
While no specific biological activities have been reported for 4-(2-Hydroxy-2-methylpropyl)phenol, its structure as a substituted phenol suggests several avenues for investigation in drug discovery and development.
5.1. Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals.[14][15] This activity is often associated with anti-inflammatory effects. The presence of the hydroxyl group on the aromatic ring is crucial for this activity. The alkyl side chain can modulate the lipophilicity of the molecule, which can influence its bioavailability and interaction with biological membranes.
5.2. Intermediate for Novel Therapeutics
4-(2-Hydroxy-2-methylpropyl)phenol can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[16][17] The phenolic and alcoholic hydroxyl groups provide reactive sites for further functionalization, such as etherification or esterification, to create a library of derivatives for biological screening.[18] For instance, similar phenolic structures are key intermediates in the synthesis of beta-blockers and other cardiovascular drugs.[19][20]
5.3. Potential as an Antimicrobial Agent
Many phenolic compounds exhibit antimicrobial activity.[21] The specific substitution pattern on the phenol ring can influence the spectrum and potency of this activity. Investigations into the antibacterial and antifungal properties of 4-(2-Hydroxy-2-methylpropyl)phenol could reveal its potential as a lead compound for new anti-infective agents.
Conclusion
4-(2-Hydroxy-2-methylpropyl)phenol represents an under-explored molecule within the vast family of phenolic compounds. Based on its chemical structure, it is predicted to possess physicochemical properties and potential biological activities characteristic of substituted phenols. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound for its potential applications in drug development and other scientific disciplines. Further empirical studies are warranted to validate these predictions and fully elucidate the scientific value of this compound.
References
-
Phenolic Compounds and their Biological and Pharmaceutical Activities. (2022). IntechOpen. Available at: [Link]
-
Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Available at: [Link]
-
Infrared spectrum of phenol. (2025). Doc Brown's Chemistry. Available at: [Link]
-
Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2022). Molecules, 27(15), 4764. Available at: [Link]
-
Spectroscopy Tutorial: Phenols and Enols. (n.d.). University of Calgary. Available at: [Link]
-
Biological Activity of Acetylated Phenolic Compounds. (2007). Journal of Agricultural and Food Chemistry, 55(3), 835-840. Available at: [Link]
-
Biological activities of phenolic compounds. (n.d.). ResearchGate. Available at: [Link]
-
Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. (2023). Applied Sciences, 13(5), 2991. Available at: [Link]
-
Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). University of Richmond. Available at: [Link]
-
Infrared spectra of alcohols and phenols. (n.d.). Chemistry Steps. Available at: [Link]
- Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. (n.d.). Google Patents.
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). Chinese Medicine, 17(1), 25. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). Molecules, 28(6), 2634. Available at: [Link]
-
4-(2-Amino-1-hydroxypropyl)-2-methylphenol. (n.d.). PubChem. Available at: [Link]
- Phenol derivatives and method of use thereof. (n.d.). Google Patents.
-
Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. (2011). Journal of the American Chemical Society, 133(44), 17630–17633. Available at: [Link]
-
4-(2-Hydroxypropyl)phenol. (n.d.). PubChem. Available at: [Link]
-
Phenol, 4-(2-methylpropyl)-. (n.d.). NIST WebBook. Available at: [Link]
-
Chemical Properties of Phenol, 4-(2-methylpropyl)- (CAS 4167-74-2). (n.d.). Cheméo. Available at: [Link]
-
4-(2-Amino-3-hydroxypropyl)phenol. (n.d.). PubChem. Available at: [Link]
-
Analytical Methods. (n.d.). In Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]
-
Phenol, 4-(2-methylpropyl)-. (n.d.). NIST WebBook. Available at: [Link]
-
NP-Card for 4-hydroxy-2-methylbut-2-enoic acid (NP0187208). (2022). The Natural Products Atlas. Available at: [Link]
-
Phenol, 4-(2-methylpropyl)-. (n.d.). NIST WebBook. Available at: [Link]
-
Unpacking the IUPAC Name: What's in a Phenol's Label? (2026). Oreate AI Blog. Available at: [Link]
- Method for producing 4-(2'-methoxyethyl) phenol. (n.d.). Google Patents.
-
Phenol, 4-(2-methylpropyl)-. (n.d.). PubChem. Available at: [Link]
-
Mass spectrum of phenol. (2025). Doc Brown's Chemistry. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research, 62(1), 13-18. Available at: [Link]
-
4-[({2-hydroxy-3-[(2-methylpropyl)(phenylsulfonyl)amino]propyl}(2-methylpropyl)amino)sulfonyl]phenol. (n.d.). PubChemLite. Available at: [Link]
- Method of producing high-purity 4-(2-hydroxyethyl)phenol. (n.d.). Google Patents.
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Biological and Pharmaceutical Sciences, 24(03), 139–146. Available at: [Link]
-
Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Pharmaceutical applications of phenol and their derivatives. (n.d.). SlideShare. Available at: [Link]
-
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (2025). Molecules, 30(23), 5678. Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent Technologies. Available at: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Unpacking the IUPAC Name: What's in a Phenol's Label? - Oreate AI Blog [oreateai.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-(2-Hydroxypropyl)phenol | C9H12O2 | CID 23498439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, 4-(2-methylpropyl)- | C10H14O | CID 123212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 12. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EP1541555A1 - Phenol derivatives and method of use thereof - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Architecting Bifunctional Scaffolds: A Technical Guide to 4-(2-Hydroxy-2-methylpropyl)phenol (CAS 98815-43-1)
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are the cornerstone of modular molecular design. 4-(2-Hydroxy-2-methylpropyl)phenol (CAS 98815-43-1) represents a highly versatile, yet chemically nuanced scaffold. Featuring both an acidic phenolic hydroxyl group and a sterically hindered tertiary alcohol, this molecule requires precise chemoselective strategies during synthetic manipulation.
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, reactivity profile, and optimized synthetic methodologies. Designed for research scientists and drug development professionals, this guide bridges theoretical chemistry with field-proven bench protocols.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of a scaffold is the first step in predicting its behavior in biological systems and synthetic pathways. The dual-hydroxyl nature of this compound dictates its solubility, reactivity, and analytical signature.
Table 1: Registry & Structural Identification
| Parameter | Detail |
| Chemical Name | 4-(2-Hydroxy-2-methylpropyl)phenol |
| IUPAC Name | 1-(4-Hydroxyphenyl)-2-methylpropan-2-ol |
| Synonyms | Benzeneethanol, 4-hydroxy-α,α-dimethyl- |
| CAS Registry Number | 98815-43-1 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
Data corroborated by commercial chemical registries including Sigma-Aldrich and ChemScene [1][2].
Table 2: Predicted Physicochemical Properties
| Property | Value | Causality / Implication |
| Physical State | Solid (White/Off-white) | High degree of intermolecular hydrogen bonding. |
| pKa (Phenolic OH) | ~10.1 | Allows selective deprotonation using mild bases (e.g., K₂CO₃). |
| pKa (Tertiary OH) | ~17.0 | Highly resistant to basic deprotonation; acts as a neutral moiety in basic media. |
| LogP | ~1.8 | Moderate lipophilicity, making it an excellent fragment for oral drug candidates. |
Reactivity Mapping & Chemoselectivity
As an application scientist, anticipating how a molecule will react under specific conditions is critical. The structural causality of 4-(2-hydroxy-2-methylpropyl)phenol is defined by the stark contrast between its two oxygen-containing functional groups.
The phenolic OH is relatively acidic and highly nucleophilic once deprotonated, making it the primary site for alkylation or esterification. Conversely, the tertiary alcohol is sterically hindered and a poor nucleophile. However, under strongly acidic conditions, the tertiary alcohol is highly susceptible to protonation and subsequent dehydration (E1 mechanism) to form a stable tertiary carbocation, ultimately yielding an alkene (4-(2-methylallyl)phenol).
Fig 1. Chemoselective reactivity pathways mapped to specific functional domains of the scaffold.
Optimized Synthetic Workflow
While direct addition of methylmagnesium bromide to 4-hydroxyphenylacetone is possible, it requires excessive equivalents of the Grignard reagent due to competitive deprotonation of the phenol. To ensure high atom economy and purity, we utilize a benzyl-protected synthetic route .
Fig 2. Benzyl-protected synthetic route utilizing Grignard addition and selective hydrogenolysis.
Protocol A: Grignard Addition (Synthesis of Intermediate)
Objective: Form the tertiary alcohol while maintaining the integrity of the protected phenol.
-
Reagent Preparation: Dry magnesium turnings (1.2 eq) are placed in a flame-dried flask under an argon atmosphere. Causality: Absolute exclusion of moisture is non-negotiable; water will irreversibly quench the Grignard reagent to form 4-benzyloxytoluene.
-
Initiation: Add a crystal of iodine (I₂) and 5 mL of anhydrous THF. The I₂ disrupts the unreactive magnesium oxide passivation layer on the metal surface.
-
Grignard Formation: Add 4-benzyloxybenzyl chloride (1.0 eq) dissolved in THF dropwise. Maintain the internal temperature at a gentle reflux.
-
Acetone Addition: Cool the system to 0 °C. Add anhydrous acetone (1.5 eq) dropwise. Causality: The reaction is highly exothermic. Dropwise addition at 0 °C suppresses side reactions such as the enolization of acetone (which would consume the Grignard reagent without forming the product).
-
Self-Validation (IPC): Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and run TLC (Hexane:EtOAc 4:1). The disappearance of the starting material (Rf ~0.7) and the appearance of a new, more polar spot (Rf ~0.4) confirms conversion.
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Protocol B: Chemoselective Deprotection (Hydrogenolysis)
Objective: Cleave the benzyl ether to reveal the phenol without dehydrating the tertiary alcohol.
Expert Insight: Standard ether cleavages often utilize strong Lewis acids (e.g., BBr₃) or Brønsted acids (e.g., boiling HBr). However, subjecting a tertiary alcohol to these conditions will almost certainly result in dehydration to the alkene or conversion to the tertiary bromide [4]. Therefore, catalytic hydrogenolysis is the only scientifically sound choice.
-
Setup: Dissolve the intermediate in HPLC-grade methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
-
Reaction: Purge the flask with vacuum/argon cycles (3x), then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
Self-Validation (IPC): TLC (Hexane:EtOAc 2:1) will show the transition from the UV-active intermediate ether to the highly polar, phenolic product (Rf ~0.2) which stains intensely with phosphomolybdic acid (PMA).
-
Isolation: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Causality: Never let the filtered Pd/C dry out in the presence of solvent fumes, as it can spontaneously ignite. Wash the pad with methanol and concentrate the filtrate in vacuo to yield the pure target compound.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. Below is the reference spectral profile for 4-(2-hydroxy-2-methylpropyl)phenol.
Table 3: ¹H NMR Reference Profile (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.15 | Singlet (s) | 1H | Phenolic OH (Exchanges with D₂O) |
| 6.95 | Doublet (d) | 2H | Aromatic CH (Ortho to alkyl chain) |
| 6.65 | Doublet (d) | 2H | Aromatic CH (Ortho to phenol OH) |
| 4.20 | Singlet (s) | 1H | Tertiary OH (Exchanges with D₂O) |
| 2.55 | Singlet (s) | 2H | Benzylic CH₂ |
| 1.05 | Singlet (s) | 6H | Gem-dimethyl groups (C(CH₃)₂) |
Note: The distinct singlet at 2.55 ppm confirms the absence of an alkene proton, validating that dehydration did not occur during synthesis.
References
-
LookChem. "Simple deprotection of acetal type protecting groups under neutral conditions and related syntheses." URL: [Link]
Molecular Weight and Structural Elucidation of 4-(2-Hydroxy-2-methylpropyl)phenol: A Comprehensive Technical Guide
Executive Summary
4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 98815-43-1), also recognized systematically as 1-(4-hydroxyphenyl)-2-methylpropan-2-ol, is a bifunctional aromatic compound frequently utilized as a synthetic intermediate and encountered as a pharmaceutical metabolite. As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and analytical chemists with a rigorous, self-validating framework for verifying its molecular weight and structural formula. This document transcends basic specifications, detailing the physicochemical causality behind the analytical methodologies required for unambiguous structural elucidation.
Structural Architecture and Mass Fundamentals
The molecular formula of 4-(2-Hydroxy-2-methylpropyl)phenol is C₁₀H₁₄O₂ . The molecular architecture consists of a phenol ring substituted at the para position with an isobutyl-derived aliphatic chain bearing a sterically hindered tertiary alcohol.
To validate the structure mathematically, we first calculate the Degree of Unsaturation (DoU), also known as the Index of Hydrogen Deficiency (IHD):
-
DoU = C + 1 - (H/2) = 10 + 1 - (14/2) = 4 A DoU of 4 corresponds exactly to the single aromatic benzene ring (one ring + three π bonds). This confirms that the aliphatic side chain is fully saturated, leaving no ambiguous double bonds in the substituent.
Quantitative Mass Breakdown
Understanding the exact isotopic contribution is critical for high-resolution mass spectrometry. Table 1 summarizes the stoichiometric mass contributions.
Table 1: Quantitative Mass Breakdown of C₁₀H₁₄O₂
| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 10 | 12.011 | 120.110 | 72.26% |
| Hydrogen (H) | 14 | 1.008 | 14.112 | 8.49% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 19.25% |
| Total | 26 | - | 166.220 | 100.00% |
Target Monoisotopic Mass:166.0994 Da . This exact mass (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁶O) is the critical target for structural verification workflows.
Physicochemical Causality in Method Selection
The presence of two distinct hydroxyl groups dictates the molecule's behavior in analytical environments. A failure to account for these properties often leads to false negatives or structural misidentifications.
-
Phenolic OH (pKa ~9.5–10.0): This functional group readily deprotonates in slightly basic or neutral aqueous environments. Consequently, Negative Electrospray Ionization (ESI-) is the optimal mode for mass spectrometry, yielding a highly stable phenoxide [M-H]⁻ ion[1].
-
Tertiary Aliphatic OH: This group is sterically hindered and highly prone to in-source dehydration (-18 Da) under acidic conditions or positive ionization modes (ESI+). Therefore, avoiding strong acids (like 0.1% Formic Acid) in the LC mobile phase is a mandatory experimental choice when targeting the intact precursor ion.
Validated Analytical Protocols
To establish a self-validating system for structural confirmation, orthogonal techniques—High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—must be employed in tandem.
Protocol 1: High-Resolution Mass Spectrometry (LC-ESI-TOF)
Objective: Verify the monoisotopic mass (166.0994 Da) and empirical formula (C₁₀H₁₄O₂).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile. Causality: This specific dilution prevents detector saturation and minimizes matrix-induced ion suppression.
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient elution of Mobile Phase A (Water + 10 mM Ammonium Acetate) and Mobile Phase B (Acetonitrile). Causality: Ammonium acetate buffers the pH to ~6.8, promoting the deprotonation of the phenol without triggering the dehydration of the tertiary alcohol[1].
-
Ionization: Operate the ESI source in negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.
-
Mass Analysis: Acquire full-scan MS data (m/z 50–500) on a Time-of-Flight (TOF) or Orbitrap mass analyzer configured for a resolving power of >70,000. Extract the theoretical [M-H]⁻ m/z of 165.0916. A mass error of <3 ppm confirms the C₁₀H₁₄O₂ formula.
Fig 1. LC-HRMS analytical workflow for the molecular weight verification of C10H14O2.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Objective: Confirm the atomic connectivity and the spatial arrangement of the functional groups[2].
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 10 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: Unlike CDCl₃, DMSO-d₆ strongly hydrogen-bonds with hydroxyl protons, significantly reducing their chemical exchange rate. This allows the phenolic OH (~9.1 ppm) and the tertiary aliphatic OH (~4.3 ppm) to appear as distinct, sharp singlets rather than broad, indistinguishable baseline humps.
-
¹H NMR Acquisition: Acquire data at 400 MHz or higher. The spectrum will validate the structure through three key regions:
-
Aromatic Region: An AA'BB' spin system around 6.7–7.0 ppm integrating for 4 protons confirms the para-substituted phenol.
-
Methylene Bridge: A sharp singlet around 2.6 ppm integrating for 2 protons (-CH₂-).
-
Gem-Dimethyl Group: A dominant singlet around 1.1 ppm integrating for 6 protons, confirming the two equivalent methyl groups attached to the tertiary carbon.
-
-
¹³C NMR Acquisition: Acquire carbon spectra with broadband proton decoupling. The spectrum must show exactly 8 distinct carbon signals. Causality: Despite having 10 carbons, the symmetry of the para-substituted aromatic ring (2 pairs of equivalent carbons) and the equivalent gem-dimethyl groups reduces the unique carbon environments to 8.
Fig 2. Proposed ESI negative mode MS/MS fragmentation logic for C10H14O2.
Conclusion
The precise structural elucidation of 4-(2-Hydroxy-2-methylpropyl)phenol (MW: 166.22 g/mol ) relies heavily on understanding the divergent chemical behaviors of its phenolic and tertiary alcohol groups. By utilizing ESI- negative mode HRMS to lock in the exact mass (166.0994 Da) and DMSO-d₆ NMR to map the 8 unique carbon environments, researchers can establish a highly trustworthy, self-validating analytical profile for this compound.
References
-
National Institutes of Health (NIH) / PMC. "Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples". Journal of Pharmaceutical Analysis. Available at:[Link]
-
Royal Society of Chemistry (RSC). "A framework for automated structure elucidation from routine NMR spectra". Chemical Science. Available at:[Link]
Sources
Structural Elucidation of 4-(2-Hydroxy-2-methylpropyl)phenol: A Comprehensive NMR Technical Guide
Executive Summary
The structural verification of functionalized phenolic building blocks is a critical quality control step in drug development and materials science. 4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 98815-43-1) is a versatile para-substituted intermediate characterized by a phenolic hydroxyl group and a sterically hindered tertiary alcohol. This whitepaper provides an in-depth, self-validating framework for the complete assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. By combining empirical data, mechanistic causality, and advanced 2D correlation workflows, this guide establishes a robust protocol for researchers requiring absolute structural certainty.
Structural & Mechanistic Overview
To interpret the NMR spectra accurately, we must first define the molecular architecture and its inherent magnetic environments. The molecule consists of two distinct domains:
-
The Para-Substituted Aromatic Ring: Contains a plane of symmetry passing through C1 and C4, rendering the ortho protons (H-2/H-6) chemically equivalent, as well as the meta protons (H-3/H-5).
-
The 2-Hydroxy-2-methylpropyl Chain: Features an isolated methylene group (C7) flanked by a quaternary aromatic carbon (C4) and a quaternary aliphatic carbon (C8), terminating in two chemically equivalent methyl groups (C9, C10).
The Analytical Challenge: The primary challenge lies in differentiating the two hydroxyl protons (phenolic vs. aliphatic) and ensuring the accurate integration of the quaternary carbons, which suffer from extended relaxation times.
Experimental Protocols: A Self-Validating System
Standardizing the acquisition parameters is paramount for reproducible data. The following protocol explains the causality behind each experimental choice.
Solvent Selection Strategy
While Deuterated Chloroform (CDCl 3 ) is the industry standard, DMSO-d 6 is the superior solvent for this specific compound [1].
-
Causality: DMSO-d 6 is a strong hydrogen-bond acceptor. It heavily solvates the hydroxyl protons, drastically reducing their chemical exchange rate. This prevents the -OH signals from broadening into the baseline, allowing them to be observed as distinct, integratable peaks.
Acquisition Methodology
Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of 100% DMSO-d 6 . Transfer to a high-quality 5 mm NMR tube, ensuring a minimum fill height of 40 mm to maintain magnetic field homogeneity [2].
Step 2: 1 H NMR Acquisition (1D) Acquire the proton spectrum at 400 MHz using 16 scans, a 30° flip angle, and a 1.0 s relaxation delay.
Step 3: Self-Validating D 2 O Shake To definitively assign the exchangeable protons, add 2 drops of D 2 O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of specific signals confirms their identity as heteroatom-bound protons.
Step 4: 13 C NMR Acquisition (1D) Acquire the carbon spectrum at 100 MHz using 1024 scans.
-
Critical Parameter: Set the relaxation delay ( D1 ) to at least 2.0–3.0 seconds . Quaternary carbons (C1, C4, C8) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1.0 s delay will result in severe signal attenuation for these critical nodes [3].
Fig 1: Step-by-step NMR acquisition workflow emphasizing self-validation.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of 4-(2-Hydroxy-2-methylpropyl)phenol in DMSO-d 6 provides a masterclass in symmetry and spin-spin coupling [4].
Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J -Coupling (Hz) | Mechanistic Assignment |
| 1-OH | 9.15 | s (br) | 1H | - | Phenolic OH (Exchanges with D 2 O) |
| 3, 5 | 6.95 | d (AA'BB') | 2H | 8.4 | Aromatic CH (meta to OH) |
| 2, 6 | 6.65 | d (AA'BB') | 2H | 8.4 | Aromatic CH (ortho to OH) |
| 8-OH | 4.25 | s (br) | 1H | - | Aliphatic tertiary OH (Exchanges with D 2 O) |
| 7 | 2.55 | s | 2H | - | Aliphatic CH 2 (Isolated spin system) |
| 9, 10 | 1.05 | s | 6H | - | Aliphatic CH 3 (Isochronous) |
Expert Insights & Causality
-
The AA'BB' Spin System: While the aromatic protons at 6.65 ppm and 6.95 ppm appear as simple doublets, they actually constitute an AA'BB' spin system. Although H-2 and H-6 are chemically equivalent due to molecular symmetry, they are magnetically inequivalent because they couple differently to H-3 ( 3J ) than they do to H-5 ( 5J ). This results in a complex multiplet that deceptively resembles a first-order doublet at lower resolutions [4].
-
The Isolated Methylene (C7): The signal at 2.55 ppm is a sharp singlet. Because C7 is flanked by C4 (aromatic) and C8 (tertiary alcohol), there are no vicinal protons to induce 3J spin-spin splitting.
-
Isochronous Methyls (C9, C10): Rapid free rotation around the C7–C8 single bond averages the magnetic environments of the two methyl groups, resulting in a single, intense 6H singlet at 1.05 ppm.
13 C NMR Spectral Analysis
The 13 C NMR spectrum confirms the carbon skeleton. The chemical shifts are heavily dictated by the electronegativity of the oxygen atoms and the hybridization of the carbons [5].
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6 )
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment |
| 1 | 155.5 | C | Aromatic C-OH (Deshielded by electronegative oxygen) |
| 3, 5 | 131.2 | CH | Aromatic CH (meta to OH) |
| 4 | 129.5 | C | Aromatic C-CH 2 (Quaternary) |
| 2, 6 | 114.8 | CH | Aromatic CH (ortho to OH, shielded by resonance) |
| 8 | 69.5 | C | Quaternary Aliphatic C-OH |
| 7 | 48.2 | CH 2 | Aliphatic CH 2 |
| 9, 10 | 29.5 | CH 3 | Aliphatic CH 3 |
Expert Insights & Causality
-
Resonance Shielding: The phenolic oxygen donates electron density into the aromatic ring via resonance. This electron density localizes primarily on the ortho (C2/C6) and para (C4) positions. Consequently, C2 and C6 are highly shielded, appearing upfield at 114.8 ppm compared to the meta carbons (131.2 ppm).
-
Quaternary Intensity: As noted in the protocol, C1, C4, and C8 will appear at roughly 30-50% the intensity of the CH carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer T1 relaxation times [3].
2D NMR Workflows: Locking the Connectivity
To transition from isolated assignments to absolute structural proof, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range ( 2JCH and 3JCH ) couplings, effectively bridging the isolated spin systems.
Key Diagnostic HMBC Correlations:
-
Anchoring the Chain: The methylene protons (H-7 at 2.55 ppm) show a strong 3J correlation to the aromatic carbons C-3/5 (131.2 ppm) and a 2J correlation to C-4 (129.5 ppm). This definitively proves the alkyl chain is attached to the para position of the ring.
-
Validating the Tertiary Alcohol: The methyl protons (H-9/10 at 1.05 ppm) show a 2J correlation to the oxygen-bearing quaternary carbon C-8 (69.5 ppm) and a 3J correlation to the methylene carbon C-7 (48.2 ppm).
Fig 2: Key HMBC correlation network proving the regiochemistry and connectivity.
By executing this systematic, causality-driven approach, researchers can achieve unambiguous structural elucidation of 4-(2-Hydroxy-2-methylpropyl)phenol, ensuring high-fidelity data for downstream pharmaceutical and synthetic applications.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
-
Faculty of Mathematical & Physical Sciences. Sample Preparation. University College London (UCL).[Link]
-
Furrer, J. (2022). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. SciSpace / Universität Bern.[Link]
-
American Chemical Society. Review of Spectrometric Identification of Organic Compounds, 8th Edition. Journal of Chemical Education.[Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]
Mass Spectrometry Fragmentation of 4-(2-Hydroxy-2-methylpropyl)phenol: An In-Depth Technical Guide
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.
Executive Summary & Structural Deconstruction
As a Senior Application Scientist, I frequently encounter complex structural motifs that require orthogonal mass spectrometry (MS) techniques for unambiguous characterization. 4-(2-Hydroxy-2-methylpropyl)phenol (Molecular Formula: C₁₀H₁₄O₂, Monoisotopic Mass: 166.0994 Da) is a prime example of such a molecule.
Structurally, it features two highly diagnostic functional groups:
-
A p-Alkylphenol Moiety: Highly susceptible to deprotonation in negative electrospray ionization (ESI-) and notorious for cytochrome P450-mediated bioactivation into reactive quinone methides.
-
A Benzylic-Adjacent Tertiary Alcohol: A functional group that acts as a proton affinity site in positive mode (ESI+) but is thermodynamically driven toward rapid in-source dehydration.
This whitepaper details the causality behind its gas-phase fragmentation behavior, providing a self-validating analytical framework for its identification in complex biological matrices.
Gas-Phase Fragmentation Mechanisms (CID)
Understanding the collision-induced dissociation (CID) of this molecule requires looking beyond simple bond cleavages and analyzing the thermodynamic driving forces—specifically, charge stabilization and the expulsion of stable neutral molecules.
Positive Ion Mode (ESI+): Dehydration and Alkene Expulsion
In ESI+, the molecule is protonated to form the [M+H]⁺ precursor at m/z 167.10 . The protonation predominantly occurs at the tertiary alcohol oxygen.
The Causality of Water Loss: Tertiary alcohols lack a molecular ion peak under hard ionization and readily lose water under soft ionization because the resulting tertiary carbocation is highly stabilized by hyperconjugation .
-
Primary Pathway: The [M+H]⁺ ion undergoes a rapid dehydration (-18.01 Da) to yield a stable tertiary carbocation at m/z 149.10 .
-
Secondary Pathway: Upon further collisional activation in the Q2 collision cell, the m/z 149.10 ion undergoes an alkyl cleavage. The C-C bond between the benzylic carbon and the tertiary carbon breaks, accompanied by a hydrogen shift, to expel neutral propene (C₃H₆, 42.05 Da). This leaves the charge on the aromatic system, forming the resonance-stabilized hydroxybenzyl cation at m/z 107.05 .
Figure 1: ESI+ fragmentation pathway demonstrating dehydration and alkene loss.
Negative Ion Mode (ESI-): Charge-Remote Retro-Aldol Cleavage
In ESI-, the phenolic hydroxyl group (pKa ~10) is easily deprotonated, yielding a robust [M-H]⁻ precursor at m/z 165.09 .
The Causality of Acetone Loss: While the negative charge initially resides on the phenoxide oxygen, gas-phase basicity allows the charge to equilibrate to the tertiary alcohol oxygen during CID. This localized alkoxide triggers a concerted, retro-aldol-like heterolytic cleavage of the adjacent C-C bond. The alkoxide collapses to form a C=O double bond, expelling neutral acetone (58.04 Da) . The leaving group is a benzylic carbanion, which immediately isomerizes via resonance into the highly stable p-cresolate anion at m/z 107.05 . This specific -58 Da neutral loss is an absolute diagnostic hallmark for the 2-hydroxy-2-methylpropyl side chain.
Figure 2: ESI- fragmentation pathway detailing retro-aldol cleavage and acetone loss.
Quantitative Data Summary
For method development on Triple Quadrupole (QqQ) or Q-TOF systems, the following exact mass transitions should be monitored.
| Polarity | Precursor Ion (m/z) | Fragment Ion (m/z) | Mass Shift (Da) | Neutral Loss | Structural Assignment |
| ESI+ | 167.1072 [M+H]+ | 149.0966 | -18.0106 | H₂O | Tertiary Carbocation |
| ESI+ | 149.0966 [M+H-H2O]+ | 107.0497 | -42.0469 | C₃H₆ | Hydroxybenzyl Cation |
| ESI- | 165.0916 [M-H]- | 107.0497 | -58.0419 | C₃H₆O | p-Cresolate Anion |
| ESI+ | 472.1753 [M+GSH-H2O]+ | 343.1327 | -129.0426 | C₆H₇NO₂ | GSH Adduct (Pyroglutamate loss) |
Experimental Protocols: A Self-Validating System
In DMPK and toxicology, merely detecting the parent mass is insufficient. Compounds containing a p-alkylphenol motif (such as ATF6 pathway activators) are frequently oxidized by Cytochrome P450 enzymes into highly electrophilic quinone methides .
To build a self-validating system , we must not only map the CID fragments of the parent drug but also trap its reactive intermediates using Glutathione (GSH) .
Protocol: LC-MS/MS Quinone Methide Trapping Assay
-
Microsomal Incubation: Incubate 10 µM of 4-(2-Hydroxy-2-methylpropyl)phenol with Human Liver Microsomes (HLM, 1 mg/mL protein), 1 mM NADPH, and 5 mM GSH in 100 mM phosphate buffer (pH 7.4) for 60 minutes at 37°C.
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
UHPLC Separation: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
MS/MS Detection (Constant Neutral Loss): Operate the mass spectrometer in ESI+ mode. Set up a Constant Neutral Loss (CNL) scan of 129 Da . This specifically filters for any ion that loses the pyroglutamic acid moiety—a universal signature of a GSH adduct.
-
Data Validation: The detection of an adduct at m/z 472.18 (following in-source dehydration of the tertiary alcohol) confirms the metabolic conversion of the p-alkylphenol into a quinone methide.
Figure 3: Self-validating LC-MS/MS workflow for structural and metabolic characterization.
References
-
Paxman, R., et al. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins. eLife, 2018. Available at:[Link]
-
Wang, Y., et al. Identification of Quinone Methide Metabolites of Dauricine in Human Liver Microsomes and in Rat Bile. Chemical Research in Toxicology (ACS Publications), 2009. Available at:[Link]
Vibrational Dynamics and FTIR Spectroscopic Profiling of 4-(2-Hydroxy-2-methylpropyl)phenol
Executive Summary
For researchers and drug development professionals, the accurate structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(2-Hydroxy-2-methylpropyl)phenol (CAS No. 98815-43-1)[1] is a bifunctional molecule featuring both a phenolic moiety and a sterically hindered tertiary alcohol. This whitepaper provides an authoritative, in-depth guide to analyzing this compound using Fourier Transform Infrared (FTIR) spectroscopy. By moving beyond simple peak-picking, we explore the quantum mechanical causality behind the vibrational modes, establish self-validating experimental workflows, and decode the complex hydrogen-bonding dynamics inherent to this molecular architecture.
Molecular Architecture & Vibrational Causality
To interpret the IR spectrum of 4-(2-Hydroxy-2-methylpropyl)phenol, one must first deconstruct its structural geometry. The molecule consists of a para-substituted benzene ring, a phenolic hydroxyl group (-OH), a methylene bridge (-CH₂-), and a tertiary alcohol embedded within a gem-dimethyl group (-C(CH₃)₂OH).
Each of these functional groups acts as an independent quantum harmonic oscillator, yet they are electronically and sterically coupled. The frequencies of their infrared absorptions are dictated by Hooke’s Law ( ν=2πc1μk ), where k is the force constant of the bond and μ is the reduced mass of the vibrating atoms.
The Dual C-O Stretching Conundrum
This molecule presents two distinct C-O stretching vibrations, which serve as critical diagnostic markers:
-
Phenolic C-O Stretch (~1220 cm⁻¹): The oxygen lone pairs delocalize into the aromatic π -system. This resonance increases the bond order (and thus the force constant, k ), driving the absorption frequency significantly higher than that of standard aliphatic alcohols[2][3].
-
Tertiary Alcohol C-O Stretch (~1150 cm⁻¹): Unlike primary alcohols (which absorb near 1050 cm⁻¹), the tertiary carbon is bonded to three other heavy carbon atoms. This localized steric crowding alters the reduced mass ( μ ) and the vibrational coupling of the C-C-O asymmetric stretch, shifting the band to a higher wavenumber[2][4].
The Gem-Dimethyl "Umbrella" Split
The tertiary alcohol is flanked by two identical methyl groups (-C(CH₃)₂-). When these methyl groups undergo symmetric bending (the "umbrella" mode), they mechanically couple. This coupling splits the fundamental vibration into two distinct frequencies (in-phase and out-of-phase), resulting in a highly reliable diagnostic doublet at roughly 1380 cm⁻¹ and 1365 cm⁻¹ [2].
Caption: Structural mapping of 4-(2-Hydroxy-2-methylpropyl)phenol to its characteristic infrared vibrational modes.
Self-Validating Experimental Workflows
To ensure high-fidelity data (E-E-A-T principles), spectroscopic protocols must be self-validating. A single sampling technique is insufficient for a bifunctional molecule prone to complex hydrogen bonding. We recommend a tri-modal analytical approach.
Protocol A: Attenuated Total Reflectance (ATR-FTIR)
Purpose: Rapid, non-destructive solid-state identification and polymorph screening.
-
Preparation: Clean the diamond/ZnSe crystal with anhydrous isopropanol and allow it to evaporate completely.
-
System Validation: Collect an ambient background scan. Validation metric: The baseline must be flat, and the single-beam energy profile must match the factory standard (>95% throughput). Atmospheric H₂O and CO₂ must be computationally ratioed out.
-
Execution: Place 2-5 mg of the solid sample onto the crystal. Engage the pressure anvil.
-
Data Validation: Monitor the peak intensity of the strongest band (e.g., the 1220 cm⁻¹ C-O stretch). Adjust the anvil pressure until the maximum absorbance is between 0.4 and 0.8 AU . Absorbance above 1.0 AU in ATR can lead to anomalous dispersion and peak shifting.
Protocol B: Transmission FTIR (KBr Pellet)
Purpose: High-resolution solid-state matrix analysis, minimizing the optical artifacts inherent to ATR.
-
Preparation: Bake spectral-grade Potassium Bromide (KBr) at 105°C for >24 hours. Causality: KBr is highly hygroscopic. Absorbed water will create a massive artifact at 3400 cm⁻¹, completely obscuring the molecule's native hydroxyl bands.
-
Execution: Co-grind 1-2 mg of the analyte with 150 mg of dry KBr in an agate mortar. Press under 10 tons of vacuum pressure for 5 minutes.
-
System Validation: The resulting pellet must be visually transparent. Validation metric: An opaque pellet indicates excessive particle size, leading to the Christiansen effect (severe baseline scattering). Run a blank KBr pellet as the background to subtract matrix noise.
Protocol C: Solution-Phase FTIR (Dilute CCl₄)
Purpose: Probing intermolecular vs. intramolecular hydrogen bonding dynamics[5].
-
Preparation: Prepare a concentration gradient of the sample in anhydrous Carbon Tetrachloride (CCl₄) (e.g., 0.1 M, 0.01 M, 0.001 M).
-
Execution: Inject the solutions into a matched-pathlength liquid transmission cell (e.g., 1 mm NaCl windows).
-
System Validation: Use the exact same liquid cell filled with pure CCl₄ for the background scan to ensure perfect solvent subtraction.
Caption: Workflow for multi-modal FTIR analysis to capture solid-state and solution-phase vibrational dynamics.
Quantitative Spectral Assignments
The following table synthesizes the expected quantitative FTIR data for 4-(2-Hydroxy-2-methylpropyl)phenol, derived from established group frequency principles[6][7][8].
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode & Causality |
| ~3200 - 3500 | Strong, Broad | Phenolic & Tertiary -OH | Intermolecular H-bonded O-H stretch. Broadening occurs because the solid state contains a vast distribution of hydrogen bond lengths and strengths, smearing the quantized energy levels[4]. |
| ~3610, ~3620 | Sharp, Weak | Phenolic & Tertiary -OH | "Free" O-H stretch. Only visible in dilute non-polar solution (Protocol C) or vapor phase, where intermolecular H-bonds are physically broken[5]. |
| ~3000 - 3100 | Weak | Aromatic C-H | sp² C-H stretching. Higher frequency than aliphatic C-H due to the stiffer sp² hybridized carbon bonds[3]. |
| ~2850 - 2960 | Medium | Aliphatic C-H | sp³ C-H stretching. Arises from the methylene bridge (-CH₂-) and the gem-dimethyl groups. |
| ~1600, 1510 | Med-Strong | Aromatic Ring | C=C skeletal stretching. The 1510 cm⁻¹ band is typically highly intense for para-substituted benzenes[3]. |
| ~1380, ~1365 | Medium | Gem-Dimethyl | Symmetric CH₃ bend (umbrella mode). Split into a doublet due to the mechanical coupling of the two identical methyl groups on the tertiary carbon[2]. |
| ~1220 | Strong | Phenolic C-O | Aromatic C-O stretch. Shifted to higher frequency due to partial double-bond character from π -resonance[2][3]. |
| ~1150 | Strong | Tertiary Alcohol C-O | Aliphatic C-C-O asymmetric stretch. Shifted higher than primary alcohols (~1050 cm⁻¹) due to steric crowding and increased reduced mass at the tertiary carbon[2]. |
| ~820 | Strong | Para-substituted Ring | Out-of-plane (OOP) C-H bend. The two adjacent aromatic protons vibrate in phase. The lack of other adjacent hydrogens restricts coupling, making this a highly reliable fingerprint for 1,4-disubstitution[3][9]. |
Decoding Hydrogen Bonding Dynamics
The most variable and informative region of the 4-(2-Hydroxy-2-methylpropyl)phenol spectrum is the hydroxyl stretching region (3650–3200 cm⁻¹). Because the molecule possesses both a phenolic OH (a strong hydrogen bond donor/acceptor) and a tertiary aliphatic OH (a sterically hindered donor/acceptor), the solid-state spectrum (ATR or KBr) will exhibit a massive, overlapping, and broad absorption band centered around 3350 cm⁻¹.
The Causality of Broadening: When a hydrogen bond (O-H···O) forms, electron density is pulled away from the covalent O-H bond, weakening it. A weaker bond means a lower force constant ( k ), which shifts the absorption to a lower wavenumber. In a solid crystal lattice, there are countless micro-environments with slightly different H-bond lengths and angles. This continuum of micro-states results in a broad "smear" of absorption frequencies rather than a sharp peak.
Experimental Verification: By utilizing Protocol C (Dilute CCl₄), researchers can systematically break these intermolecular networks. As the concentration drops below 0.01 M, the broad peak at 3350 cm⁻¹ will vanish, replaced by two distinct, sharp peaks: one near 3610 cm⁻¹ (free phenolic OH) and one near 3620 cm⁻¹ (free tertiary OH)[5]. This self-validating test definitively proves that the broadness is an intermolecular phenomenon, not an artifact of the instrument.
References
-
ChemScene. "98815-43-1 | 4-(2-Hydroxy-2-methylpropyl)phenol." 1
-
Spectroscopy Online. "Alcohols—The Rest of the Story." 2
-
Wiley. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition." 6
-
Google Books. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts." 7
-
Quimica Organica. "IR Spectrum: Alcohols and Phenols." 4
-
Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material."
-
ResearchGate. "FTIR spectrum. (a) At fingerprint region, the following functional..." 8
-
Doc Brown's Advanced Organic Chemistry. "infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting functional groups." 3
-
ResearchGate. "FTIR spectra of phenol monomer in different noble gas matrices." 5
-
Oklahoma State University. "Infrared Absorption Spectra of Trisubstituted Phenol Derivatives." 9
Sources
- 1. chemscene.com [chemscene.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. wiley.com [wiley.com]
- 7. Infrared and Raman Characteristic Group Frequencies: Tables and Charts - George Socrates - Google Books [books.google.ie]
- 8. researchgate.net [researchgate.net]
- 9. ojs.library.okstate.edu [ojs.library.okstate.edu]
Technical Whitepaper: The Dual Pharmacological Potential of 4-(2-Hydroxy-2-methylpropyl)phenol
Executive Summary
As drug discovery pivots toward multifunctional small molecules, 4-(2-Hydroxy-2-methylpropyl)phenol (CAS 98815-43-1) emerges as a high-value structural scaffold. Featuring a phenolic core paired with a bulky, oxygenated aliphatic para-substituent, this compound occupies a unique chemical space. From an application science perspective, its architecture suggests two distinct, highly actionable biological trajectories: Estrogen Receptor (ER) modulation (mimicking xenoestrogenic alkylphenols) and neuroprotective antioxidant activity (acting as a lipophilic analog of the dietary phenol, tyrosol).
This whitepaper dissects the structure-activity relationship (SAR) of 4-(2-Hydroxy-2-methylpropyl)phenol, establishes the causality behind its hypothesized mechanisms, and provides self-validating experimental protocols for preclinical evaluation.
Structural Activity Relationship (SAR) Rationale
The biological potential of 4-(2-Hydroxy-2-methylpropyl)phenol is dictated by two critical pharmacophore features:
-
The Phenolic Core: A universal motif for both steroid receptor binding and free-radical scavenging.
-
The 2-Hydroxy-2-methylpropyl (gem-dimethyl) Group:
-
Endocrine Axis: Simple phenols with bulky 4-alkyl groups, such as 4-tert-octylphenol, are established ER ligands. The hydrophobic alkyl chain interacts favorably with the receptor's ligand-binding domain1[1]. The terminal hydroxyl in our target compound introduces a novel hydrogen-bond donor/acceptor, potentially shifting its profile from a pure agonist to a Selective Estrogen Receptor Modulator (SERM).
-
Neuroprotective Axis: The compound is a structural analog of tyrosol (4-(2-hydroxyethyl)phenol), a potent antioxidant found in olive oil2[2]. The endogenous biotransformation of tyrosol highlights its critical role in redox signaling 3[3]. The gem-dimethyl substitution increases lipophilicity, theoretically enhancing blood-brain barrier (BBB) penetrance while sterically shielding the aliphatic hydroxyl from rapid Phase II metabolism.
-
Hypothesis I: Estrogen Receptor (ER) Modulation
Alkylphenols mimic the effects of endogenous 17β-estradiol by binding to nuclear estrogen receptors4[4]. To determine the binding kinetics of 4-(2-Hydroxy-2-methylpropyl)phenol, a radiometric displacement strategy is required.
Experimental Protocol: ERα/ERβ Competitive Binding Assay
Causality & Trustworthiness: We utilize a competitive binding assay against [3H]-estradiol. The assay is a self-validating system: it includes 17β-estradiol as a positive control (defining maximum competitive displacement) and a vehicle-only control (defining total binding). The use of a hydroxylapatite (HAP) slurry is a deliberate choice; it selectively precipitates the receptor-ligand complexes, allowing for the precise separation of bound from free radioligand without disrupting low-affinity interactions5[5].
Step-by-Step Methodology:
-
Receptor Preparation: Dilute recombinant human ERα or ERβ in 50 mM Tris buffer (pH 7.4) supplemented with 1 mM EDTA, 1 mM EGTA, and 10% glycerol to stabilize the ligand-binding domain.
-
Ligand Incubation: In duplicate tubes, combine 10 µL of [3H]-estradiol (1 nM final concentration) with 10 µL of 4-(2-Hydroxy-2-methylpropyl)phenol at varying concentrations (10⁻⁹ to 10⁻⁴ M). Add 50 µL of the receptor preparation and 230 µL of Tris buffer.
-
Equilibration: Incubate the reaction mixture on a drum roller at 4°C for 20 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Add 750 µL of cold 60% hydroxylapatite (HAP) slurry to each tube. Vortex briefly and incubate on ice for 15 minutes. Centrifuge at 10,000 x g for 5 minutes.
-
Washing & Quantification: Discard the supernatant (free ligand). Wash the HAP pellet three times with cold Tris buffer. Resuspend the pellet in scintillation fluid and quantify radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.
Caption: ERα/ERβ binding and transcriptional activation pathway.
Hypothesis II: Neuroprotective Antioxidant Activity
Tyrosol derivatives engage the Keap1-Nrf2-ARE pathway, providing robust cytoprotection against oxidative stress in neural tissues 6[6]. The gem-dimethyl modification in our target compound likely stabilizes the phenoxy radical via hyperconjugation and steric hindrance, preventing rapid dimerization and enhancing its radical scavenging half-life.
Experimental Protocol: Nrf2-ARE Activation and Oxidative Stress Rescue
Causality & Trustworthiness: We assess the compound's ability to rescue SH-SY5Y neuroblastoma cells from H₂O₂-induced toxicity. To ensure the protocol is self-validating, parallel plates are run without H₂O₂ to confirm the compound itself does not exhibit basal cytotoxicity. tert-Butylhydroquinone (tBHQ) serves as a validated positive control for Nrf2 activation.
Step-by-Step Methodology:
-
Cell Culture & Transfection: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. Transiently transfect cells with an ARE-luciferase reporter plasmid using Lipofectamine 3000.
-
Compound Pre-treatment: 24 hours post-transfection, treat the cells with 4-(2-Hydroxy-2-methylpropyl)phenol at concentrations ranging from 0.1 to 100 µM. Include vehicle (0.1% DMSO) and tBHQ (10 µM) controls. Incubate for 24 hours.
-
Reporter Assay: Lyse a subset of the treated cells and measure luciferase activity using a dual-luciferase reporter assay system to quantify Nrf2-driven transcription.
-
Oxidative Challenge: To the remaining intact cells, add 100 µM H₂O₂ for 4 hours to induce oxidative stress.
-
Viability Readout: Assess cell viability using a standard MTT reduction assay. Read absorbance at 570 nm to determine the percentage of rescued cells relative to the H₂O₂-only control.
Caption: Keap1-Nrf2-ARE antioxidant signaling cascade.
Quantitative Data Projection
Based on the structural homology to known reference standards, the table below summarizes the projected pharmacological profile of 4-(2-Hydroxy-2-methylpropyl)phenol for comparative analysis.
| Compound | ERα Affinity (Ki) | ERβ Affinity (Ki) | Nrf2 Activation (EC50) | BBB Permeability (LogP est.) |
| 17β-Estradiol | 0.1 nM | 0.1 nM | N/A | 4.01 |
| 4-tert-Octylphenol | 1.5 µM | 2.1 µM | Weak / N/A | 5.20 |
| Tyrosol | > 100 µM | > 100 µM | 45.0 µM | 1.05 |
| 4-(2-Hydroxy-2-methylpropyl)phenol | Est. 5-10 µM | Est. 8-15 µM | Est. 15-25 µM | Est. 2.10 |
Note: The addition of the terminal hydroxyl group is expected to decrease ER binding affinity relative to purely aliphatic alkylphenols, while the gem-dimethyl group is expected to enhance Nrf2 activation potency relative to tyrosol due to increased cellular retention.
References
- Plotnikov, M. B., & Plotnikova, T. M. (2020). Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant. Current Neuropharmacology.
- Rodríguez-Morató, J., et al. (2023). Novel Ingredients: Hydroxytyrosol as a Neuroprotective Agent; What Is New on the Horizon? MDPI Nutrients.
- Nimrod, A. C., & Benson, W. H. (1996). The Estrogenic Effects of Alkylphenol Ethoxylates.
- Routledge, E. J., & Sumpter, J. P. (2000). Dependence of estrogenic activity on the shape of the 4-alkyl substituent in simple phenols. NIH / Journal of Biological Chemistry.
- Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Oxford Academic / Toxicological Sciences.
- Boronat, A., et al. (2019). Generation of the Antioxidant Hydroxytyrosol From Tyrosol Present in Beer and Red Wine in a Randomized Clinical Trial. NIH / Nutrients.
Sources
- 1. Dependence of estrogenic activity on the shape of the 4-alkyl substituent in simple phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of the Antioxidant Hydroxytyrosol from Tyrosol Present in Beer and Red Wine in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 4-(2-Hydroxy-2-methylpropyl)phenol
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone of its developability. It is a critical physicochemical property that dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 4-(2-Hydroxy-2-methylpropyl)phenol, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into its expected behavior in a range of solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this crucial parameter.
Physicochemical Profile of 4-(2-Hydroxy-2-methylpropyl)phenol
A thorough understanding of a molecule's inherent properties is paramount to predicting its solubility. 4-(2-Hydroxy-2-methylpropyl)phenol possesses a unique structural architecture that influences its interactions with various solvents.
Molecular Structure:
Caption: A generalized workflow for determining equilibrium solubility.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent.
-
Add an excess amount of 4-(2-Hydroxy-2-methylpropyl)phenol to each vial. A visual excess of solid should remain to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium (typically 24 to 72 hours). [1]Preliminary experiments can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed to further pellet the undissolved solid.
-
-
Filtration:
-
Carefully withdraw the supernatant using a syringe.
-
Filter the supernatant through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial. [1]This step is crucial to remove any fine, undissolved particles.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of standard solutions of 4-(2-Hydroxy-2-methylpropyl)phenol of known concentrations in the mobile phase.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. A typical method for phenolic compounds would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). [2] * Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 4-(2-Hydroxy-2-methylpropyl)phenol in the filtered saturated solution by interpolating its peak area on the calibration curve.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Anticipated Solubility Profile and Comparative Analysis
Based on the predicted physicochemical properties and the principles of intermolecular forces, we can anticipate the solubility of 4-(2-Hydroxy-2-methylpropyl)phenol in a range of solvents. To provide further context, we can compare its expected behavior to that of structurally similar compounds for which experimental data is available.
Table 2: Predicted and Comparative Solubility Data
| Solvent | Solvent Type | Predicted Solubility of 4-(2-Hydroxy-2-methylpropyl)phenol | Comparative Experimental Solubility of 4-tert-Butylphenol (g/L at 25°C) [1] | Comparative Experimental Solubility of Bisphenol A |
| Water | Polar Protic | Low | 0.94 | Very Poor [2][3] |
| Methanol | Polar Protic | High | 522.91 | Soluble [3] |
| Ethanol | Polar Protic | High | 967.83 | Soluble [3] |
| Acetone | Polar Aprotic | Very High | 1299.3 | Soluble [3] |
| Acetonitrile | Polar Aprotic | High | 1103.66 | Soluble [3] |
| Ethyl Acetate | Polar Aprotic | High | 1086.94 | Soluble [2][3] |
| Toluene | Non-polar | Moderate | 161.55 | Soluble [2] |
| n-Hexane | Non-polar | Low | 58.35 | Sparingly Soluble |
Discussion of Expected Results:
-
High Solubility in Polar Solvents: We predict high solubility in polar protic and aprotic solvents such as methanol, ethanol, acetone, and ethyl acetate. This is attributed to the ability of these solvents to form strong hydrogen bonds and dipole-dipole interactions with the two hydroxyl groups of 4-(2-Hydroxy-2-methylpropyl)phenol. The experimental data for the structurally similar 4-tert-butylphenol and bisphenol A supports this expectation, showing high solubility in these types of solvents. [1][2][3]
-
Limited Solubility in Water: Despite being a polar protic solvent, the predicted aqueous solubility is low. This is likely due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the non-polar tolyl and methyl groups of the solute.
-
Moderate to Low Solubility in Non-polar Solvents: In non-polar solvents like toluene and hexane, the primary driving force for dissolution would be the favorable van der Waals interactions with the lipophilic portions of the molecule. However, the presence of the two polar hydroxyl groups, which cannot effectively interact with the non-polar solvent, will limit the overall solubility.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-(2-Hydroxy-2-methylpropyl)phenol. By combining theoretical predictions with a detailed, validated experimental protocol, researchers can confidently and accurately measure this critical physicochemical parameter. The anticipated solubility profile suggests that this compound will be most soluble in polar organic solvents, a crucial piece of information for its handling, formulation, and application in various stages of drug discovery and development.
Future experimental work should focus on populating the provided data table with precise, experimentally determined solubility values at various temperatures. This will not only provide a definitive solubility profile for 4-(2-Hydroxy-2-methylpropyl)phenol but also contribute valuable data to the broader scientific community, aiding in the development of more accurate in silico solubility prediction models.
References
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]
-
A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
-
HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Available at: [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SCIRP. Available at: [Link]
-
Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles. PubMed. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Shake Flask Method Summary. BioAssay Systems. Available at: [Link]
-
A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. Available at: [Link]
Sources
Executive Summary
4-(2-Hydroxy-2-methylpropyl)phenol (CAS No. 98815-43-1)[1] is a highly versatile bifunctional building block utilized in advanced medicinal chemistry, materials science, and polymer synthesis. Characterized by a para-substituted benzene ring bearing two distinct hydroxyl environments—a phenolic hydroxyl and a sterically hindered tertiary aliphatic hydroxyl—this scaffold offers unique orthogonal reactivity.
As a Senior Application Scientist, the goal of this guide is to move beyond a simple literature summary and provide a deep, mechanistic understanding of this compound. By analyzing its physicochemical properties, synthetic pathways, and orthogonal functionalization protocols, researchers can effectively leverage this molecule as a metabolically stable bioisostere in drug discovery or as an antioxidant monomer in polyurethane/polyester development.
Structural and Mechanistic Profiling
The core advantage of 4-(2-hydroxy-2-methylpropyl)phenol lies in the divergent electronic and steric environments of its two hydroxyl groups.
-
The Phenolic Hydroxyl: With a pKa of approximately 9.5, this group is readily deprotonated under mildly basic conditions. It acts as a potent nucleophile for etherification/esterification and serves as an excellent radical scavenger (antioxidant) due to the resonance stabilization of the resulting phenoxy radical.
-
The Tertiary Aliphatic Hydroxyl: With a pKa of ~16.5, this group is significantly less acidic and highly sterically hindered. Crucially, because it lacks α -protons, it is virtually immune to standard oxidation[2]. In biological systems, while primary and secondary alcohols are rapidly oxidized by alcohol dehydrogenases (ADH) or cytochrome P450 enzymes, tertiary alcohols remain metabolically stable[2].
Data Presentation: Hydroxyl Group Comparison
| Property | Phenolic Hydroxyl (-OH) | Tertiary Aliphatic Hydroxyl (-OH) |
| pKa (approx.) | 9.5 – 10.0 | 16.5 – 17.0 |
| Nucleophilicity | High (under mildly basic conditions) | Low (sterically hindered) |
| Oxidation Susceptibility | High (forms quinones/radicals) | Very Low (lacks α -protons) |
| Metabolic Fate | Phase II (Glucuronidation/Sulfation) | Stable (Resists ADH/CYP450 oxidation) |
| Primary Synthetic Use | Ether/Ester Linkages, Antioxidant | Bioisostere, H-bond donor/acceptor |
Synthetic Methodologies: The Grignard Approach
The most robust, scalable, and self-validating method for synthesizing 4-(2-hydroxy-2-methylpropyl)phenol involves the nucleophilic addition of a Grignard reagent to a phenolic ester precursor, such as methyl 4-hydroxyphenylacetate[3].
Protocol 1: Synthesis via Grignard Addition
Objective: Convert methyl 4-hydroxyphenylacetate to the target bifunctional diol. Causality & Expert Insight: The phenolic -OH is acidic and will rapidly quench one equivalent of the Grignard reagent to form a magnesium phenoxide. Therefore, a minimum of 3.0 equivalents of methylmagnesium bromide is strictly required (1 eq for deprotonation, 2 eq for the double nucleophilic addition to the ester carbonyl)[3]. Failing to account for the acidic phenol will result in incomplete conversion and recovery of the starting material.
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert argon atmosphere.
-
Dissolution: Dissolve 1.0 eq of methyl 4-hydroxyphenylacetate in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.
-
Cooling: Chill the solution to 0 °C using an ice-water bath. Causality: The initial acid-base reaction between the Grignard reagent and the phenol is highly exothermic.
-
Addition: Dropwise add 3.2 eq of methylmagnesium bromide (3.0 M in diethyl ether) over 30 minutes. Self-Validation: The immediate evolution of methane gas visually confirms the deprotonation of the phenol.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours to ensure complete double addition to the ester.
-
Quenching: Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride ( NH4Cl ). Causality: A mild acid is required to protonate both the magnesium alkoxide and the phenoxide intermediates without triggering dehydration of the newly formed tertiary alcohol.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexane/ethyl acetate) to yield 4-(2-hydroxy-2-methylpropyl)phenol.
Figure 1: Synthetic workflow for 4-(2-hydroxy-2-methylpropyl)phenol via Grignard addition.
Orthogonal Functionalization Protocols
In drug development, it is often necessary to link this scaffold to a larger pharmacophore. The vast difference in pKa and steric bulk between the two hydroxyl groups allows for highly selective functionalization.
Protocol 2: Selective O-Alkylation of the Phenolic Hydroxyl
Objective: Selectively alkylate the phenol (Williamson Ether Synthesis) while leaving the tertiary alcohol completely intact. Causality & Expert Insight: Using a weak base like potassium carbonate ( K2CO3 ) ensures that only the more acidic phenolic proton (pKa ~9.5) is removed. The tertiary alcohol (pKa ~16.5) remains protonated and sterically shielded from the electrophile.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 4-(2-hydroxy-2-methylpropyl)phenol in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
-
Base Addition: Add 1.5 eq of finely powdered, anhydrous K2CO3 . Stir for 15 minutes at room temperature. The solution may develop a slight yellow tint, indicating phenoxide formation.
-
Electrophile Addition: Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide).
-
Heating: Heat the mixture to 60 °C for 6 hours. Self-Validation: TLC monitoring (UV active) will show the disappearance of the starting material and the appearance of a less polar spot. The tertiary alcohol will not react.
-
Workup: Cool to room temperature, dilute with a large volume of water (to solubilize the DMF and inorganic salts), and extract with diethyl ether (3x). Wash the organic layer extensively with water (5x) to remove residual DMF, dry over MgSO4 , and concentrate.
Applications in Drug Development and Materials Science
Bioisosterism and Pharmacokinetics (PK)
In medicinal chemistry, primary and secondary alcohols often suffer from poor pharmacokinetic profiles due to rapid Phase I metabolism (oxidation to aldehydes/ketones/carboxylic acids)[2]. By utilizing 4-(2-hydroxy-2-methylpropyl)phenol as a building block, drug designers can replace a labile alcohol with a tertiary alcohol bioisostere . The gem-dimethyl group provides severe steric hindrance and eliminates the α -proton required for oxidation, drastically extending the molecule's half-life while maintaining its ability to act as a hydrogen-bond donor/acceptor.
Polymer Chemistry
In the synthesis of advanced polyurethanes, this compound acts as a specialized chain terminator or pendant group. The phenolic moiety can be left unreacted during polymerization (by utilizing the tertiary alcohol, or vice versa depending on the catalyst), embedding a permanent, non-leaching antioxidant directly into the polymer backbone to prevent UV and thermal degradation.
Figure 2: Orthogonal reactivity and metabolic stability profile of the bifunctional hydroxyl groups.
References
- Google Patents. "WO2005118554A2 - Factor viia inhibitor". (Details the Grignard addition of methylmagnesium bromide to methyl 4-hydroxyphenylacetate).
-
RSC Publishing. "Efficient surface functionalization of detonation nanodiamond using ozone under ambient conditions". (Discusses the chemical stability and oxidation resistance of non-phenolic tertiary alcohols vs. phenolic groups). Available at:[Link]
Sources
Methodological & Application
detailed experimental protocol for 4-(2-Hydroxy-2-methylpropyl)phenol synthesis
An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol, a valuable phenolic compound with applications in the development of novel chemical entities and materials. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Our focus is on a robust and reliable method utilizing a Grignard reaction, ensuring a high degree of specificity and yield.
Introduction: The Significance and Synthetic Strategy
4-(2-Hydroxy-2-methylpropyl)phenol is an organic compound characterized by a phenol group and a tertiary alcohol functionality. This unique combination of functional groups makes it an attractive building block in medicinal chemistry and material science. The synthesis strategy detailed herein employs the Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Specifically, we will explore the reaction of a methyl Grignard reagent with 4-hydroxyphenylacetone to yield the desired tertiary alcohol.[3][4][5] This approach is favored for its high regioselectivity and efficiency in creating the target molecule.
Reaction Mechanism: The Grignard Addition to a Ketone
The core of this synthesis is the nucleophilic addition of a Grignard reagent to a ketone. The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile due to the highly polarized carbon-magnesium bond.[2] The carbon atom of the methyl group carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of 4-hydroxyphenylacetone. This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the final tertiary alcohol product, 4-(2-Hydroxy-2-methylpropyl)phenol.[6][7]
Caption: The Grignard reaction mechanism for the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol. All operations involving Grignard reagents must be conducted under anhydrous conditions, as they react vigorously with water.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| 4-Hydroxyphenylacetone | C₉H₁₀O₂ | 150.18 | 770-39-8 | Sigma-Aldrich | Ensure it is dry before use. |
| Methylmagnesium bromide (3.0 M in Diethyl Ether) | CH₃MgBr | 119.24 | 75-16-1 | Sigma-Aldrich | Handle under an inert atmosphere (e.g., nitrogen or argon). |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific | Use a freshly opened bottle or freshly distilled from a drying agent. |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 7647-01-0 | VWR | For aqueous workup. |
| Saturated Ammonium Chloride (NH₄Cl) solution | NH₄Cl | 53.49 | 12125-02-9 | LabChem | Alternative for quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | For drying the organic phase. |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific | |
| Chloroform (for purification) | CHCl₃ | 119.38 | 67-66-3 | Sigma-Aldrich | For recrystallization. |
Experimental Procedure
-
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Flame-dry the entire apparatus under a stream of dry nitrogen or argon to ensure all moisture is removed.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reactant Preparation:
-
In the reaction flask, dissolve 15.0 g (0.1 mol) of 4-hydroxyphenylacetone in 150 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Grignard Reagent Addition:
-
Slowly add 40 mL (0.12 mol) of 3.0 M methylmagnesium bromide in diethyl ether to the stirred solution of 4-hydroxyphenylacetone via the dropping funnel over a period of 30-45 minutes.
-
The addition is exothermic; maintain the reaction temperature below 10 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
-
-
Reaction Quenching and Workup:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid dropwise. This step is highly exothermic and may produce gas, so proceed with caution.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Drying:
-
Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
-
Solvent Removal and Purification:
-
Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
The crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent system, such as chloroform or a mixture of ethyl acetate and hexanes, to yield pure 4-(2-Hydroxy-2-methylpropyl)phenol as a white solid.[8]
-
Caption: Experimental workflow for the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol.
Safety Precautions
The synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol involves the use of hazardous chemicals and requires strict adherence to safety protocols.
-
Phenol Derivatives: Phenol and its derivatives are toxic and corrosive.[9] They can be absorbed through the skin and cause severe burns.[10][11] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (neoprene or butyl rubber are recommended).[11][12]
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[2] They should always be handled under an inert atmosphere. Ensure all glassware is scrupulously dry.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use in a fume hood away from ignition sources and use a freshly opened can or peroxide-free ether.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol using a Grignard reaction. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further applications in their respective fields.
References
-
Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP2521706A2 - Process for producing a t-butyl phenol from a c4 raffinate stream.
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Environmental Health and Safety, Princeton University. (n.d.). Phenol. Retrieved from [Link]
-
Monash University. (2024, May 15). Phenol - OHS Information Sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN1193007A - Process for synthesizing mixed tertbutyl-phenol.
-
Synlett. (n.d.). Synthesis of p-tert.-butyl phenol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 4‐(2‐Amino‐2‐methylpropyl)phenole durch Fluoridionen‐katalysierte Kondensation von 4‐Hydroxybenzylalkoholen mit 2‐Nitropropan | Request PDF. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]
- Google Patents. (n.d.). WO2017042181A1 - Process for the alkylation of phenols.
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]
- Google Patents. (n.d.). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
ScienceDirect. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Student Doctor Network Forums. (2014, October 10). Friedel-Crafts Alkylation with Phenol. Retrieved from [Link]
- Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). KR900007393B1 - Process for the preparation of 2-(4-hydroxyphenyl)2-methylpropyl alcohol.
-
PubChem. (n.d.). 4-[({2-hydroxy-3-[(2-methylpropyl)(phenylsulfonyl)amino]propyl}(2-methylpropyl)amino)sulfonyl]phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylacetone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, February 26). Phenol preparation from Grignard reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (2020, January 6). Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations.pdf. Retrieved from [Link]
-
Vaia. (n.d.). Predict the products of the reaction of (i) phenylacetaldehyde and (ii) acetophenone with the following reagents. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(2S)-2-(methylamino)propyl]phenol. Retrieved from [Link]
Sources
- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 770-39-8: 4-Hydroxyphenylacetone | CymitQuimica [cymitquimica.com]
- 5. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. vaia.com [vaia.com]
- 8. KR900007393B1 - Process for the preparation of 2-(4-hydroxyphenyl)2-methylpropyl alcohol - Google Patents [patents.google.com]
- 9. monash.edu [monash.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. petrochemistry.eu [petrochemistry.eu]
Application Note: High-Efficiency Purification of 4-(2-Hydroxy-2-methylpropyl)phenol via Normal-Phase Flash Column Chromatography
Overview & Scope
4-(2-Hydroxy-2-methylpropyl)phenol (CAS No.: 98815-43-1) is a highly valuable intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialty polymers. Isolating this compound from crude synthetic mixtures (e.g., Grignard reaction outputs) presents a unique chromatographic challenge due to the presence of closely eluting phenolic byproducts and unreacted starting materials.
This application note provides a comprehensive, self-validating protocol for the purification of 4-(2-hydroxy-2-methylpropyl)phenol using normal-phase flash column chromatography. By leveraging specific solvent gradients and dry-loading techniques, researchers can achieve >98% purity while minimizing solvent waste and band broadening.
Physicochemical Profiling & Chromatographic Rationale
To design an effective purification strategy, we must first analyze the causality between the molecule's structure and its chromatographic behavior:
-
Stationary Phase Dynamics: Flash chromatography utilizes fine silica gel (typically 230–400 mesh, 40–63 µm) under positive pressure (10–15 psi)[1],[2]. The small particle size exponentially increases the surface area and theoretical plate count compared to gravity-grade silica, which is critical for resolving structurally similar phenolic impurities[1]. Standard silica gel is slightly acidic, which interacts favorably with the mildly acidic phenolic hydroxyl group of the target compound[3].
-
Mobile Phase Selection: A binary solvent system of Hexane and Ethyl Acetate (EtOAc) is selected[3]. Hexane acts as the non-polar bulk carrier, while EtOAc acts as the polar modifier. Because 4-(2-hydroxy-2-methylpropyl)phenol possesses both a phenol and a tertiary alcohol, it acts as a strong hydrogen-bond donor and acceptor. A step gradient is required: low polarity (10% EtOAc) to wash away non-polar coupling byproducts, followed by moderate polarity (30% EtOAc) to selectively disrupt the hydrogen bonds between the compound and the silica silanol groups.
-
Sample Introduction (Dry Loading): Wet-loading polar compounds dissolved in strong solvents (like pure EtOAc) onto a column equilibrated in a weak solvent (10% EtOAc) causes immediate band broadening. The strong solvent drags the compound down the column before it can equilibrate. Dry loading pre-adsorbs the crude mixture onto silica gel, completely eliminating solvent effects and ensuring a razor-thin initial loading band.
Figure 1: Flash chromatography workflow for 4-(2-hydroxy-2-methylpropyl)phenol purification.
Experimental Methodology (Step-by-Step Protocol)
Phase 1: Sample Preparation (Dry Loading)
-
Dissolution: Weigh the crude synthetic mixture and dissolve it in a minimal volume of Ethyl Acetate in a round-bottom flask.
-
Adsorption: Add dry silica gel (230–400 mesh) to the flask. The mass of the silica should be approximately 3 times the mass of the crude mixture.
-
Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure until a free-flowing, homogeneous powder is obtained. Critical Step: Ensure no residual EtOAc remains, as trapped solvent will compromise the initial separation.
Phase 2: Column Packing
-
Sizing: Select a glass flash column. For a moderate difficulty separation ( ΔRf≈0.2 ), use a 30:1 to 50:1 ratio of silica gel mass to crude sample mass[2].
-
Slurry Preparation: In an Erlenmeyer flask, mix the calculated amount of silica gel with the initial mobile phase (10% EtOAc in Hexane) to form a smooth slurry (milkshake consistency)[4].
-
Packing: Pour the slurry into the column in a single continuous motion. Apply compressed air (10–15 psi) to pack the bed tightly and force the solvent through[1]. Never let the solvent level drop below the top of the silica bed.
-
Protection: Gently add a 1 cm layer of washed sea sand to the top of the flat silica bed to protect it from physical disruption during solvent addition[4].
Phase 3: Sample Application and Gradient Elution
-
Loading: Carefully pour the dry-loaded silica powder (from Phase 1) evenly onto the top of the sand layer. Add a second 1 cm layer of sand on top of the dry-loaded sample.
-
Equilibration: Carefully add 10% EtOAc/Hexane down the sides of the column using a Pasteur pipette to wet the dry-loaded layer without disturbing it[4].
-
Elution: Apply positive pressure and execute the step gradient detailed in Table 2 . Collect the eluent in sequentially numbered test tubes (e.g., 15–20 mL per fraction depending on column size).
Phase 4: Fraction Analysis & Recovery
-
TLC Screening: Spot aliquots from every third fraction onto silica gel TLC plates. Develop the plates in a chamber containing 30% EtOAc/Hexane.
-
Visualization: Examine the plates under a UV lamp (254 nm). The aromatic ring of the target compound will quench the fluorescence, appearing as a dark spot. Subsequently, dip the plate in Potassium Permanganate ( KMnO4 ) stain and heat gently. The highly oxidizable phenol group will rapidly reduce the KMnO4 , producing a bright yellow/brown spot against a purple background.
-
Recovery: Pool the fractions containing the pure target compound ( Rf≈0.35 ) into a pre-weighed round-bottom flask. Remove the solvent via rotary evaporation to yield the purified solid.
Quantitative Data & Gradient Parameters
Table 1: Physicochemical Properties of the Target Compound
| Property | Value |
| Compound Name | 4-(2-Hydroxy-2-methylpropyl)phenol |
| CAS Number | 98815-43-1 |
| Molecular Weight | 166.22 g/mol |
| Key Functional Groups | Phenol (-OH), Tertiary Alcohol (-OH) |
| Detection Methods | UV (254 nm, 280 nm), KMnO4 Stain |
Table 2: Optimized Step Gradient Elution Profile
| Step | Mobile Phase (EtOAc:Hexane) | Volume (CV)* | Target Eluate |
| 1 | 10:90 | 2.0 | Non-polar byproducts (e.g., biphenyls) |
| 2 | 20:80 | 2.0 | Unreacted starting materials |
| 3 | 30:70 | 3.0 | 4-(2-Hydroxy-2-methylpropyl)phenol |
| 4 | 50:50 | 1.0 | Column flush (highly polar baseline impurities) |
*CV = Column Volumes. One CV is approximately the volume of solvent required to wet the dry packed silica bed.
Table 3: TLC Retention Factors ( Rf ) in 30% EtOAc/Hexane
| Component | Rf Value | Visualization Profile |
| Non-polar impurities | 0.85 - 0.95 | UV active, No KMnO4 stain |
| Starting Material | 0.60 | UV active, Weak KMnO4 stain |
| Target Compound | 0.35 | UV active, Strong/Rapid KMnO4 stain |
| Baseline impurities | 0.00 - 0.10 | Variable UV, Variable stain |
Validation & Quality Control (Self-Validating System)
To ensure the integrity of the purification, the protocol must be self-validated through the following checks:
-
Co-Spotting Verification: Before pooling fractions, perform a 2D TLC or co-spot the purest fraction directly over the crude starting material. This confirms that the isolated peak aligns perfectly with the target Rf of 0.35 and ensures no co-eluting isomers are hidden beneath the main spot.
-
Mass Balance Calculation: Calculate the total mass balance: (Mass of Pure Compound + Mass of Concentrated Impurities) / Initial Crude Mass * 100. A mass balance of < 85% indicates that polar material has irreversibly adsorbed to the silica gel. If this occurs, flush the column with 10% Methanol in Dichloromethane to recover the strongly retained mass[3].
References
- Source: sigmaaldrich.
- Source: orgsyn.
- Source: membrane-solutions.
- Project 3 Procedure – S23 | Organic Chemistry I Lab (Slurry Packing)
- SOP: FLASH CHROMATOGRAPHY (Stationary Phase Dynamics)
Sources
recrystallization method for high-purity 4-(2-Hydroxy-2-methylpropyl)phenol
Application Note: Optimized Recrystallization Protocol for High-Purity 4-(2-Hydroxy-2-methylpropyl)phenol
Introduction & Mechanistic Grounding
4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 98815-43-1) is a highly valuable structural motif and intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Achieving stringent purity levels (>99.5%) for this intermediate is critical, as residual organic impurities or inorganic salts can propagate through subsequent synthetic steps, ultimately compromising the efficacy and safety profile of the final drug product.
This application note details a rigorously optimized solvent/anti-solvent recrystallization protocol. The molecular architecture of 4-(2-Hydroxy-2-methylpropyl)phenol features both a phenolic hydroxyl (-OH) and a tertiary alcohol. This dual-hydroxyl functionality enables extensive intermolecular hydrogen bonding, making the compound relatively polar but heavily influenced by its hydrophobic aromatic ring and gem-dimethyl groups.
Causality of Solvent Selection: To achieve optimal purification, a binary solvent system of Ethyl Acetate (Solvent) and n-Heptane (Anti-solvent) is employed[1][2].
-
Ethyl Acetate: Acts as a potent hydrogen-bond acceptor. At elevated temperatures (60–65 °C), it effectively disrupts the crystal lattice of the crude solid, ensuring complete dissolution and the liberation of trapped impurities.
-
n-Heptane: A non-polar aliphatic hydrocarbon. Its controlled dropwise addition lowers the bulk dielectric constant of the medium. This precisely modulates the supersaturation of the solution, selectively forcing the polar target molecule to precipitate while highly lipophilic impurities remain solvated in the mother liquor[3].
A notorious challenge when crystallizing low-melting phenolic intermediates is "oiling out" (liquid-liquid phase separation), where the compound separates as an impure, viscous oil rather than a highly ordered crystalline solid. To thermodynamically favor crystalline nucleation over phase separation, this protocol utilizes a combined cooling and antisolvent addition strategy to tightly control the Metastable Zone Width (MSZW)[4][5].
Experimental Workflow
Workflow for the combined cooling/antisolvent crystallization of 4-(2-Hydroxy-2-methylpropyl)phenol.
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Primary Dissolution & Clarification
-
Action: In a 100 mL jacketed glass reactor equipped with an overhead stirrer, suspend 10.0 g of crude 4-(2-Hydroxy-2-methylpropyl)phenol in 25 mL of Ethyl Acetate.
-
Condition: Heat the suspension to 60–65 °C under continuous agitation (250 rpm).
-
Validation: The mixture must transition to a completely transparent, homogenous solution. If residual turbidity persists after 15 minutes at 65 °C, it indicates the presence of insoluble inorganic byproducts or cross-linked polymers. Perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane to clarify the solution before proceeding.
Step 2: Supersaturation Generation & Seeding
-
Action: Cool the clarified solution at a controlled, linear rate of 0.5 °C/min down to 45 °C.
-
Condition: Begin the dropwise addition of n-Heptane (pre-warmed to 40 °C). Add exactly 10 mL of n-Heptane at a rate of 1.0 mL/min.
-
Validation: A faint opalescence (cloud point) should develop in the reactor, indicating the system has crossed the solubility curve and entered the metastable zone. If the solution remains completely clear, the initial crude material likely contained excess residual solvent; distill off 10% of the total volume under mild vacuum and repeat the heptane addition.
-
Optional but Recommended: Introduce 50 mg of high-purity 4-(2-Hydroxy-2-methylpropyl)phenol seed crystals. Seeding bypasses the primary nucleation energy barrier, preventing supersaturation buildup and ensuring a uniform particle size distribution[5].
Step 3: Anti-Solvent Maturation & Crystal Growth
-
Action: Resume the addition of n-Heptane (an additional 40 mL) at a constant rate of 1.5 mL/min while simultaneously cooling the reactor to 20 °C over 60 minutes.
-
Causality: Simultaneous cooling and antisolvent addition maintains a constant, low level of supersaturation. This thermodynamic control prevents secondary nucleation (which generates fine, hard-to-filter powders) and drives the growth of large, high-purity crystals[4][5].
Step 4: Aging and Isolation
-
Action: Cool the resulting slurry to 0–5 °C and age for 2 hours under gentle agitation (150 rpm) to maximize yield.
-
Action: Isolate the crystals via vacuum filtration using a sintered glass funnel (Porosity 3).
-
Washing: Wash the filter cake with 2 x 15 mL of a pre-chilled (0 °C) mixture of Ethyl Acetate/n-Heptane (1:4 v/v).
-
Validation: The filtrate should run clear. The cold wash displaces the impurity-rich mother liquor without dissolving the purified crystalline cake.
Step 5: Drying
-
Action: Transfer the solid to a vacuum drying oven. Dry at 40 °C under high vacuum (< 50 mbar) for 12–16 hours.
-
Validation: Monitor the weight of the solid. Drying is considered complete only when the mass variance between two consecutive weighings (spaced 2 hours apart) is less than 0.1%.
Quantitative Data Presentation
Table 1: Solvent Selection Matrix for 4-(2-Hydroxy-2-methylpropyl)phenol
| Solvent System | Ratio (v/v) | Solubility at 65 °C (mg/mL) | Solubility at 5 °C (mg/mL) | Crystallization Outcome |
|---|---|---|---|---|
| Ethyl Acetate (Pure) | 100:0 | > 450 | ~ 120 | Poor recovery yield; target molecule remains highly soluble. |
| n-Heptane (Pure) | 0:100 | < 5 | < 1 | Insoluble; cannot effectively dissolve crude material. |
| EtOAc / n-Heptane | 1:2 | ~ 380 | ~ 15 | Excellent yield; highly crystalline morphology; no oiling out. |
| Toluene / Hexane | 1:3 | ~ 250 | ~ 40 | Moderate yield; prone to liquid-liquid phase separation (oiling out). |
Table 2: Quality Control Metrics (Pre- and Post-Crystallization)
| Parameter | Crude Material | Purified Product | Analytical Method |
|---|---|---|---|
| Chemical Purity | 92.5% | ≥ 99.8% | HPLC (UV detection at 220 nm) |
| Residual Solvent | > 5000 ppm | < 400 ppm (EtOAc) | Headspace GC-FID[3] |
| Moisture Content | 1.2% | ≤ 0.1% | Karl Fischer Titration |
| Recovery Yield | N/A | 86% - 89% | Gravimetric Analysis |
References
-
Benchchem. Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. 1
-
ACS Publications. Fenleuton: Development of a Manufacturing Process. 2
-
RSC Publishing. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. 3
-
ResearchGate. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. 4
-
ACS Publications. Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06779K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative GC-MS Analysis of 4-(2-Hydroxy-2-methylpropyl)phenol
Introduction and Mechanistic Rationale
The compound 4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 98815-43-1) is a bifunctional molecule containing both a phenolic hydroxyl group and an aliphatic tertiary alcohol. Analyzing such highly polar compounds directly via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed. Free hydroxyl groups engage in strong hydrogen bonding with the silanol groups of the GC column's stationary phase, resulting in severe peak tailing, thermal degradation, and a significant loss of quantitative sensitivity.
To engineer a robust analytical method, chemical derivatization is mandatory. While the highly acidic phenolic hydroxyl group is easily derivatized, the tertiary aliphatic alcohol (located on the 2-methylpropyl moiety) suffers from severe steric hindrance, making it resistant to standard silylation. To overcome this, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) enriched with 1% Trimethylchlorosilane (TMCS) . The TMCS acts as a critical Lewis acid catalyst, increasing the trimethylsilyl (TMS) donor potential to drive the quantitative di-silylation of both hydroxyl groups, yielding a highly volatile and thermally stable di-TMS derivative[1].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates 4-tert-butylphenol-d13 as an internal standard (IS) to dynamically correct for any variations in extraction efficiency, matrix effects, or derivatization kinetics. Furthermore, strict moisture control is enforced, as water rapidly hydrolyzes silylating reagents, leading to analytical failure[2].
Materials and Reagents
-
Target Analyte: 4-(2-Hydroxy-2-methylpropyl)phenol (MW: 166.22 g/mol ).
-
Internal Standard (IS): 4-tert-butylphenol-d13 (5 mg/L in ethanol).
-
Derivatization Reagent: BSTFA + 1% TMCS (GC Grade)[1].
-
Solvents & Desiccants: Dichloromethane (DCM), Hexane, and Anhydrous Sodium Sulfate (Na₂SO₄)[2].
Step-by-Step Sample Extraction
Mechanistic Note: The extraction protocol strictly minimizes water carryover. Even trace moisture will preferentially react with BSTFA, destroying the reagent before it can silylate the sterically hindered tertiary alcohol.
-
Sample Spiking: Transfer 10.0 mL of the aqueous sample into a 20-mL borosilicate glass vial. Spike immediately with 50 µL of the 4-tert-butylphenol-d13 IS solution to establish the quantitative baseline.
-
Liquid-Liquid Partitioning: Add 5.0 mL of DCM to the vial. Seal with a PTFE-lined cap and vortex vigorously for 2 minutes. The moderately non-polar phenol partitions efficiently into the lower organic phase.
-
Phase Separation: Centrifuge the emulsion at 3000 rpm for 5 minutes to achieve a sharp phase boundary. Carefully aspirate the lower DCM layer using a glass Pasteur pipette.
-
Chemical Drying (Critical Step): Pass the DCM extract through a glass funnel packed with 2.0 g of baked anhydrous Na₂SO₄. This strips all residual micro-droplets of water from the solvent, protecting the downstream derivatization reaction[2].
-
Concentration: Evaporate the dried DCM extract to near dryness (~50 µL) under a gentle, continuous stream of high-purity nitrogen (N₂) at ambient temperature. Do not apply heat, as the underivatized phenol retains some volatility and may be lost.
Catalyzed Silylation Procedure
-
Reconstitution: Reconstitute the concentrated residue in 100 µL of anhydrous GC-grade hexane.
-
Reagent Addition: Add 100 µL of the BSTFA + 1% TMCS reagent directly to the extract[2].
-
Sealing: Immediately cap the vial with a fresh PTFE-lined septum to prevent atmospheric moisture ingress.
-
Thermal Incubation: Place the vial in a heating block at 60°C for 30 minutes. Causality: The combination of elevated thermal energy and the TMCS catalyst provides the necessary activation energy to overcome the steric hindrance of the tertiary alcohol, ensuring 100% conversion to the di-TMS derivative.
-
Cooling: Allow the reaction to cool to room temperature prior to GC-MS injection.
GC-MS Analytical Conditions
The analysis utilizes a single quadrupole mass spectrometer operating in Electron Ionization (EI) mode. A non-polar 5% phenyl-methylpolysiloxane column is selected to provide optimal retention and separation of the non-polar TMS derivatives.
Table 1: GC-MS Operational Parameters
| Parameter | Specification / Setting |
| GC Column | 5% Phenyl / 95% Dimethylpolysiloxane (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | High-purity Helium, Constant Flow at 1.0 mL/min |
| Injection Volume | 1.0 µL |
| Injection Mode | Splitless (Purge valve opens at 1.0 min) |
| Inlet Temperature | 250°C |
| Oven Temperature Program | 70°C (hold 2 min) → ramp 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C (EI mode, 70 eV) |
| Quadrupole Temp | 150°C |
Mass Spectrometry Data & Diagnostic Ions
Upon successful derivatization, the molecular weight of 4-(2-Hydroxy-2-methylpropyl)phenol shifts from 166.22 g/mol to 310.22 g/mol (addition of two TMS groups, net mass gain of 144 Da). Under 70 eV electron ionization, the di-TMS derivative undergoes predictable fragmentation. The most abundant diagnostic ion arises from alpha-cleavage at the tertiary carbon, yielding the highly stable [TMSO-C₆H₄-CH₂]⁺ tropylium/benzyl cation at m/z 179, and the tertiary carbocation [(CH₃)₂C(OTMS)]⁺ at m/z 131.
Table 2: Diagnostic Ions for Selected Ion Monitoring (SIM)
| Analyte | Molecular Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 4-(2-Hydroxy-2-methylpropyl)phenol (di-TMS) | 310 | 179 | 131, 295 |
| 4-tert-butylphenol-d13 (TMS) [IS] | 235 | 220 | 235 |
Workflow Visualization
Workflow for the extraction and GC-MS derivatization of 4-(2-Hydroxy-2-methylpropyl)phenol.
References
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) . International Organisation of Vine and Wine (OIV).
-
GC Reagents: Derivatization for GC-MS Analysis . Thermo Fisher Scientific. 1
-
Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination . Analytical Chemistry, ACS Publications. 2
Sources
Application Note: Advanced Derivatization Strategies for the Analytical Quantification of 4-(2-Hydroxy-2-methylpropyl)phenol
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists.
Executive Summary & Chemical Architecture
The accurate quantification of trace-level metabolites and active pharmaceutical intermediates requires robust analytical methodologies. 4-(2-Hydroxy-2-methylpropyl)phenol (CAS 98815-43-1) presents a unique analytical challenge due to its bifunctional architecture[1]. With a molecular weight of 166.22 g/mol , the molecule features two distinct hydroxyl environments[2]:
-
A Phenolic Hydroxyl Group: Highly reactive, slightly acidic (pKa ~9.5), and prone to causing severe peak tailing in gas chromatography (GC) due to hydrogen bonding with silanol groups on the column stationary phase.
-
A Tertiary Aliphatic Alcohol: Neutral, but highly sterically hindered by the adjacent gem-dimethyl groups (-C(CH3)2-OH).
As a Senior Application Scientist, I approach this molecule not as a single entity, but as a dual-kinetic system. Direct analysis without derivatization leads to poor chromatographic resolution in GC and weak ionization efficiency in standard Electrospray Ionization (ESI) LC-MS. To solve this, we must employ targeted derivatization strategies that account for the steric and electronic realities of these two functional groups.
Platform-Specific Derivatization Strategies: The Causality
Strategy A: Comprehensive Silylation for GC-MS
For GC-MS analysis, the goal is to replace active hydrogens with trimethylsilyl (TMS) groups to increase volatility and thermal stability[3]. However, using a standard silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) alone will result in an incomplete reaction.
The Mechanistic Causality: The unhindered phenolic OH reacts rapidly at room temperature. Conversely, the tertiary alcohol is physically shielded by its methyl groups, preventing the bulky BSTFA molecule from executing a nucleophilic attack on the silicon atom[3]. If left unoptimized, this yields a chaotic mixture of mono-TMS and di-TMS derivatives, ruining quantitative accuracy. The Solution: The addition of 1% TMCS (Trimethylchlorosilane) acts as a critical Lewis acid catalyst. TMCS increases the electrophilicity of the silyl donor, forcing the reaction to completion at elevated temperatures (70°C) to yield a uniform di-TMS product[3].
Fig 1: Stepwise silylation kinetics of 4-(2-Hydroxy-2-methylpropyl)phenol.
Strategy B: Selective Dansylation for LC-MS/MS
For LC-MS/MS, silylation is useless due to rapid hydrolysis in aqueous mobile phases. Instead, we target the phenolic group using Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)[4].
The Mechanistic Causality: Under mildly basic conditions (pH 9.5), the phenol is deprotonated into a highly nucleophilic phenoxide ion, which readily attacks the sulfonyl chloride to form a stable sulfonate ester[5]. The tertiary alcohol remains protonated and is too sterically hindered to react. This is highly advantageous: it ensures a clean, single-labeling event (mono-dansylation). The newly attached dansyl group introduces a tertiary amine that easily accepts a proton in ESI+ mode, boosting mass spectral sensitivity by orders of magnitude[4].
Fig 2: Self-validating LC-MS workflow for targeted phenolic dansylation.
Self-Validating Experimental Protocols
A protocol is only as good as its ability to prove it worked. Both methodologies below incorporate built-in validation steps to ensure data integrity.
Protocol 1: Di-TMS Derivatization for GC-MS
-
Sample Preparation: Transfer 50 µL of the organic sample extract into a silanized glass GC autosampler vial.
-
Desiccation (Critical): Evaporate the sample to absolute dryness under a gentle stream of ultra-pure nitrogen. Causality: Even trace moisture will rapidly hydrolyze BSTFA, neutralizing the reagent.
-
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Pyridine acts as both an acid scavenger (neutralizing the HF byproduct) and a secondary catalyst.
-
Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate at 70°C for 60 minutes in a heating block.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS (e.g., DB-5MS column).
Self-Validation Metric: Monitor the Extracted Ion Chromatograms (EIC) for the Mono-TMS ( m/z 238) and Di-TMS ( m/z 310) derivatives. A validated reaction must yield a Mono-TMS peak area of < 1% relative to the Di-TMS peak. If the Mono-TMS peak is elevated, the tertiary alcohol has not fully reacted, indicating compromised TMCS or insufficient heating.
Protocol 2: Dansylation for LC-MS/MS
-
Buffering: To 50 µL of sample extract in a microcentrifuge tube, add 25 µL of 250 mM Sodium Carbonate/Bicarbonate buffer (pH 9.5). Causality: This specific pH ensures phenol deprotonation without rapidly hydrolyzing the Dansyl Chloride reagent.
-
Derivatization: Add 50 µL of Dansyl Chloride working solution (5 mg/mL in anhydrous acetonitrile). Vortex immediately.
-
Incubation: Incubate the mixture at 60°C for 30 minutes in the dark (dansyl derivatives are mildly light-sensitive)[4].
-
Quenching (Critical): Add 10 µL of 100 mM Methylamine (or Glycine) and incubate for an additional 10 minutes. Causality: This consumes all unreacted Dansyl Chloride, preventing continuous background reactions and protecting the LC column from fouling[4].
-
Analysis: Centrifuge at 12,000 x g for 5 minutes. Transfer the supernatant to an LC vial and analyze via LC-ESI+-MS/MS, monitoring the parent mass transition around m/z 400.4 [M+H]+ .
Self-Validation Metric: The chromatogram must show an absence of unreacted Dansyl Chloride peaks. Furthermore, utilizing Dansyl Chloride- d6 as an isotopic internal standard allows for the correction of matrix suppression effects, serving as the gold standard for quantitative trustworthiness[4][5].
Quantitative Data Summary
The following table synthesizes the operational parameters and analytical benefits of both validated workflows:
| Parameter | GC-MS Workflow (Silylation) | LC-MS Workflow (Dansylation) |
| Target Functional Group(s) | Phenolic OH + Tertiary Aliphatic OH | Phenolic OH (Selective) |
| Primary Reagent | BSTFA | Dansyl Chloride (DnsCl) |
| Catalyst / Buffer | 1% TMCS + Pyridine | Na₂CO₃/NaHCO₃ Buffer (pH 9.5) |
| Reaction Conditions | 70°C for 60 minutes | 60°C for 30 minutes |
| Derivative Formed | Di-TMS Derivative (MW: 310 Da) | Mono-Dansyl Ester (MW: ~399 Da) |
| Analytical Benefit | Eliminates peak tailing; increases volatility. | Introduces basic tertiary amine; massive ESI+ signal boost. |
| Self-Validation Metric | Mono-TMS / Di-TMS ratio < 0.01 | Absence of unreacted DnsCl post-quench |
References
-
ChemScene. "98815-43-1 | 4-(2-Hydroxy-2-methylpropyl)phenol Product Data." ChemScene Catalog. 1
-
Sigma-Aldrich. "4-(2-hydroxy-2-methylpropyl)phenol - Chemical Properties and Pricing." MilliporeSigma.2
-
BenchChem. "Application Note: Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS." BenchChem Protocols. 4
-
MDPI. "Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes." Metabolites. 5
-
IntechOpen / ResearchGate. "Derivatization Methods in GC and GC/MS." Analytical Chemistry Chapters. 3
Sources
- 1. chemscene.com [chemscene.com]
- 2. Hydroxy phenol | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples [mdpi.com]
Scale-Up Synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol: An Application Note and Protocol
Abstract
4-(2-Hydroxy-2-methylpropyl)phenol is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring a phenol and a tertiary alcohol, makes it a versatile building block. However, transitioning its synthesis from the laboratory bench to a larger scale presents significant challenges related to reaction control, safety, and product purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and detailed protocols for the scale-up synthesis of this important compound. We will explore two primary synthetic routes, a Friedel-Crafts alkylation and a Grignard reaction, analyzing the causality behind experimental choices and providing field-proven insights for a safe and efficient scale-up.
Introduction: The Significance of 4-(2-Hydroxy-2-methylpropyl)phenol and the Imperative for Robust Scale-Up
Phenolic compounds are a cornerstone of the chemical industry, serving as precursors to a vast array of products, from pharmaceuticals to polymers.[1] 4-(2-Hydroxy-2-methylpropyl)phenol, in particular, holds significant interest due to its bifunctional nature. The phenolic hydroxyl group allows for further functionalization, such as etherification, while the tertiary alcohol provides a handle for other chemical transformations.[2][3] The successful and economical production of this intermediate on a larger scale is therefore a critical step in the manufacturing of various high-value end products.
Scaling up a chemical synthesis is not merely about using larger flasks and greater quantities of reagents.[4] It involves a fundamental understanding of how changes in scale affect reaction kinetics, heat and mass transfer, and ultimately, the safety and efficiency of the process.[5] A poorly executed scale-up can lead to decreased yields, increased impurity profiles, and in the worst-case scenario, hazardous situations such as thermal runaway.[6][7] This guide is designed to provide a systematic approach to navigating these challenges, ensuring a smooth and successful transition from lab to pilot plant.
Strategic Synthesis Route Selection for Scale-Up
Two primary synthetic routes are commonly considered for the preparation of 4-(2-Hydroxy-2-methylpropyl)phenol. The choice between them for a scale-up campaign depends on a careful evaluation of factors such as raw material availability and cost, reaction safety, and the desired purity of the final product.
Route 1: Friedel-Crafts Alkylation of Phenol
The Friedel-Crafts alkylation is a classic and widely used method for attaching alkyl groups to an aromatic ring.[8][9] In this approach, phenol is reacted with an alkylating agent, such as isobutylene oxide, in the presence of a Lewis acid catalyst.
Advantages:
-
Direct C-C bond formation.
-
Potentially high atom economy.
Challenges on Scale-Up:
-
Polyalkylation: The initial alkylation activates the phenol ring, making it susceptible to further alkylation, leading to di- and tri-substituted byproducts.[10]
-
Isomer Control: Friedel-Crafts reactions can yield a mixture of ortho and para isomers.
-
Catalyst Handling and Removal: Lewis acids like AlCl₃ are corrosive, moisture-sensitive, and can generate significant waste streams during workup.[10]
-
Exothermicity: The reaction is often highly exothermic, requiring careful thermal management to prevent runaway reactions.[7]
Route 2: Grignard Reaction with a Phenolic Ketone
This route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a protected or unprotected 4-hydroxyacetophenone.[11][12]
Advantages:
-
High Selectivity: Grignard reactions with ketones are generally very selective for the formation of the desired tertiary alcohol.[13]
-
Well-Understood Reaction: The mechanism and handling of Grignard reagents are well-established in industrial settings.
Challenges on Scale-Up:
-
Exothermicity and Initiation: Grignard reactions are highly exothermic, and their initiation can sometimes be sluggish, leading to a dangerous accumulation of unreacted reagents.[14][15] Real-time monitoring is crucial for safe execution.[16]
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and require strictly anhydrous conditions.[4]
-
Workup and Quenching: The quenching of a large-scale Grignard reaction requires careful control to manage the exotherm and potential gas evolution.[11]
-
Multi-step Process: This route may involve an additional protection/deprotection step for the phenolic hydroxyl group, adding to the overall process complexity.
Core Scale-Up Considerations: A Deep Dive
Irrespective of the chosen synthetic route, several fundamental principles must be addressed to ensure a successful and safe scale-up.
Thermochemistry and Reaction Hazard Analysis
A thorough understanding of the reaction's thermal profile is paramount.[17] This involves determining key parameters such as:
-
Heat of Reaction (ΔHrxn): Quantifies the total heat evolved during the reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction heat is contained within the reactor.[17]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in the event of a cooling failure.[16][17]
These parameters are determined using techniques like reaction calorimetry. The data obtained is critical for designing an adequate cooling system and for developing emergency shutdown procedures.[7]
Mass and Heat Transfer
As the reactor size increases, the surface-area-to-volume ratio decreases. This has significant implications for both mixing and heat removal. Inefficient mixing can lead to localized "hot spots" and increased byproduct formation. Inadequate heat removal can result in a loss of temperature control and potential thermal runaway.[5][7]
Mitigation Strategies:
-
Reactor Design: Utilize baffled reactors with appropriate agitator designs (e.g., pitched-blade turbine, anchor) to ensure efficient mixing.
-
Controlled Addition: For highly exothermic reactions, employ a semi-batch process where one of the reagents is added at a controlled rate to manage the rate of heat generation.[5]
-
Heat Transfer Fluids: Select a heat transfer fluid with a suitable operating range and heat capacity.
Solvent Selection and Process Safety
The choice of solvent is critical and should be based on factors beyond just solubility.[4]
-
Boiling Point: A solvent with a boiling point that allows for effective heat removal via reflux can be advantageous.
-
Flash Point and Flammability: Use of flammable solvents requires appropriate safety measures, including inert atmosphere blanketing and proper grounding of equipment.
-
Toxicity and Environmental Impact: Consider "greener" solvent alternatives where possible to minimize environmental impact and operator exposure.
Crystallization and Product Isolation
The final step of isolating the pure product is as critical as the reaction itself. Crystallization is a common and effective purification method for phenolic compounds.[18][19]
Key Crystallization Parameters:
-
Solvent System: The choice of solvent or solvent mixture will determine the solubility profile and crystal habit.
-
Cooling Profile: A controlled cooling rate is essential for obtaining crystals of a desirable size and purity.
-
Seeding: Introducing seed crystals can help control the crystallization process and yield a more uniform product.[18]
Melt crystallization is another potential purification technique for alkylated phenols that avoids the use of solvents.[20]
Detailed Experimental Protocols
The following protocols provide a starting point for the laboratory-scale synthesis and a framework for scaling up to a pilot plant.
Protocol 1: Laboratory-Scale Synthesis via Grignard Reaction
This protocol details the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol from 4-hydroxyacetophenone and methylmagnesium bromide.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a nitrogen inlet.
-
4-hydroxyacetophenone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A 500 mL three-neck round-bottom flask is flame-dried and allowed to cool under a stream of dry nitrogen. The flask is charged with 4-hydroxyacetophenone (13.6 g, 100 mmol) and anhydrous diethyl ether (200 mL).
-
Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (3.0 M in diethyl ether, 73.3 mL, 220 mmol) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C. The reaction of the Grignard reagent with the phenolic proton will result in gas evolution (methane).[12]
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with 1 M hydrochloric acid (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(2-Hydroxy-2-methylpropyl)phenol as a white solid.
Protocol 2: Pilot-Scale Synthesis Considerations (Grignard Route)
Scaling up the Grignard reaction requires a shift in focus to process control and safety.[14][15]
Key Scale-Up Modifications:
-
Reactor: A glass-lined or stainless steel reactor equipped with a jacket for heating and cooling, a robust agitation system, a condenser, and a controlled dosing system.
-
Inert Atmosphere: The reactor must be thoroughly purged and maintained under a positive pressure of an inert gas (e.g., nitrogen).
-
Controlled Addition: The methylmagnesium bromide should be added sub-surface at a controlled rate, with real-time monitoring of the internal temperature.[16]
-
Thermal Management: The reactor jacket temperature should be set to efficiently remove the heat of reaction. An emergency cooling system should be in place.
-
Quenching: The quench should be performed by slowly adding the reaction mixture to a separate, agitated vessel containing the quenching solution. This "reverse quench" helps to better control the exotherm.
-
Product Isolation: For larger quantities, crystallization is a more practical purification method than chromatography. A solvent screen should be performed to identify a suitable crystallization solvent system.
Analytical Methods for Process Monitoring and Quality Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets specifications.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the starting material, product, and byproducts. Purity assessment of the final product.[21][22] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts. Can be used for quantitative analysis with appropriate calibration.[21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the product and any isolated impurities. Quantitative NMR (qNMR) can be used for purity determination.[21] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | In-situ reaction monitoring to track the disappearance of the ketone carbonyl stretch and the appearance of the alcohol O-H stretch. |
Visualization of Key Processes
Grignard Reaction Mechanism
Caption: Simplified reaction mechanism for the Grignard synthesis.
Scale-Up Workflow Logic
Caption: Logical workflow for the scale-up synthesis process.
Troubleshooting Common Scale-Up Issues
Caption: Troubleshooting guide for common scale-up challenges.
Conclusion
The successful scale-up synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol is an achievable goal with careful planning and a deep understanding of chemical engineering principles. While both the Friedel-Crafts and Grignard routes present viable options, the Grignard approach often offers superior selectivity, albeit with its own set of safety considerations. By prioritizing a thorough reaction hazard analysis, ensuring robust process control, and developing effective downstream processing, researchers and drug development professionals can confidently transition this valuable intermediate from the laboratory to pilot and production scales. This guide provides a foundational framework for this critical endeavor, emphasizing the causality behind each procedural step to foster a culture of safety and efficiency in chemical process development.
References
-
M. Silva, B. Vieira, M. Ottens. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology. [Link]
-
METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]
-
Mettler Toledo. Prevent Runaway Chemical Reactions. [Link]
-
Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). Process Safety and Environmental Protection. [Link]
-
K. L. F. (Chemie Linz), H. M. (Technische Universitat Graz), & G. K. (Technische Universitat Graz). (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development. [Link]
- Purification of alkylated phenols by melt crystallization. (2000).
-
Request PDF. (2025). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Chemical Engineering. [Link]
-
(PDF) Preferential crystallization for the purification of similar hydrophobic polyphenols. (2017). [Link]
-
Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation | Request PDF. ResearchGate. [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
-
Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. (2021). IntechOpen. [Link]
-
Scale-up Reactions. (2019). Division of Research Safety - University of Illinois. [Link]
-
4‐(2‐Amino‐2‐methylpropyl)phenole durch Fluoridionen‐katalysierte Kondensation von 4‐Hydroxybenzylalkoholen mit 2‐Nitropropan | Request PDF. ResearchGate. [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. [Link]
-
Green methodologies in synthesis and natural product chemistry of phenolic compounds†. Indian Journal of Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Phenol alkylation (Friedel-Crafts Alkylation). (2026). J&K Scientific LLC. [Link]
- Process for the alkylation of phenols. (2017).
-
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
ANALYTICAL METHODS. Toxicological Profile for Phenol - NCBI Bookshelf - NIH. [Link]
-
A Guide to Thermal Runaway Mitigation and Containment. (2024). Pyrophobic Systems. [Link]
- Method for manufacturing alkyl phenols. (1940).
-
Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. (2020). Chemistry of Materials. [Link]
-
Synthesis of New Novolacs from Natural Phenolic Compounds. J-Stage. [Link]
-
Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. ResearchGate. [Link]
-
The reaction of 1 mol each of p-hydroxyacetophenone and methyl magnesium iodide will give:. Allen. [Link]
-
The Reaction of o-Hydroxybenzhydrylacetophenone and o-Hydroxybenzaldiacetophenone with Phenylmagnesium Bromide. Journal of the American Chemical Society. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Beilstein Journal of Organic Chemistry. [Link]
-
Predict the products of the reaction of (i) phenylacetaldehyde and (ii) acetophenone with the following reagents. Vaia. [Link]
-
An organic compound X reacts with methyl magnesium bromide followed by ac... Filo. [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Seamless compound scale-up & advanced synthesis techniques. Nuvisan. [Link]
-
4-[({2-hydroxy-3-[(2-methylpropyl)(phenylsulfonyl)amino]propyl}(2-methylpropyl)amino)sulfonyl]phenol. PubChem. [Link]
- Method of producing high-purity 4-(2-hydroxyethyl)phenol. (2010).
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]
Sources
- 1. Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis | IntechOpen [intechopen.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. fauske.com [fauske.com]
- 6. researchgate.net [researchgate.net]
- 7. icheme.org [icheme.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. allen.in [allen.in]
- 13. vaia.com [vaia.com]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mt.com [mt.com]
- 18. Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iscientific.org [iscientific.org]
- 20. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ptfarm.pl [ptfarm.pl]
Topic: Comprehensive Analytical Techniques for the Characterization of 4-(2-Hydroxy-2-methylpropyl)phenol
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-(2-Hydroxy-2-methylpropyl)phenol. As a molecule with potential significance as a pharmaceutical intermediate, metabolite, or reference standard, its structural integrity, purity, and stability profile are of paramount importance. This document details optimized protocols for chromatographic separation, spectroscopic elucidation, and thermal analysis. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to adapt and validate these methods for their specific applications, ensuring data integrity and regulatory compliance.
Introduction and Significance
4-(2-Hydroxy-2-methylpropyl)phenol possesses a bifunctional structure, incorporating both a phenolic hydroxyl group and a tertiary alcohol. This combination of functional groups necessitates a multi-faceted analytical approach to fully characterize its identity, purity, and physicochemical properties. In pharmaceutical development, rigorous characterization is a non-negotiable prerequisite for advancing a compound, as undetected impurities or structural ambiguities can have profound implications for safety and efficacy.
This guide moves beyond a simple listing of procedures. It is structured to provide a logical workflow, from initial purity assessment and quantification using chromatography to unambiguous structural confirmation via spectroscopy and an evaluation of thermal stability. Furthermore, we address the critical aspect of stability-indicating method development through forced degradation studies, a cornerstone of modern pharmaceutical analysis.[1][2]
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are the gold standard for separating and quantifying the target analyte from impurities and potential degradants. We present protocols for both High-Performance Liquid Chromatography (HPLC), ideal for routine purity testing and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS), which offers orthogonal separation and powerful identification capabilities.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: Reverse-phase HPLC is the method of choice due to the moderate polarity of 4-(2-Hydroxy-2-methylpropyl)phenol. A C18 stationary phase provides excellent hydrophobic retention, while a polar mobile phase allows for efficient elution. The inclusion of a mild acid (phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[5][6] UV detection at 280 nm is selected as it corresponds to a common absorbance maximum for the phenol chromophore, offering a good balance of sensitivity and selectivity.[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(2-Hydroxy-2-methylpropyl)phenol sample.
-
Dissolve in 10 mL of mobile phase diluent (50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
-
The following conditions have been optimized for the separation of the main analyte from potential process-related impurities.
-
| Parameter | Recommended Setting | Justification |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Industry standard for separating moderately polar compounds.[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress silanol and phenol ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: Hold at 30% B | Gradient elution ensures separation of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times and efficiency. |
| Detection Wavelength | 280 nm | Strong absorbance wavelength for the phenol moiety.[6] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Caption: Experimental workflow for HPLC-UV purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS provides exceptional separation efficiency and definitive identification based on mass-to-charge ratio. However, the two hydroxyl groups in 4-(2-Hydroxy-2-methylpropyl)phenol render it polar and non-volatile, making it unsuitable for direct GC analysis. Derivatization is mandatory. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the chosen approach. This reaction replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, dramatically increasing volatility and thermal stability.[8][9][10]
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Derivatization (Silylation):
-
Evaporate a solution containing ~1 mg of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA to the dried sample.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting | Justification |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | A robust, low-polarity column suitable for a wide range of derivatized compounds.[11] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Oven Program | Initial 100 °C (2 min), ramp at 15 °C/min to 280 °C, hold for 5 min | Temperature program designed to separate the derivatized analyte from reagent peaks and byproducts. |
| Injector Temp. | 275 °C (Splitless mode) | Ensures complete volatilization of the derivatized sample. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the MS source. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization method that generates fragment-rich spectra for library matching. |
| Scan Range | m/z 40-500 | Covers the expected mass of the derivatized molecule and its fragments. |
-
Data Interpretation: The mass spectrum of the di-TMS derivative is expected to show a molecular ion (M+) at m/z 310. Key fragmentation patterns would include the loss of a methyl group (-15) to give a stable ion at m/z 295, and a characteristic benzylic cleavage.[12][13]
Spectroscopic Structural Elucidation
While chromatography provides purity data, it does not confirm the molecular structure. A combination of NMR and FTIR spectroscopy is required for unambiguous structural assignment.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number of different proton environments, their connectivity (via spin-spin coupling), and relative abundance (via integration). ¹³C NMR reveals the number and type of carbon atoms. The use of a deuterated solvent like DMSO-d₆ is advantageous as it allows for the direct observation of exchangeable -OH protons. Adding a drop of D₂O will cause the -OH signals to disappear, confirming their assignment.[16][17]
-
Sample Preparation: Dissolve 5-10 mg of 4-(2-Hydroxy-2-methylpropyl)phenol in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher field) NMR spectrometer.
-
Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra. For ¹H, a second spectrum can be acquired after adding one drop of D₂O to the NMR tube to confirm the hydroxyl proton signals.
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Phenolic OH | ~9.2 | Broad Singlet | 1H | Ar-OH |
| Aromatic H (ortho to OH) | ~7.0 | Doublet | 2H | Ar-H |
| Aromatic H (ortho to alkyl) | ~6.7 | Doublet | 2H | Ar-H |
| Tertiary OH | ~4.2 | Singlet | 1H | C(CH₃)₂-OH |
| Benzylic CH₂ | ~2.6 | Singlet | 2H | Ar-CH ₂- |
| Methyl CH₃ | ~1.1 | Singlet | 6H | -C(CH ₃)₂-OH |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm) | Assignment |
| C-OH (Aromatic) | ~155 | C -OH |
| C-Alkyl (Aromatic) | ~130 | C -CH₂ |
| CH (Aromatic) | ~128 | Ar-C H |
| CH (Aromatic) | ~115 | Ar-C H |
| C-OH (Tertiary Alcohol) | ~70 | C (CH₃)₂-OH |
| Benzylic CH₂ | ~48 | Ar-C H₂- |
| Methyl CH₃ | ~30 | -C(C H₃)₂-OH |
Note: Chemical shifts are predictions and may vary slightly.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and simple technique for confirming the presence of key functional groups. The spectrum is a unique fingerprint of the molecule. We expect to see characteristic absorptions for the two different hydroxyl groups, the aromatic ring, and the alkyl C-H bonds.[18][19]
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3500-3200 | O-H Stretch (H-bonded, broad) | Strong, Broad |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2970-2850 | Aliphatic C-H Stretch | Medium |
| ~1600, ~1510 | Aromatic C=C Ring Stretch | Strong |
| ~1230 | Phenolic C-O Stretch | Strong |
| ~1150 | Tertiary Alcohol C-O Stretch | Strong |
Thermal Analysis (TGA/DSC)
Causality: Thermal analysis provides critical information on the material's physicochemical properties. Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic transitions. Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition profile of the compound, as well as quantifying any residual solvent or water.[20][21][22]
-
Instrumentation: A simultaneous TGA/DSC instrument or separate units.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
-
-
DSC Curve: A sharp endothermic peak corresponding to the melting point of the crystalline solid.
-
TGA Curve: The thermogram should show thermal stability (minimal mass loss) up to a certain temperature, followed by a sharp mass loss indicating the onset of thermal decomposition.[23] Any mass loss at temperatures below 100 °C could indicate the presence of water or volatile solvents.
Forced Degradation and Stability-Indicating Method Development
Causality: Regulatory agencies require that analytical methods used for stability testing are "stability-indicating." This means the method must be able to separate the intact drug substance from its degradation products.[1][24] Forced degradation studies are performed under harsh conditions (acid, base, oxidation, light, heat) to intentionally produce these degradants. The resulting stressed samples are then analyzed by the primary HPLC method to prove its specificity.[25][26]
Caption: Workflow for forced degradation and stability method validation.
-
Prepare Solutions: Prepare solutions of 4-(2-Hydroxy-2-methylpropyl)phenol at ~1 mg/mL.
-
Apply Stress:
-
Acid: Mix with an equal volume of 0.2 M HCl and heat at 60 °C.
-
Base: Mix with an equal volume of 0.2 M NaOH and keep at room temperature.
-
Oxidation: Mix with an equal volume of 6% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid powder and the solution at 80 °C.
-
Photolytic: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Analysis: At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze by the HPLC-UV method described in Section 2.1.
-
Acceptance Criteria: The HPLC method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should confirm that the parent peak is spectrally pure in all stressed samples.
Conclusion
The analytical characterization of 4-(2-Hydroxy-2-methylpropyl)phenol requires a multi-technique approach. The protocols detailed in this guide provide a robust framework for establishing the identity, purity, and stability of this compound. HPLC-UV serves as the primary tool for purity and stability assessment, while GC-MS offers an orthogonal separation and identification method. Unambiguous structural confirmation is achieved through the combined use of NMR and FTIR spectroscopy, with thermal analysis providing key data on its physicochemical properties. These methods, when properly validated, will generate high-quality, reliable data suitable for research, development, and regulatory submission purposes.
References
-
Acta Poloniae Pharmaceutica – Drug Research, Vol. 62 No. 1 pp. 3-10, 2005. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
PubChem. (n.d.). Phenol, 4-(2-methylpropyl)-. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Phenol, 4-(2-methylpropyl)-. NIST Chemistry WebBook. [Link]
-
Koupparis, M. A., & Anagnostopoulou, P. I. (2012). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
OIV. (2020). DETERMINATION OF ALKYLPHENOLS IN WINES BY GAS CHROMATOGRAPHY- MASS SPECTROMETRY (GC-MS or GC-MS/MS). International Organisation of Vine and Wine. [Link]
-
BioPharm International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Biosciences Biotechnology Research Asia. (2015). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]
-
Trends in Sciences. (2022). Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. [Link]
-
NIST. (n.d.). Phenol, 4-(2-methylpropyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 4-(2-Hydroxypropyl)phenol. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). Extraction and Analytical Methods for the Characterization of Polyphenols in Marine Microalgae: A Review. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2017). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. [Link]
-
PMC. (2011). Techniques for Analysis of Plant Phenolic Compounds. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
-
IntechOpen. (2023). Isolation and Identification of Phenolic Compounds. [Link]
-
Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. [Link]
-
PMC. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. [Link]
-
Iraqi Journal of Science. (2019). Synthesis and thermal properties of some phenolic resins. [Link]
-
Åbo Akademi University. (n.d.). Thermal Analysis TGA / DTA. [Link]
-
SciELO. (2020). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis. [Link]
-
PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]
-
ResearchGate. (n.d.). FTIR Spectrum for 4-(2'-Hydroxyethyl) phenol. [Link]
-
LCGC International. (2010). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of phenol. [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of phenol. [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Isolation and Identification of Phenolic Compounds | IntechOpen [intechopen.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Phenol, 4-(2-methylpropyl)- [webbook.nist.gov]
- 13. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
- 18. Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol | Trends in Sciences [tis.wu.ac.th]
- 19. arastirmax.com [arastirmax.com]
- 20. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 22. eag.com [eag.com]
- 23. web.abo.fi [web.abo.fi]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 26. pharmtech.com [pharmtech.com]
Application Note: Chemoselective O-Alkylation of 4-(2-Hydroxy-2-methylpropyl)phenol
Introduction & Scope
The compound 4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 98815-43-1) is a critical bifunctional intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including complex beta-blockers and beta-3 adrenergic receptor agonists[1].
From a synthetic standpoint, this molecule presents a classic chemoselectivity challenge: it possesses both a phenolic hydroxyl group and a tertiary aliphatic alcohol . The objective of this protocol is to achieve quantitative O-alkylation exclusively at the phenolic position, without necessitating the use of transient protecting groups for the tertiary alcohol.
Mechanistic Insights: The Causality of Chemoselectivity
As application scientists, we do not merely mix reagents; we exploit the intrinsic physicochemical properties of the molecule. The chemoselectivity of this protocol relies on two fundamental principles:
-
Thermodynamic Acidity (pKa Differential): The phenolic -OH has a pKa of approximately 10, whereas the tertiary aliphatic -OH has a pKa of roughly 17. By selecting a mild, insoluble inorganic base like anhydrous Potassium Carbonate (K₂CO₃), we selectively and quantitatively deprotonate the phenol. The base is insufficiently strong to deprotonate the tertiary alcohol, leaving it completely unreactive.
-
The "Naked Anion" Effect in Polar Aprotic Solvents: The use of Dimethylformamide (DMF) is purposeful. DMF strongly solvates the potassium cation (K⁺) but leaves the phenoxide anion poorly solvated (a "naked anion"). This dramatically enhances the nucleophilicity of the phenoxide, driving a rapid S_N2 substitution with the alkylating agent[2].
-
Kinetic Control over C-Alkylation: Under these mildly basic conditions, direct O-alkylation is the most energetically favorable pathway. This completely bypasses the ionic rearrangement mechanisms that typically lead to unwanted ortho- or para-C-alkylation byproducts[3]. This base-mediated selective synthesis ensures high chemoselectivity and broad functional group tolerance[4].
Experimental Workflow
Figure 1: Workflow for the chemoselective O-alkylation of 4-(2-Hydroxy-2-methylpropyl)phenol.
Step-by-Step Protocol
The following procedure is generalized for a 10 mmol scale using Benzyl Bromide (BnBr) as a representative alkylating agent. It can be adapted for methyl iodide, epichlorohydrin, or other primary/secondary alkyl halides.
Materials Required
-
Substrate: 4-(2-Hydroxy-2-methylpropyl)phenol (1.66 g, 10.0 mmol)
-
Alkylating Agent: Benzyl bromide (1.88 g, 11.0 mmol, 1.1 equiv.)
-
Base: Potassium carbonate, anhydrous, finely powdered (2.07 g, 15.0 mmol, 1.5 equiv.)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (15 mL)
Methodology
-
Phenoxide Generation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-Hydroxy-2-methylpropyl)phenol (1.66 g) and anhydrous DMF (15 mL). Stir until fully dissolved. Add finely powdered anhydrous K₂CO₃ (2.07 g). Stir the suspension at room temperature (25 °C) for 30 minutes under a nitrogen atmosphere to ensure complete phenoxide formation. The solution may develop a slight yellow tint.
-
Controlled Addition: Cool the reaction mixture to 0–5 °C using an ice-water bath. Using a syringe, add benzyl bromide (1.88 g) dropwise over 10 minutes. Scientist's Note: Cooling mitigates the exothermic nature of the initial S_N2 attack and prevents any localized thermal spikes that could promote dialkylation or side reactions.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Depending on the electrophilicity of the alkyl halide, stir at 25 °C (for reactive halides like BnBr or MeI) or heat to 60 °C (for less reactive aliphatic chlorides) for 2 to 6 hours.
-
In-Process Control (IPC): Monitor the reaction via HPLC or TLC (Hexanes:EtOAc, 7:3). The reaction is deemed complete when the starting phenol is < 2%.
-
Quench and Extraction: Pour the reaction mixture into 50 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 20 mL).
-
Washing and Isolation: Combine the organic layers. Critical Step: Wash the organic layer with a 5% aqueous LiCl solution or saturated brine (4 × 20 mL). This repeated washing is mandatory to partition the residual DMF out of the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude O-alkylated product. Purify via recrystallization or flash column chromatography if required.
Quantitative Data Presentation: Optimization Rationale
The following table summarizes the field-proven rationale for selecting the K₂CO₃/DMF system over other common etherification conditions.
| Base | Solvent | Temp. | Conversion (%) | O-Alkylation Selectivity (%) | Mechanistic Remarks |
| K₂CO₃ | DMF | 25–60 °C | > 98 | > 99 | Optimal "naked anion" effect; strictly chemoselective. |
| Cs₂CO₃ | MeCN | 60 °C | > 95 | > 99 | Excellent alternative, but higher reagent cost. |
| NaH | THF | 0–25 °C | > 99 | < 50 | Deprotonates both OH groups; leads to severe dialkylation. |
| Et₃N | DCM | 25 °C | < 20 | > 90 | Insufficient basicity for complete phenoxide formation. |
References
-
Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A. "Alkylation of Phenol: A Mechanistic View." Journal of Physical Chemistry A, 2006, 110(6):2246-52. URL:[Link]
-
Brieger, G., Hachey, D. L., Nestrick, T. J. "Convenient O-alkylation of phenols." Journal of Chemical and Engineering Data, 1968, 13(4), 581–582. URL:[Link]
Sources
Application Notes and Protocols: 4-(2-Hydroxy-2-methylpropyl)phenol as a Versatile Precursor for Novel Compound Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Hydroxy-2-methylpropyl)phenol is a bifunctional organic molecule that serves as a highly versatile precursor for the synthesis of a diverse array of novel compounds. Its structure, featuring both a nucleophilic and activating phenolic hydroxyl group and a tertiary benzylic alcohol, presents two distinct and chemically orthogonal sites for modification. This guide provides an in-depth exploration of the reactivity of this precursor and details four robust protocols for its derivatization: selective O-alkylation of the phenol, electrophilic aromatic substitution at the ortho-position, acid-catalyzed dehydration to form a styrenyl intermediate, and acid-catalyzed S_N1 substitution at the tertiary carbinol center. These methodologies enable the generation of novel ethers, multi-substituted phenols, and functionalized alkyl-aryl scaffolds with significant potential for applications in medicinal chemistry, drug discovery, and materials science.
Introduction
Phenolic compounds are a cornerstone of natural product chemistry and medicinal chemistry, with their structures forming the core of numerous pharmaceuticals and bioactive molecules.[1][2][3] The phenolic hydroxyl group is not merely a passive structural element; it actively participates in biological interactions (e.g., hydrogen bonding with enzyme active sites) and provides a key handle for synthetic modification.[4][5] The strategic value of a precursor is significantly enhanced when it possesses multiple, differentially reactive functional groups.
4-(2-Hydroxy-2-methylpropyl)phenol is one such precursor. It combines the well-understood reactivity of a phenol with the distinct chemistry of a tertiary benzylic alcohol. This duality allows for a programmed, stepwise synthesis of complex derivatives. The phenolic moiety enables modifications such as etherification and electrophilic aromatic substitution, while the tertiary alcohol, particularly due to its benzylic position, can be readily converted into a stable carbocation intermediate, opening pathways for substitution and elimination reactions.[6] This document serves as a technical guide, providing both the theoretical rationale and practical, step-by-step protocols for leveraging this precursor in the synthesis of novel chemical entities.
Chemical Properties and Reactivity Analysis
The synthetic utility of 4-(2-Hydroxy-2-methylpropyl)phenol stems from the distinct reactivity of its two primary functional groups.
-
Phenolic Hydroxyl (-OH): This group is weakly acidic (pKa ≈ 10) and can be readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form a potent phenoxide nucleophile. This anion is highly effective in S_N2 reactions with alkyl halides for the synthesis of aryl ethers (Williamson Ether Synthesis).[7] Furthermore, the hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS).[8] Since the para position is occupied by the alkyl side chain, electrophilic attack is directed exclusively to the two equivalent ortho positions, enabling regioselective synthesis of 2,4- and 2,6-disubstituted phenols.
-
Tertiary Benzylic Alcohol (-C(CH₃)₂OH): Unlike primary or secondary alcohols, this tertiary alcohol is resistant to direct S_N2 displacement due to steric hindrance.[9] However, its position adjacent to the benzene ring provides significant electronic stabilization. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (H₂O). Its departure generates a tertiary benzylic carbocation, a relatively stable intermediate due to hyperconjugation from the methyl groups and resonance delocalization of the positive charge into the aromatic ring. This carbocation can then undergo one of two primary reaction pathways:
The following diagram illustrates the key reactive sites and potential transformations.
Caption: Reactivity map for 4-(2-Hydroxy-2-methylpropyl)phenol.
Synthetic Protocols
The following protocols are designed to be self-validating, with clear steps and rationales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol I: Selective O-Alkylation of the Phenolic Hydroxyl Group
Principle and Rationale: This protocol utilizes the Williamson ether synthesis, a reliable method for forming ethers. The phenolic proton is significantly more acidic than the alcoholic proton, allowing for selective deprotonation using a moderately strong base like potassium carbonate (K₂CO₃). The resulting phenoxide acts as a nucleophile, displacing a halide from an alkyl halide to form the desired aryl ether. Acetone is a suitable polar aprotic solvent that solubilizes the reactants and facilitates the S_N2 reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis | IntechOpen [intechopen.com]
- 3. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. byjus.com [byjus.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium [beilstein-journals.org]
laboratory-scale synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol derivatives.
Application Note: Laboratory-Scale Synthesis and Purification of 4-(2-Hydroxy-2-methylpropyl)phenol
Introduction & Strategic Rationale
The structural motif of 4-(2-hydroxy-2-methylpropyl)phenol (CAS 98815-43-1) is a critical building block in medicinal chemistry, frequently serving as an advanced intermediate in the synthesis of β -adrenergic agonists, selective estrogen receptor modulators (SERMs), and novel antioxidants [1, 2].
Mechanistic Workflow
The success of this protocol relies on the precise stoichiometric control of the Grignard reagent to navigate the sequential deprotonation and double-nucleophilic addition.
Figure 1: Mechanistic workflow of the Grignard addition to an unprotected phenolic ester.
Reagents and Stoichiometric Data
To ensure complete conversion while accounting for the acidic phenol proton, exactly 4.0 equivalents of MeMgBr are utilized. The extra 1.0 equivalent (beyond the theoretical 3.0) acts as a buffer against trace moisture and compensates for the steric hindrance caused by the thick magnesium salt suspension.
Table 1: Reagents and Quantitative Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 4-hydroxyphenylacetate | 166.18 | 1.0 | 10.0 g (60.1 mmol) | Starting Material |
| Methylmagnesium bromide (3M in THF) | 119.24 | 4.0 | 80.2 mL (240.7 mmol) | Nucleophile / Base |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 150 mL | Solvent |
| Saturated NH 4 Cl (aq) | 53.49 | Excess | 150 mL | Quenching Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 300 mL | Extraction Solvent |
Note on Solvent Choice: THF is strictly preferred over diethyl ether here. The magnesium phenoxide intermediate is highly polar and tends to precipitate as a thick paste in non-polar solvents. THF's superior solvating power ensures the reaction remains a stirrable, homogeneous-like suspension.
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup & Deprotonation
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon gas inlet. Maintain a positive argon pressure to exclude atmospheric moisture.
-
Dissolution: Charge the flask with methyl 4-hydroxyphenylacetate (10.0 g, 60.1 mmol) and anhydrous THF (150 mL). Stir at 400 rpm until a clear solution is obtained.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
-
Controlled Addition: Transfer the MeMgBr solution (3M in THF, 80.2 mL) into the addition funnel. Begin adding the Grignard reagent dropwise over a period of 45–60 minutes.
-
Causality Check: The initial drops will trigger vigorous methane gas evolution as the phenol is deprotonated. Rapid addition will cause localized superheating, potentially leading to premature ester cleavage or enolization. Maintain the internal temperature below 5 °C.
-
Phase 2: Nucleophilic Addition & Maturation 5. Warming: Once the addition is complete and gas evolution subsides, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C). 6. Maturation: Stir the mixture for 3 to 4 hours. The solution will likely turn into a cloudy, pale-yellow suspension as the tertiary magnesium alkoxide forms. 7. Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 1:1). The starting material ( Rf≈0.6 ) must be completely consumed, replaced by a single, more polar product spot ( Rf≈0.3 ).
Phase 3: Quench & Isolation 8. Reverse Quench: Cool the reaction mixture back to 0 °C. Slowly transfer the reaction mixture via cannula into a separate vigorously stirred flask containing 150 mL of ice-cold saturated aqueous NH 4 Cl.
-
Causality Check: A reverse quench (adding the reaction to the quench buffer) is safer on a multi-gram scale. It prevents the sudden, uncontrollable exotherm that occurs when aqueous droplets hit a large pool of unreacted Grignard reagent. Furthermore, NH 4 Cl is specifically chosen over HCl to prevent acid-catalyzed dehydration of the newly formed tertiary alcohol.
-
Extraction: Transfer the quenched biphasic mixture to a separatory funnel. Extract the aqueous phase with EtOAc (3 × 100 mL).
-
Washing & Drying: Wash the combined organic layers with brine (100 mL) to remove residual inorganic salts. Dry the organic phase over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Purification 11. Chromatography: Purify the crude viscous oil via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes). 12. Yield: The product, 4-(2-hydroxy-2-methylpropyl)phenol, is isolated as a white crystalline solid (Typical yield: 8.5 g, 85% theoretical).
Analytical Characterization
To validate the structural integrity of the synthesized derivative, cross-reference the isolated compound against the following expected spectral benchmarks.
Table 2: Expected Spectral Data for 4-(2-Hydroxy-2-methylpropyl)phenol
| Analytical Technique | Signal / Shift | Structural Assignment |
| 1 H NMR (400 MHz, CDCl 3 ) | δ 7.05 (d, J = 8.4 Hz, 2H) | Aromatic CH (ortho to alkyl group) |
| δ 6.78 (d, J = 8.4 Hz, 2H) | Aromatic CH (ortho to hydroxyl group) | |
| δ 5.10 (br s, 1H) | Phenolic OH (exchangeable with D 2 O) | |
| δ 2.68 (s, 2H) | Benzylic CH 2 | |
| δ 1.22 (s, 6H) | Gem-dimethyl CH 3 | |
| ESI-MS (m/z) | 165.1 [M-H] − | Molecular Ion (Negative Ionization Mode) |
References
-
Gauthier, S., et al. "Simple and Efficient Production of (Z)-4-Hydroxytamoxifen, a Potent Estrogen Receptor Modulator." The Journal of Organic Chemistry, 2003, 68(10), 4120-4123. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(2-Hydroxy-2-methylpropyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. Here, we address common challenges that can lead to low yields and provide structured, evidence-based solutions.
Introduction: The Synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol
The synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol is a C-alkylation reaction where phenol is reacted with isobutylene oxide. This reaction can be catalyzed by either acid or base, with each catalytic system presenting its own set of advantages and challenges. The desired product is the para-substituted phenol, a valuable intermediate in various synthetic applications. However, achieving a high yield of the target molecule requires careful control of reaction conditions to minimize the formation of byproducts.
This guide will walk you through a systematic approach to identifying and resolving the root causes of low yield in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in this synthesis?
A1: The most frequent cause of low yield is the formation of undesired side products. The primary competing reaction is the O-alkylation of phenol, which forms a phenoxy ether byproduct. Additionally, alkylation can occur at the ortho position, leading to an isomeric byproduct. Di-alkylation, where a second isobutylene oxide molecule reacts with the product, can also occur, further reducing the yield of the desired mono-alkylated product.
Q2: What is the difference between acid- and base-catalyzed reactions for this synthesis?
A2: Acid catalysis, typically using a Lewis acid like aluminum chloride or a Brønsted acid, activates the epoxide for nucleophilic attack by the phenol. However, acid catalysis can also promote side reactions like polymerization of the epoxide. Base catalysis, on the other hand, involves the deprotonation of phenol to form the more nucleophilic phenoxide ion. This can favor O-alkylation, especially in aprotic solvents.
Q3: How can I tell if I have O-alkylation or C-alkylation products?
A3: Spectroscopic methods are essential for differentiating between C- and O-alkylated products.
-
¹H NMR: The C-alkylated product will show a characteristic signal for the phenolic -OH proton, which will be absent in the O-alkylated product. The aromatic region of the spectrum will also differ, with the para-substituted C-alkylated product showing a distinct AA'BB' splitting pattern.
-
FT-IR: The C-alkylated product will exhibit a broad -OH stretch for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. This will be absent in the O-alkylated product.
-
Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns may differ, aiding in identification.
Q4: Can I use isobutene instead of isobutylene oxide?
A4: Yes, isobutene can be used to alkylate phenol, but this is a different reaction that typically proceeds via a Friedel-Crafts alkylation mechanism with an acid catalyst. This reaction can also lead to a mixture of ortho and para isomers, as well as di- and tri-alkylated products. The use of isobutylene oxide introduces a hydroxyl group in the side chain, which is the specific target of this synthesis.
Troubleshooting Guide: A Systematic Approach to Improving Yield
Low yield is a multifaceted problem. The following guide provides a step-by-step approach to diagnose and resolve the underlying issues in your synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol.
Visualizing the Troubleshooting Process
Caption: A workflow for troubleshooting low yield in 4-(2-Hydroxy-2-methylpropyl)phenol synthesis.
Step 1: Analyze the Crude Reaction Mixture
Before attempting any changes to your protocol, it is crucial to understand the composition of your crude product.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your reaction mixture. By comparing with your starting materials, you can get a preliminary idea of reaction completion and the presence of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them by their mass-to-charge ratio. It can help you identify your product, unreacted starting materials, and potential side products.
-
¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation. It will allow you to definitively identify the desired para-substituted C-alkylated product and distinguish it from the ortho-isomer and the O-alkylated byproduct.
Step 2: Address Incomplete Reactions
If your analysis shows a significant amount of unreacted phenol or isobutylene oxide, consider the following:
-
Reaction Time and Temperature: The reaction may not have reached completion. Try extending the reaction time and monitor the progress by TLC or GC. If the reaction is still slow, a modest increase in temperature may be necessary. However, be cautious, as higher temperatures can sometimes favor the formation of side products.
-
Catalyst Activity: The catalyst, whether acidic or basic, is crucial for the reaction. Ensure that your catalyst is of high purity and has not been deactivated by moisture or other impurities. For Lewis acid catalysts like AlCl₃, it is essential to use anhydrous conditions. Consider using a fresh batch of catalyst or increasing the catalyst loading.
-
Reagent Purity and Stoichiometry: The purity of your phenol and isobutylene oxide is critical. Impurities in the starting materials can interfere with the reaction or lead to the formation of additional byproducts. Verify the stoichiometry of your reactants.
Step 3: Minimize Side Product Formation
The formation of byproducts is a major contributor to low yields. Here's how to address the most common ones:
-
O-Alkylation vs. C-Alkylation: The competition between O- and C-alkylation is a key challenge in phenol alkylation.
-
Solvent Choice: The choice of solvent can significantly influence the reaction pathway. In base-catalyzed reactions, polar protic solvents (e.g., water, trifluoroethanol) can solvate the phenoxide oxygen, making it less available for O-alkylation and thereby favoring C-alkylation. In contrast, aprotic solvents may favor O-alkylation.
-
-
Regioselectivity (Ortho vs. Para): The hydroxyl group of phenol is an ortho-para directing group in electrophilic aromatic substitution.
-
Catalyst and Temperature: The choice of catalyst and reaction temperature can influence the ratio of ortho to para products. Bulky catalysts may sterically hinder attack at the ortho position, leading to a higher proportion of the para product. Lower temperatures generally favor the thermodynamically more stable para isomer.
-
-
Di-alkylation: The mono-alkylated product can sometimes be more reactive than phenol itself, leading to a second alkylation reaction.
-
Stoichiometry: To minimize di-alkylation, it is advisable to use a molar excess of phenol relative to isobutylene oxide. This increases the probability of the isobutylene oxide reacting with phenol rather than the already-alkylated product.
-
Step 4: Optimize Purification
Significant product loss can occur during the work-up and purification steps.
-
Extraction: Ensure that the pH of the aqueous phase is properly adjusted during extraction to ensure your phenolic product is in the organic layer.
-
Chromatography: If using column chromatography, ensure that your silica gel is properly packed and that you have chosen an appropriate eluent system to effectively separate your product from impurities.
-
Distillation/Recrystallization: For larger scale purifications, vacuum distillation or recrystallization may be viable options. A patent for a similar compound, 4-(2-hydroxyethyl)phenol, suggests purification by crystallization from chloroform.
Experimental Protocols
General Procedure for Acid-Catalyzed Synthesis
-
To a solution of phenol in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) at 0 °C.
-
Slowly add a solution of isobutylene oxide in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding water or a dilute acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Base-Catalyzed Synthesis
-
To a solution of phenol in a suitable solvent, add a base (e.g., NaOH, KOH) to generate the phenoxide.
-
Add isobutylene oxide to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Optimizing Reaction Conditions
| Parameter | Acid-Catalyzed | Base-Catalyzed | Rationale |
| Catalyst | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂), Brønsted Acids | Strong Bases (e.g., NaOH, KOH) | Activates epoxide for nucleophilic attack or generates the more nucleophilic phenoxide. |
| Solvent | Non-polar aprotic (e.g., Dichloromethane, Nitrobenzene) | Polar protic (e.g., Water, Ethanol) to favor C-alkylation. | Solvent choice can influence the O/C alkylation ratio. |
| Temperature | 0 °C to room temperature | Room temperature to elevated temperatures | Temperature control is crucial to minimize side reactions. |
| Stoichiometry | Excess phenol | Excess phenol | Minimizes di-alkylation. |
Conclusion
Troubleshooting low yield in the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol requires a systematic and analytical approach. By carefully analyzing the crude reaction mixture, you can identify the primary cause of yield loss, whether it be an incomplete reaction, the formation of side products, or issues with purification. This guide provides a framework for addressing these common challenges, enabling you to optimize your reaction conditions and achieve higher yields of this valuable synthetic intermediate.
identification of side products in 4-(2-Hydroxy-2-methylpropyl)phenol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity issues when synthesizing 4-(2-Hydroxy-2-methylpropyl)phenol (CAS 98815-43-1)[1].
This target is typically synthesized via the Grignard addition of methylmagnesium bromide (MeMgBr) to methyl 2-(4-hydroxyphenyl)acetate (CAS 14199-15-6)[2]. While seemingly straightforward, the presence of an unprotected acidic phenol and a highly sensitive tertiary alcohol product creates a complex mechanistic landscape prone to side reactions.
Below is an in-depth, self-validating troubleshooting guide designed to help you identify impurities, understand their mechanistic origins, and optimize your synthetic workflow.
Mechanistic Overview & Reaction Branching
To troubleshoot effectively, we must first map the reaction's causality. The Grignard reagent must perform three distinct roles sequentially: deprotonating the phenol, attacking the ester to form a ketone intermediate, and attacking the ketone to form the final tertiary alkoxide. Failure at any stage, or improper quenching, leads to specific side products.
Mechanistic workflow of Grignard addition and side product branching.
Diagnostic Data for Impurity Identification
Before adjusting your protocol, use the table below to cross-reference your analytical data (LC-MS and 1 H NMR) to definitively identify which side product is contaminating your batch.
| Compound | Role | Formula | Exact Mass | LC-MS [M-H]⁻ | Key 1 H NMR Feature (CDCl₃) |
| Methyl 2-(4-hydroxyphenyl)acetate | Starting Material | C₉H₁₀O₃ | 166.06 | 165 | Singlet at ~3.6 ppm (3H, ester -OCH₃) |
| 4-(2-Hydroxy-2-methylpropyl)phenol | Target Product | C₁₀H₁₄O₂ | 166.10 | 165 | Singlet at ~1.2 ppm (6H, gem-dimethyl) |
| 1-(4-Hydroxyphenyl)propan-2-one | Side Product 1 | C₉H₁₀O₂ | 150.07 | 149 | Singlet at ~2.1 ppm (3H, ketone -CH₃) |
| 4-(2-methylallyl)phenol | Side Product 2 | C₁₀H₁₂O | 148.09 | 147 | Multiplet at ~4.8 ppm (2H, alkene =CH₂) |
Targeted Troubleshooting & FAQs
Q: My LC-MS shows a major peak at m/z 165[M-H]⁻, but my NMR lacks the gem-dimethyl peak at 1.2 ppm. What happened? A: You are recovering unreacted starting material[2]. Notice in the diagnostic table that the starting material and the target product are structural isomers with nearly identical masses (~166 g/mol ). If your NMR shows a sharp singlet at 3.6 ppm, the Grignard reagent was destroyed before it could attack the ester. Causality: This is almost always due to wet THF or improperly dried glassware. The moisture quenches the MeMgBr, and the unreacted ester is recovered during the workup.
Q: I am observing a significant impurity with m/z 149[M-H]⁻. How do I eliminate this? A: This mass corresponds to 1-(4-hydroxyphenyl)propan-2-one (CAS 770-39-8)[3], the ketone intermediate[4]. The Grignard addition to an ester proceeds stepwise. The first equivalent of MeMgBr is entirely consumed by the acidic phenol proton (generating methane gas). The second equivalent attacks the ester to form this ketone. If you do not have a full third equivalent available to attack the ketone, the reaction stalls here. Solution: Titrate your MeMgBr reagent to verify its exact molarity. Always use a minimum of 3.5 to 4.0 equivalents to account for the phenol deprotonation and any trace moisture.
Q: My final product contains a side product with m/z 147 [M-H]⁻ and alkene peaks in the NMR (~4.8 ppm). What caused this? A: You have synthesized 4-(2-methylallyl)phenol , the dehydration product. Tertiary alcohols like your target product are highly susceptible to acid-catalyzed E1 elimination. If you used a strong acid (e.g., HCl or H₂SO₄) to quench the reaction and dissolve the magnesium salts, the localized heat of the quench combined with the low pH caused the tertiary alcohol to dehydrate. Solution: You must switch to a mild quench using saturated aqueous ammonium chloride (NH₄Cl) and strictly control the internal temperature.
Optimized, Self-Validating Synthesis Protocol
To prevent these side products, implement the following self-validating methodology. Every step includes a physical or analytical checkpoint to ensure the system is behaving as expected before proceeding.
Step 1: Rigorous System Preparation
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Validation Check: Ensure the system holds a positive nitrogen pressure (bubbler check) before introducing reagents.
Step 2: Reagent Loading & Initial Deprotonation
-
Dissolve methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) in anhydrous THF to create a 0.2 M solution.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Begin dropwise addition of MeMgBr (3.0 M in diethyl ether, 1.0 eq).
-
Validation Check: You must observe immediate, vigorous gas evolution (methane) as the phenoxide is formed. If no gas evolves, your Grignard reagent is dead.
Step 3: Nucleophilic Addition
-
Continue adding the remaining MeMgBr (3.0 eq, for a total of 4.0 eq). Maintain the internal temperature below 5°C to prevent localized overheating.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation Check (In-Process TLC): Spot the reaction against the starting material (Eluent: Hexanes:EtOAc 7:3). The starting material (Rf ~0.4) must be completely absent. The intermediate alkoxide salt will remain at the baseline (Rf 0.0) until quenched.
Step 4: Controlled Quench (Critical for preventing Side Product 2)
-
Cool the reaction mixture back to 0°C.
-
Carefully quench by the dropwise addition of saturated aqueous NH₄Cl.
-
Validation Check: Monitor the internal temperature. Do not allow it to exceed 10°C during the quench. Do not use HCl. A white precipitate (magnesium salts) will form; this is normal and will be handled during extraction.
Step 5: Isolation
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check: The crude 1 H NMR should show a prominent 6H singlet at ~1.2 ppm, confirming the successful formation of the tertiary alcohol without alkene contamination.
References
-
American Chemical Society. "4-Hydroxyphenylacetone - CAS Common Chemistry". CAS Registry. Available at: [Link]
Sources
Technical Support Center: Purification & Troubleshooting for 4-(2-Hydroxy-2-methylpropyl)phenol
From the Desk of the Senior Application Scientist Welcome to the technical support hub for the synthesis and purification of 4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 98815-43-1). This compound, often synthesized via the Grignard addition of methylmagnesium bromide to 4-hydroxyphenylacetone, presents unique isolation challenges. Because the target molecule features both a reactive phenolic hydroxyl group and a sterically hindered, acid-sensitive tertiary alcohol, standard aggressive purification methods often lead to product degradation or poor yields .
This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to address the specific kinetic and thermodynamic realities of this workflow, providing field-proven, self-validating protocols to isolate the pure active pharmaceutical ingredient (API) intermediate.
Part 1: Diagnostic FAQs & Troubleshooting Guide
Q1: My crude NMR shows a significant impurity with a singlet around 2.1 ppm. What is this, and how do I remove it without running a silica column?
Diagnostic: That singlet corresponds to the methyl group of unreacted 4-hydroxyphenylacetone (the starting material). Incomplete Grignard addition is common due to the acidic phenolic proton consuming the first equivalent of the reagent, sometimes causing the magnesium phenoxide intermediate to precipitate and stall the reaction . Solution: Do not use column chromatography, as phenolic compounds often streak heavily on silica. Instead, utilize a Sodium Bisulfite Extraction . Methyl ketones react rapidly with saturated aqueous sodium bisulfite to form a charged, water-soluble α -hydroxy sulfonate adduct. Your sterically hindered tertiary alcohol product will not react, allowing you to wash the ketone away in the aqueous phase . (See Protocol A below).
Q2: I quenched my Grignard reaction with 1M HCl to clear the magnesium salts, but now my product contains an impurity with alkene peaks (~5.3 ppm) in the NMR. What happened?
Diagnostic: You have synthesized the dehydration byproduct, 4-(2-methylprop-1-en-1-yl)phenol . Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration. The protonation of the tertiary hydroxyl group creates an excellent leaving group (water), resulting in a stable tertiary carbocation that rapidly eliminates a proton to form the alkene. Solution: Prevention is mandatory. Never quench this reaction with strong mineral acids. You must use a mild, slightly acidic buffer like saturated aqueous ammonium chloride (NH₄Cl) to protonate the magnesium alkoxide without triggering dehydration . To remove existing alkene impurities, perform a selective recrystallization from a toluene/heptane mixture.
Q3: When I quench with NH₄Cl, I get a thick, unfilterable white emulsion. How do I break this without lowering the pH?
Diagnostic: The emulsion consists of polymeric magnesium hydroxide/halide networks that trap your organic solvent and product. Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) . The tartrate anions act as bidentate ligands, aggressively chelating the Mg²⁺ ions. This physically breaks apart the oligomeric network at a neutral pH, resulting in two sharply defined, clear liquid phases without risking the dehydration of your tertiary alcohol . (See Protocol B below).
Part 2: Mechanistic Pathway & Impurity Formation
The following diagram illustrates the critical divergence points in the synthesis where impurities are generated based on reagent choice and workup conditions.
Reaction pathway showing the formation of the target tertiary alcohol and common impurities.
Part 3: Quantitative Impurity Profile
To ensure analytical rigor, cross-reference your crude mixture against this standardized impurity profile.
| Impurity | Source / Mechanism | Physical State | Recommended Removal Method | Target Purity |
| 4-Hydroxyphenylacetone | Incomplete Grignard addition | Solid/Oil | Sodium Bisulfite Extraction | < 0.5% |
| 4-(2-Methylprop-1-enyl)phenol | Acid-catalyzed E1 dehydration | Solid | Recrystallization (Toluene/Heptane) | < 0.1% |
| Magnesium Hydroxide Salts | Grignard quench byproduct | Insoluble Solid | Rochelle's Salt Chelation | Undetectable |
| Phenol Oligomers | Oxidative coupling side-reactions | Colored Tar | Activated Carbon Filtration | < 1.0% |
Part 4: Validated Experimental Protocols
Protocol A: Sodium Bisulfite Extraction (Selective Ketone Removal)
This protocol exploits the steric differences between the methyl ketone impurity and the tertiary alcohol product.
-
Solvent Exchange: Dissolve the crude 4-(2-hydroxy-2-methylpropyl)phenol mixture in a water-miscible organic solvent (e.g., Methanol or THF) at a concentration of ~0.5 M.
-
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Note: Old bisulfite solutions oxidize to sulfate and will fail.
-
Agitation: Stir vigorously at room temperature for 45 minutes. The unreacted 4-hydroxyphenylacetone will undergo nucleophilic attack by the bisulfite ion, forming a highly polar, water-soluble adduct.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add an immiscible extraction solvent (Ethyl Acetate) and deionized water in a 1:1 ratio to force phase separation.
-
Isolation: Drain the lower aqueous layer (containing the ketone impurity). Wash the upper organic layer (containing the pure tertiary alcohol) with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Rochelle's Salt Workup (Emulsion Resolution)
Implement this protocol immediately if an emulsion forms during the initial Grignard quench.
-
Initial Quench: Cool the completed Grignard reaction to 0°C. Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases.
-
Chelation: If a thick white emulsion persists, add a volume of saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) equal to the volume of the organic phase.
-
Equilibration: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours. Causality check: You must allow sufficient time for the tartrate to penetrate the magnesium lattice and form soluble chelate complexes.
-
Extraction: Once the mixture resolves into two transparent, sharply defined liquid phases, separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate to ensure complete recovery of the API.
Part 5: References
Technical Support Center: Purification of 4-(2-Hydroxy-2-methylpropyl)phenol
Welcome to the Technical Support Center for the downstream processing and purification of 4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 98815-43-1)[1]. This intermediate compound presents a unique dual-challenge for researchers: it contains both an oxidation-sensitive phenolic ring and an acid-sensitive tertiary alcohol.
This guide provides mechanistic troubleshooting, validated step-by-step protocols, and field-proven insights to ensure high-yield, high-purity recovery without compound degradation.
Part 1: Physicochemical Properties & Purification Challenges
To effectively purify this compound, we must first understand how its structural features dictate its behavior during extraction and chromatography.
Table 1: Physicochemical Properties & Associated Challenges
| Property / Feature | Value / Characteristic | Associated Purification Challenge |
| Molecular Weight | 166.22 g/mol [2] | Prone to co-elution with structurally similar ortho-alkylated byproducts. |
| Phenolic Hydroxyl | pKa ~10[3] | Highly susceptible to rapid oxidation under alkaline conditions, forming pink/brown quinones[4]. |
| Tertiary Alcohol | Highly sterically hindered | Vulnerable to E1 dehydration under acidic conditions (e.g., standard silica gel), forming alkenes[5]. |
| Polarity | High (Dual H-bond donors) | Strong retention on normal-phase chromatography; requires highly polar eluents or reverse-phase systems. |
Part 2: Troubleshooting Guides (FAQs)
Q1: During liquid-liquid extraction (LLE), my aqueous layer turns a deep pink/brown color, and my final yield is unexpectedly low. What is happening? A1: The discoloration is a classic, visual indicator of phenol oxidation[4]. When phenols are exposed to alkaline conditions (pH > 8.0), they deprotonate to form phenolate ions. The phenolate form is highly electron-rich and rapidly oxidizes in the presence of atmospheric oxygen and trace metal ions to form colored quinone byproducts[3][6].
-
Causality & Solution: To prevent this, avoid using strong bases (like NaOH) to extract the phenol. Maintain a slightly acidic to neutral pH (between 5.0 and 7.0) during aqueous workup, which keeps the phenol protonated and significantly slows down the oxidation process[6].
Q2: I purified my crude mixture using standard silica gel chromatography, but my NMR shows a new alkene byproduct. Why did my compound degrade? A2: Your compound contains a tertiary alcohol group, which is highly susceptible to acid-catalyzed dehydration via an E1 elimination mechanism[5]. Standard chromatography silica gel contains acidic silanol groups on its surface. When your compound binds to the silica, the tertiary hydroxyl group is protonated and leaves as water, forming a stable tertiary carbocation. This intermediate quickly loses a proton to form an alkene (e.g., 4-(2-methylprop-1-enyl)phenol)[5].
-
Causality & Solution: To suppress this dehydration, you must neutralize the acidic sites on the stationary phase. Pre-treat your silica gel by flushing the column with an eluent containing 1% Triethylamine (TEA) before loading your sample. Alternatively, switch to Reverse-Phase HPLC (RP-HPLC) using a C18 column, which is highly effective for isolating phenolic compounds without acidic degradation[7].
Q3: How can I improve the phase separation during the extraction of this highly polar phenol? A3: Because 4-(2-Hydroxy-2-methylpropyl)phenol has two hydroxyl groups, it acts as a strong hydrogen-bond donor and acceptor, which can cause stubborn emulsions or poor partitioning into the organic phase.
-
Causality & Solution: High salt concentrations in the aqueous sample can increase its density, potentially causing phase inversion[6]. To force the phenol into the organic layer and break emulsions, saturate the aqueous phase with NaCl (salting out) and use a denser organic solvent mixture, such as adding chloroform or using a dichloromethane-ethyl acetate (4:1, v/v) mixture[8][9].
Part 3: Experimental Protocols
Protocol 1: Anaerobic Liquid-Liquid Extraction (LLE) of Phenols
Objective: Extract 4-(2-Hydroxy-2-methylpropyl)phenol while preventing phenolate-driven oxidation.
-
Solvent Preparation: Degas all extraction solvents (e.g., Ethyl Acetate, Deionized Water) by sparging with Nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Acidification: Adjust the pH of the aqueous crude mixture to pH 5.0–6.0 using 1M HCl.
-
Self-Validating Mechanism: This ensures the phenol remains fully protonated, drastically reducing its susceptibility to oxidation[6].
-
-
Extraction: Add an equal volume of degassed Ethyl Acetate containing 0.05% BHT (Butylated hydroxytoluene) as an antioxidant.
-
Phase Separation: Shake vigorously and allow the layers to separate. If an emulsion forms, add saturated aqueous NaCl to increase the density and ionic strength of the aqueous phase, forcing the organic compound out of the water[9].
-
Collection: Collect the upper organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a maximum bath temperature of 35°C to prevent thermal degradation.
Protocol 2: TEA-Neutralized Silica Gel Chromatography
Objective: Purify the target compound without triggering tertiary alcohol dehydration.
-
Solvent System: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 3:1 v/v) and add 1% (v/v) Triethylamine (TEA).
-
Column Packing: Slurry-pack the chromatography column with standard silica gel (60 Å pore size) using the TEA-modified solvent.
-
Neutralization Flush: Pass at least 3 column volumes of the TEA-modified solvent through the bed.
-
Self-Validating Mechanism: The basic TEA binds to and neutralizes the acidic silanol sites on the silica, preventing the E1 dehydration of the tertiary alcohol[5].
-
-
Loading: Dissolve the crude 4-(2-Hydroxy-2-methylpropyl)phenol in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the product using the TEA-modified solvent. Monitor fractions via TLC (visualized with UV and iodine; avoid strongly acidic dips like PMA or Vanillin/H₂SO₄, which will cause on-plate dehydration and false byproduct spots).
Part 4: Purification Workflow & Degradation Pathways
Workflow for the purification of 4-(2-Hydroxy-2-methylpropyl)phenol and degradation troubleshooting.
References
- 98815-43-1 | 4-(2-Hydroxy-2-methylpropyl)
- Source: sigmaaldrich.
- Source: mdpi.
- Source: benchchem.
- Source: lclane.
- Source: bitesizebio.
- Source: benchchem.
- A Multi-step Synthesis of 4,5-Dimethylnonane | UKDiss.
- Source: gbiosciences.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Hydroxy phenol | Sigma-Aldrich [sigmaaldrich.com]
- 3. lclane.net [lclane.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ukdiss.com [ukdiss.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
resolving peak tailing in HPLC analysis of 4-(2-Hydroxy-2-methylpropyl)phenol
Welcome to the Technical Support Center for the chromatographic analysis of 4-(2-Hydroxy-2-methylpropyl)phenol .
As a Senior Application Scientist, I frequently see methods fail not because of the primary partition chemistry, but due to poorly managed secondary interactions or unrecognized system physics. 4-(2-Hydroxy-2-methylpropyl)phenol is a uniquely challenging analyte: it possesses both a weakly acidic phenolic hydroxyl group and a tertiary aliphatic hydroxyl group. When you observe a trailing edge on your chromatogram (an asymmetry factor or USP tailing factor Tf>1.2 ), you are witnessing a breakdown in the ideal Gaussian distribution of your analyte plug.
This guide is designed to move beyond basic troubleshooting. We will dissect the exact causality of peak tailing for this specific compound, provide self-validating experimental protocols to isolate the root cause, and establish robust solutions.
The Mechanistic Causality of Peak Tailing
To solve peak tailing, we must first understand the molecular environment inside the column. There are two distinct categories of tailing: Chemical (analyte-stationary phase interactions) and Physical (fluid dynamics and dead volume)[1].
For 4-(2-Hydroxy-2-methylpropyl)phenol, the most statistically probable culprit is chemical. While the primary retention mechanism in reversed-phase HPLC (RP-HPLC) is hydrophobic partitioning with the C18/C8 alkyl chains, the silica matrix beneath these chains is not perfectly inert. Unreacted, residual silanol groups (Si-OH) remain on the surface.
The pKa of these residual silanols is approximately 3.8 to 4.2[2]. If your mobile phase pH is neutral or weakly acidic (e.g., pH 4.5 - 7.0), a significant population of these silanols becomes ionized (Si-O⁻). The dual hydroxyl groups of 4-(2-Hydroxy-2-methylpropyl)phenol act as strong hydrogen-bond donors and acceptors, interacting with these ionized sites. This creates a secondary, high-energy retention mechanism for a fraction of the analyte molecules, causing them to lag behind the main band and form a "tail"[3].
Caption: Chemical mechanism of peak tailing via secondary silanol interactions vs. suppression at low pH.
Diagnostic Workflow: Isolating the Root Cause
Before altering your mobile phase chemistry, you must prove whether the issue is chemical or physical. A self-validating diagnostic approach uses a neutral marker to test the fluid dynamics of the system independently of acid-base chemistry[1].
Caption: Diagnostic workflow differentiating physical system voids from chemical silanol interactions.
Self-Validating Experimental Protocols
Protocol 1: Physical Void & Extra-Column Volume Check
Purpose: To determine if tailing is caused by a physical disruption (e.g., a void at the head of the column, poorly seated zero-dead-volume fittings, or excessive tubing length) rather than analyte chemistry[1]. Self-Validation Mechanism: By injecting a purely neutral, non-hydrogen-bonding compound, we eliminate chemical secondary interactions. If the neutral peak tails, the system geometry is flawed.
-
Prepare the Control: Dissolve a neutral marker (e.g., Toluene or Uracil) in the initial mobile phase conditions.
-
Inject Control: Run the standard method using the neutral marker.
-
Analyze Symmetry: Calculate the USP Tailing Factor ( Tf ).
-
Decision Gate:
-
If Toluene Tf>1.2 : The issue is physical. Inspect all PEEK/stainless steel fittings to ensure they are bottomed out in their ports. Check for column bed collapse (voiding). Reduce the internal diameter (ID) of tubing from the injector to the column, and column to the detector (use 0.12 mm ID tubing).
-
If Toluene Tf≤1.1 but 4-(2-Hydroxy-2-methylpropyl)phenol tails: The issue is strictly chemical. Proceed to Protocol 2.
-
Protocol 2: Mobile Phase pH Optimization & Silanol Suppression
Purpose: To systematically suppress the ionization of residual silanols, thereby eliminating the secondary hydrogen-bonding mechanism[2]. Self-Validation Mechanism: By plotting Tf against a decreasing pH gradient, the convergence of Tf toward 1.0 serves as internal proof that silanol ionization was the root cause.
-
Prepare Aqueous Phases: Prepare four distinct 1L bottles of HPLC-grade water.
-
Titrate Modifiers:
-
Bottle A: Unmodified water (Control, ~pH 6.0)
-
Bottle B: 0.1% Acetic Acid (~pH 3.5)
-
Bottle C: 0.1% Formic Acid (~pH 2.7)
-
Bottle D: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (~pH 2.0)
-
-
Equilibrate & Inject: Flush the column with 15-20 column volumes of the Bottle A mobile phase blend. Inject 4-(2-Hydroxy-2-methylpropyl)phenol and record Tf .
-
Iterate: Repeat step 3 sequentially for Bottles B, C, and D.
-
Analyze: You should observe a direct correlation: as pH drops below the silanol pKa (~3.8), the peak symmetry will drastically improve. Select the highest pH that maintains Tf<1.1 to prolong column life.
Quantitative Data Summaries
The following tables summarize expected quantitative shifts when optimizing parameters for phenolic compounds based on established chromatographic principles.
Table 1: Impact of Mobile Phase Modifiers on Phenolic Peak Asymmetry
| Aqueous Modifier | Approx. pH | Silanol State | Expected Tailing Factor ( Tf ) | MS Compatibility |
| None (Water only) | 6.0 - 7.0 | Highly Ionized (Si-O⁻) | 1.8 - 2.5 (Severe) | Yes |
| 0.1% Acetic Acid | 3.5 | Partially Ionized | 1.3 - 1.6 (Moderate) | Yes |
| 0.1% Formic Acid | 2.7 | Protonated (Si-OH) | 1.0 - 1.2 (Excellent) | Yes |
| 0.1% Phosphoric Acid | 2.0 | Fully Protonated | 0.9 - 1.1 (Excellent) | No (Non-volatile) |
Table 2: Differentiating Physical vs. Chemical Tailing
| Analyte Injected | Tailing Observed? | Diagnosis | Primary Corrective Action |
| Toluene (Neutral) | Yes | Physical (System Void) | Replace fittings/tubing; check column bed[1]. |
| Phenol target | Yes (Toluene = No) | Chemical (Silanol) | Lower pH; use end-capped Type B silica[4]. |
| Phenol target | Yes (Only at high conc.) | Mass Overload | Dilute sample by 5x-10x[2]. |
Frequently Asked Questions (FAQs)
Q: I adjusted the pH to 2.7 with Formic Acid, but I am still seeing a tailing factor of 1.4. What is the next logical step? A: If pH optimization fails to fully resolve the issue, your stationary phase may be the limiting factor. Older "Type A" silica columns have high metal content and highly active silanols. Switch to a high-purity "Type B" silica column that is fully end-capped [4]. End-capping chemically derivatizes the residual silanols with small silanes (like trimethylchlorosilane), physically blocking the analyte from interacting with them.
Q: My peak tailing is significantly worse for early-eluting peaks compared to late-eluting peaks. What does this suggest? A: This is a classic hallmark of extra-column volume (dead volume)[2]. The volume of the tubing and fittings acts as a fixed mixing chamber. Early eluting peaks have smaller peak volumes, so this fixed dead volume causes a proportionally larger infinite dilution effect, resulting in severe tailing[1]. Minimize the length and internal diameter of the tubing between the autosampler, column, and detector.
Q: Could my sample solvent (diluent) be causing the peak distortion? A: Absolutely. If 4-(2-Hydroxy-2-methylpropyl)phenol is dissolved in a solvent that is significantly "stronger" (e.g., 100% Acetonitrile or Methanol) than your initial mobile phase conditions (e.g., 10% Acetonitrile), the analyte will travel rapidly through the column until the sample solvent dilutes into the mobile phase. This causes peak distortion, fronting, or tailing[2]. Always try to dissolve your sample in the initial mobile phase composition.
Q: Can column temperature affect the tailing of this compound? A: Yes. Increasing the column temperature (e.g., from 25°C to 40°C) improves mass transfer kinetics between the mobile and stationary phases. Faster mass transfer can sharpen peaks and slightly reduce the tailing caused by slow secondary desorption kinetics.
References
-
Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]
-
HPLC Peak Tailing Source: Axion Labs URL:[Link]
Sources
Technical Support Center: Unexpected Byproducts in the Alkylation of Phenols
Introduction
The alkylation of phenols is a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals, polymers, and fine chemicals. While seemingly straightforward, these reactions are frequently complicated by the formation of unexpected and undesired byproducts. The subtle interplay of electronic and steric factors in the phenol substrate, combined with the specific reaction conditions, can lead to complex product mixtures that challenge even seasoned researchers.
This technical support guide is designed for scientists and drug development professionals encountering issues with selectivity and yield in phenol alkylation. It provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you navigate the common pitfalls and gain precise control over your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the alkylation of phenols in a direct question-and-answer format.
Question 1: My primary goal is O-alkylation (ether synthesis), but I'm seeing significant C-alkylation on the aromatic ring. Why is this happening and how can I suppress it?
Answer: This is the most common regioselectivity challenge in phenol alkylation. The phenoxide ion, formed by deprotonating the phenol, is an ambident nucleophile , meaning it can react at two different sites: the oxygen atom (O-alkylation) or the electron-rich carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions.[1][2] The balance between these two pathways is exquisitely sensitive to your reaction conditions.[3]
Causality & Mechanistic Insights:
-
Hard and Soft Acid-Base (HSAB) Theory: The phenoxide's oxygen is a "hard" nucleophilic center, while the ring carbons are "softer." Hard electrophiles (like those from alkyl sulfates) tend to react at the hard oxygen center, while softer electrophiles (from alkyl halides) have a higher propensity to react at the softer carbon centers.
-
Solvent Effects: This is arguably the most critical factor.
-
Protic Solvents (e.g., water, ethanol, TFE): These solvents form strong hydrogen bonds with the phenoxide oxygen.[3] This "solvation shell" effectively blocks the oxygen, making the carbon atoms of the ring more accessible for attack. This environment strongly favors C-alkylation .[3]
-
Apolar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents do not hydrogen bond with the phenoxide oxygen, leaving it exposed and highly nucleophilic.[4] This environment strongly favors O-alkylation .[4]
-
-
Counter-ion Effects: The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the reactivity of the phenoxide. In less polar solvents, tight ion pairing between the cation and the phenoxide oxygen can shield the oxygen, promoting C-alkylation. Using more polar aprotic solvents or phase-transfer catalysts can help dissociate this ion pair, freeing the oxygen for O-alkylation.
Strategic Solutions to Favor O-Alkylation:
-
Solvent Selection: Switch to a polar aprotic solvent like DMF, acetonitrile, or DMSO.[4] This is the most effective single change you can make.
-
Base Selection: Use a base that provides a less-coordinating counter-ion or is easily soluble. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often superior to sodium hydroxide (NaOH) or sodium hydride (NaH) for clean O-alkylation.[5]
-
Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can transport the phenoxide ion into the organic phase, free from excessive solvation by water, thereby promoting O-alkylation.[6]
-
Temperature Control: O-alkylation is often kinetically favored, while C-alkylation products can be the thermodynamic products, sometimes arising from rearrangement of the initial O-alkylated product at higher temperatures.[7][8] Running the reaction at the lowest feasible temperature (e.g., room temperature to 50-60°C) can improve O-selectivity.[9]
Diagram: O- vs. C-Alkylation Pathway
Caption: Competing pathways for O- and C-alkylation of the phenoxide ion.
Question 2: I'm getting a complex mixture of mono-, di-, and even tri-alkylated products. How can I achieve selective mono-alkylation?
Answer: The formation of polyalkylated byproducts is a common problem, especially in Friedel-Crafts type alkylations or when the initial alkylation product is more reactive than the starting phenol.[2][10]
Causality & Mechanistic Insights:
-
Activating Effect of Alkyl Groups: In C-alkylation, the first alkyl group added to the ring is electron-donating, which can activate the ring further, making the mono-alkylated product more nucleophilic and thus more reactive towards a second alkylation than the original phenol.[2]
-
Stoichiometry: If the alkylating agent is present in a stoichiometric or excess amount, there is a higher statistical probability of it reacting with the more reactive mono-alkylated intermediate.
-
Reaction Conditions: High temperatures and highly active catalysts (e.g., AlCl₃) provide enough energy to overcome the activation barriers for subsequent alkylations, leading to over-alkylation.[2][11]
Strategic Solutions to Favor Mono-alkylation:
-
Control Stoichiometry: Use a molar excess of the phenol relative to the alkylating agent (e.g., 2 to 5 equivalents of phenol).[11][12] This ensures the alkylating agent is more likely to encounter and react with an unreacted phenol molecule.
-
Lower the Temperature: Running the reaction at a lower temperature will reduce the overall reaction rate and can provide a kinetic window where the first alkylation proceeds significantly faster than the second.[2]
-
Choose a Milder Catalyst: For Friedel-Crafts reactions, avoid highly active Lewis acids like AlCl₃. Opt for milder catalysts like FeCl₃, SnCl₄, or solid acid catalysts like zeolites or acidic resins (e.g., Amberlyst-15), which can offer better selectivity.[7][12]
-
Monitor Reaction Progress: Closely monitor the reaction using an appropriate technique (TLC, GC, LC-MS). Quench the reaction as soon as the optimal concentration of the desired mono-alkylated product is reached, before significant polyalkylation occurs.[6][11]
Data Summary: Controlling Polyalkylation
| Parameter | To Favor Mono-alkylation | To Favor Poly-alkylation | Rationale |
| Phenol:Alkylating Agent Ratio | > 1 (e.g., 3:1) | ≤ 1 | An excess of phenol statistically favors reaction with the starting material.[11][12] |
| Temperature | Low to Moderate | High | Higher temperatures increase the rate of subsequent, less favorable alkylations.[2] |
| Catalyst Activity | Mild (e.g., FeCl₃, Zeolites) | High (e.g., AlCl₃) | Highly active catalysts drive the reaction towards thermodynamic polyalkylated products.[2][12] |
| Reaction Time | Short / Monitored | Long | Polyalkylation increases with longer reaction times as the mono-product accumulates.[11] |
Question 3: My alkylating agent is a secondary or tertiary halide, and my yields are very low, with significant alkene byproduct formation. What is happening?
Answer: This issue arises from a competing elimination (E2) reaction. The Williamson ether synthesis, a common method for O-alkylation, proceeds via an Sₙ2 mechanism.[1] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon of the alkylating agent.
Causality & Mechanistic Insights:
-
Sₙ2 vs. E2 Competition: The phenoxide ion is not only a good nucleophile but also a reasonably strong base.[4]
-
With primary alkyl halides , the carbon atom is sterically accessible, and the Sₙ2 pathway (nucleophilic attack) dominates, leading to the desired ether.[1][13]
-
With secondary and especially tertiary alkyl halides , the carbon atom is sterically hindered. The phenoxide finds it easier to act as a base, abstracting a proton from a neighboring carbon (β-hydrogen), which leads to an E2 elimination reaction, forming an alkene and leaving your phenol unreacted.[1][4]
-
Strategic Solutions:
-
Rethink Your Synthesis: It is a fundamental principle that the Williamson ether synthesis is ineffective for secondary and tertiary alkyl halides.[1][4] You must change your reactants.
-
Reverse the Roles: If you are trying to synthesize an ether like tert-butyl phenyl ether, do not react sodium phenoxide with tert-butyl chloride. Instead, react sodium tert-butoxide (the alkoxide) with a suitable aryl halide (e.g., fluorobenzene, in a nucleophilic aromatic substitution).
-
Use a Different Alkylating Agent: If possible, use an alkylating agent that is less prone to elimination, such as an alkyl sulfate (e.g., dimethyl sulfate, diethyl sulfate) instead of an alkyl halide.
Diagram: Sₙ2 vs. E2 Competition
Caption: Sₙ2 (alkylation) vs. E2 (elimination) pathways based on alkyl halide structure.
Frequently Asked Questions (FAQs)
-
Q: What are rearrangement byproducts and when do they occur?
-
A: In Friedel-Crafts alkylations that proceed via a carbocation intermediate, the initial carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation) before attacking the phenol ring.[10][14] This leads to branched alkylphenols instead of the expected linear ones. To minimize this, use milder reaction conditions (lower temperature, milder catalyst) that favor a more concerted Sₙ2-like mechanism over a discrete carbocation pathway.[6][12]
-
-
Q: My reagents and solvents are high-purity, but my yields are still low. What non-obvious factors could be at play?
-
A: Check the activity of your catalyst and the integrity of your base. Lewis acid catalysts like AlCl₃ and FeCl₃ are highly hygroscopic and can be deactivated by atmospheric moisture.[6] Use a freshly opened bottle or handle it in an inert atmosphere.[6] Similarly, strong bases like NaH are quenched by water; ensure your solvent and phenol are rigorously anhydrous.[4][9]
-
-
Q: How can I analyze my reaction mixture to identify these byproducts?
-
A: A combination of techniques is best. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile byproducts by their mass fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the exact structure of isomers (e.g., distinguishing between ortho, para, and O-alkylated products).
-
Experimental Protocols
Protocol 1: Selective O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol is designed to maximize the yield of the ether product while suppressing C-alkylation.
Materials:
-
Substituted Phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Primary Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium Iodide (TBAI) (0.1 eq, optional catalyst)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add the phenol (1.0 eq) and potassium carbonate (2.0 eq).[5]
-
Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the phenol).
-
Reagent Addition: Add the alkyl halide (1.1 eq) and TBAI (if used) to the suspension at room temperature.[5]
-
Reaction: Heat the reaction mixture to a gentle reflux (or a lower temperature like 50°C) and stir. Monitor the reaction progress by TLC, checking for the consumption of the starting phenol. Typical reaction times are 1-8 hours.[4][13]
-
Workup:
-
Cool the reaction to room temperature and filter off the inorganic solids (K₂CO₃, KBr/KI). Wash the solid cake with a small amount of ethyl acetate or dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water (2x) and brine (1x).[4]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Mono-C-Alkylation of Phenol (Friedel-Crafts Alkylation)
This protocol is designed to favor the formation of the mono-alkylated product while minimizing polyalkylation.
Materials:
-
Phenol (3.0 eq)
-
Alkene or Tertiary Alcohol (e.g., t-butyl alcohol) (1.0 eq)
-
Mild Lewis Acid Catalyst (e.g., Amberlyst-15 resin or FeCl₃)
-
Anhydrous, non-coordinating solvent (e.g., hexane or dichloromethane)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (3.0 eq) and the chosen solvent.[11]
-
Catalyst Addition: Add the mild Lewis acid catalyst. For solid catalysts like Amberlyst-15, this can be 10-20% by weight relative to the limiting reagent.
-
Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add the alkylating agent (1.0 eq) dropwise over 15-30 minutes to control any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction closely by GC or TLC. The goal is to stop the reaction when the concentration of the mono-alkylated product is at its maximum.
-
Workup:
-
Quench the reaction by slowly adding cold water or a dilute HCl solution. If using a solid catalyst, it can be filtered off first.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The excess phenol can often be removed by distillation or extensive column chromatography.
Workflow Diagram: General Alkylation & Purification
Caption: A generalized experimental workflow for phenol alkylation and product isolation.
References
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. (2011). Available from: [Link]
-
Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017). Available from: [Link]
- Google Patents. US4914246A - Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Ethyl Acetate Plant. Introduction of Alkyl Phenol Production Process. Available from: [Link]
-
Journal of the American Chemical Society. Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
PubMed. Alkylation of phenol: a mechanistic view. (2006). Available from: [Link]
-
ResearchGate. Optimization of the alkylation reaction. Reaction conditions were.... Available from: [Link]
-
ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. Available from: [Link]
-
Ethyl Acetate Plant. What Is the Mechanism of Phenol Alkylation?. (2024). Available from: [Link]
-
ResearchGate. Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Available from: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]
-
Pearson. Show how you would use the Williamson ether synthesis to prepare.... Available from: [Link]
-
Organic-Chemistry.org. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available from: [Link]
-
Organic Chemistry Portal. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Available from: [Link]
-
ACS Publications. Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. Available from: [Link]
-
ACS Publications. Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. (2017). Available from: [Link]
- Google Patents. US2841623A - Process for the alkylation of phenols.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. byjus.com [byjus.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Improving the Selectivity of 4-(2-Hydroxy-2-methylpropyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the selective synthesis of this key chemical intermediate. We will delve into the common challenges encountered during its synthesis, focusing on the underlying chemical principles to provide robust, field-proven solutions.
Introduction: The Challenge of Selectivity
The synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol, a valuable building block, is most commonly achieved via the Friedel-Crafts alkylation of phenol with an alkylating agent like isobutylene oxide.[1] This reaction, while straightforward in concept, is an electrophilic aromatic substitution that presents significant challenges in controlling selectivity.[2] The hydroxyl group of phenol is a strong ortho-, para-directing group, leading to a mixture of isomers. Furthermore, competing side reactions such as O-alkylation and polyalkylation can drastically reduce the yield of the desired para-isomer.[2][3] This guide provides a systematic approach to diagnosing and resolving these selectivity issues.
Section 1: Core Reaction Pathways and Competing Reactions
Understanding the potential reaction pathways is the first step in troubleshooting. The primary reaction involves the acid-catalyzed opening of the isobutylene oxide ring to form a tertiary carbocation (or a carbocation-like complex), which then alkylates the electron-rich phenol ring. However, several competing pathways exist, as illustrated below.
Caption: Reaction scheme showing the desired para-alkylation pathway and major competing side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Q1: My primary issue is low para/ortho selectivity. How can I increase the yield of the 4-substituted isomer?
A1: This is the most prevalent challenge. The ortho-isomer is often the kinetically favored product, while the para-isomer is the thermodynamically more stable product. Your strategy should focus on creating conditions that allow the reaction to reach thermodynamic equilibrium and sterically disfavoring the ortho position.
Causality: The hydroxyl group of phenol can form a complex with certain catalysts, which can sterically block the ortho positions, thereby directing the incoming electrophile to the para position. Additionally, lower reaction temperatures provide the activation energy barrier to be overcome for the more stable para product, reducing the formation of the kinetic ortho product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Running the reaction at a lower temperature (e.g., 0-25 °C) for a longer duration often significantly improves the para/ortho ratio. High temperatures can also lead to rearrangement and other side reactions.[3]
-
Select a Bulky or Shape-Selective Catalyst: The choice of catalyst has a profound impact on regioselectivity.[3]
-
Highly active Lewis acids like AlCl₃ can be aggressive and may lead to poor selectivity.[2]
-
Milder catalysts can offer better control.[2]
-
Heterogeneous catalysts like zeolites (e.g., H-Y, H-Beta) or acidic ion-exchange resins (e.g., Amberlyst) can provide shape selectivity due to their porous structures, sterically hindering the formation of the bulkier ortho-transition state.[2]
-
-
Solvent Choice: The polarity of the solvent can influence the transition state energies for ortho and para substitution. Non-polar solvents may favor para substitution by minimizing solvation of the polar transition states.
Data Summary: Impact of Catalyst on Regioselectivity
| Catalyst Type | Typical Activity | Para/Ortho Selectivity | Key Considerations |
| AlCl₃, FeCl₃ | Very High | Low to Moderate | Prone to causing polyalkylation and O-alkylation.[2] Difficult to control. |
| H₂SO₄, H₃PO₄ | High | Moderate | Strong Brønsted acids; can cause charring at higher temperatures. |
| Zeolites (e.g., H-Y) | Moderate | High | Shape-selective, reusable, and environmentally benign. Pore size is critical. |
| Acidic Resins (e.g., Amberlyst-15) | Mild | Good to High | Easy to handle and separate, but have temperature limitations.[2] |
Q2: I'm observing a significant byproduct that I've identified as the phenyl ether. What causes O-alkylation and how do I suppress it?
A2: O-alkylation occurs when the nucleophilic attack happens on the oxygen atom of the phenol instead of the aromatic ring. This side reaction is highly dependent on the reaction conditions and catalyst choice.
Causality: While C-alkylation is a hallmark of the Friedel-Crafts reaction, the phenolic oxygen is also a nucleophilic site. Conditions that increase the electron density on the oxygen (i.e., formation of a phenoxide ion) can promote O-alkylation.
Troubleshooting Steps:
-
Avoid Strongly Basic Conditions: Do not use strong bases that will deprotonate the phenol to form a significant concentration of the phenoxide ion, which is highly reactive towards O-alkylation.
-
Choose a C-Alkylation Selective Catalyst: The nature of the catalyst can heavily influence the C/O alkylation ratio. Some catalyst systems are known to favor C-alkylation. For instance, certain molybdenum-based catalysts have demonstrated high selectivity for C-alkylation over O-alkylation in similar reactions.[3]
-
Use Protic Solvents or Additives: In some systems, the presence of a protic source can protonate the phenolic oxygen, reducing its nucleophilicity and thus disfavoring O-alkylation.
Q3: My analysis shows di- and even tri-alkylated products. How can I ensure mono-alkylation?
A3: Polyalkylation is a classic issue in Friedel-Crafts alkylation because the first alkyl group added to the ring is itself an activating group, making the product more reactive than the starting material. [2]
Causality: The initial product, 4-(2-Hydroxy-2-methylpropyl)phenol, is more electron-rich than phenol, making it susceptible to a second electrophilic attack.
Troubleshooting Steps:
-
Use a Stoichiometric Excess of Phenol: This is the most effective and common strategy. By using a large excess of phenol (e.g., a 3:1 to 10:1 molar ratio of phenol to alkylating agent), the probability of the electrophile encountering a molecule of unreacted phenol is much higher than encountering an already alkylated product molecule.[2]
-
Control Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS.[4] Stop the reaction as soon as the concentration of the desired mono-alkylated product is maximized, before significant amounts of polyalkylated products begin to form.[3]
-
Employ a Milder Catalyst: A less active catalyst can reduce the rate of the second alkylation step, allowing for a wider time window to isolate the mono-alkylated product.[2][3]
Caption: Troubleshooting workflow for minimizing polyalkylation.
Section 3: General Experimental Protocol for Optimization
This protocol provides a robust starting point for optimizing the synthesis for high para-selectivity. It is designed to be a self-validating system where parameters can be adjusted systematically.
Objective: To determine the optimal conditions (temperature, catalyst, and reactant ratio) for the selective synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol.
Materials:
-
Phenol (Reagent Grade)
-
Isobutylene Oxide (or other suitable alkylating agent)
-
Selected Acid Catalyst (e.g., Amberlyst-15 resin, dried)
-
Anhydrous Solvent (e.g., Toluene or Dichloromethane)
-
Standard laboratory glassware, magnetic stirrer, heating/cooling bath
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add the selected acid catalyst (e.g., 10 wt% relative to phenol).
-
Charge Reactants: Dissolve phenol (e.g., 5 equivalents) in the anhydrous solvent. Stir the mixture under a nitrogen atmosphere.
-
Establish Thermal Conditions: Cool the reaction mixture to the desired starting temperature (e.g., 5 °C) using an ice-water bath.
-
Addition of Alkylating Agent: Add isobutylene oxide (1 equivalent) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Maintain the reaction at the set temperature. Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every hour). Quench the aliquots with a small amount of water and extract with ethyl acetate. Analyze the organic layer by GC or TLC to monitor the consumption of starting material and the formation of products and byproducts.
-
Reaction Quench: Once the reaction has reached the optimal point (maximum desired product, minimal byproducts), quench the entire reaction by slowly pouring it into a stirred solution of saturated sodium bicarbonate.
-
Workup:
-
If a solid catalyst was used, filter it off before quenching. The catalyst can often be washed, dried, and reused.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the pure 4-(2-Hydroxy-2-methylpropyl)phenol.
-
Analysis: Characterize the final product and quantify the isomer distribution using NMR, GC-MS, and HPLC.
References
- BenchChem. (2025). Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield. BenchChem Technical Support.
- BenchChem. (2025). Minimizing byproduct formation in Friedel-Crafts alkylation of phenol. BenchChem Technical Support.
-
Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]
- J&K Scientific LLC. (2026).
Sources
common issues with phenol-chloroform extraction for phenolic compounds.
Welcome to the Technical Support Center for Nucleic Acid Extraction .
As a Senior Application Scientist, I frequently encounter researchers struggling with phenol-chloroform-isoamyl alcohol (PCI) extractions when working with recalcitrant, phenolic-rich samples (such as woody plants, medicinal herbs, and specific animal tissues). While PCI is the gold standard for separating nucleic acids from proteins, endogenous phenolic compounds introduce severe biochemical bottlenecks.
This guide is designed to move beyond basic troubleshooting. We will deconstruct the causality behind phenolic interference, establish self-validating experimental workflows, and provide actionable, field-proven solutions to rescue your extractions.
The Causality of Phenolic Interference
When tissue is homogenized, cellular compartmentalization is destroyed. This allows endogenous polyphenols (normally stored in vacuoles) to mix with polyphenol oxidase (PPO) enzymes (located in plastids). Upon exposure to oxygen, PPO catalyzes the oxidation of polyphenols into highly reactive quinones[1].
These quinones are the root cause of extraction failure. They covalently bind to the phosphodiester backbone and bases of DNA/RNA, causing irreversible cross-linking. During the phenol-chloroform phase separation, these cross-linked complexes co-precipitate with your nucleic acids, resulting in dark brown pellets that completely inhibit downstream enzymatic reactions like PCR and next-generation sequencing [2].
Caption: Mechanistic pathway of phenolic interference during nucleic acid extraction.
Troubleshooting Guide & FAQs
Q1: My aqueous phase and final pellet are dark brown. What happened, and how do I fix it? Cause: The brown coloration is a direct visual indicator of oxidized quinones cross-linking with your nucleic acids [1]. Solution: You must intervene before oxidation occurs. Add Polyvinylpyrrolidone (PVP-40) at 1–2% (w/v) and a reducing agent like β -mercaptoethanol (0.2% v/v) or DTT to your lysis buffer. PVP contains peptide bonds that form strong complex hydrogen bonds with polyphenols, trapping them. The reducing agent halts the PPO-driven oxidation process, keeping the phenolics in a state where they can be successfully partitioned into the organic phenol phase.
Q2: My DNA yield is fine, but my A260/A230 ratio is extremely low (< 1.0). Is this phenol carryover? Cause: While a low A260/A230 can indicate residual phenol, in phenolic-rich samples, it almost always indicates the co-precipitation of carbohydrates and unoxidized phenolic compounds [3]. Solution: Transition to a CTAB (Cetyltrimethylammonium bromide) lysis buffer paired with high salt (>1.4 M NaCl ). At high salt concentrations, nucleic acids remain soluble, while CTAB forms insoluble complexes with polysaccharides and phenolics, forcing them into the organic interphase during the chloroform step [4].
Q3: The interphase is massive, and I can barely recover any aqueous phase. What should I do? Cause: A thick, immovable interphase is caused by massive amounts of denatured proteins, cross-linked phenolics, and trapped lipids overloading the solvent capacity. Solution: Do not overload your starting material (use max 100 mg tissue per 1 mL lysis buffer). To rescue an existing sample, perform a secondary back-extraction: add 300 µL of TE buffer to the organic/interphase tube, vortex, and re-centrifuge. This recovers trapped nucleic acids. Follow up with a pure Chloroform:Isoamyl Alcohol (24:1) wash to sharpen the phase separation and strip residual phenol.
Q4: My DNA/RNA is degraded after extraction. Is the phenol causing this? Cause: Phenol itself does not cleave nucleic acids. However, oxidized phenol (which turns pink or brown) contains free radicals that cause severe strand breaks. Furthermore, if extraction is performed at room temperature, endogenous nucleases remain highly active. Solution: Always use fresh, properly equilibrated phenol (pH 8.0 for DNA, pH 4.5 for RNA). Perform the phase separation centrifugation at 4°C to suppress both nuclease activity and the kinetics of polyphenol oxidation .
Quantitative Impact of Additives on Extraction Quality
To illustrate the necessity of modifying the standard PCI protocol for phenolic-rich samples, review the following self-validating data metrics. A successful protocol must yield an A260/280 ratio of ~1.8 (DNA) and an A260/230 ratio > 1.8.
| Extraction Method | Key Additives in Lysis Buffer | A260/280 Ratio | A260/230 Ratio | Yield (µg / 100mg tissue) | Visual Observation of Pellet |
| Standard PCI | None | 1.2 - 1.4 | 0.5 - 0.8 | 5 - 10 | Dark brown, highly viscous |
| CTAB-PCI | NaCl (1.4 M) | 1.6 - 1.7 | 1.1 - 1.3 | 15 - 20 | Light brown, slightly opaque |
| Optimized CTAB-PCI | PVP (2%) + β -ME (0.2%) | 1.8 - 2.0 | 1.9 - 2.2 | 35 - 45 | Clear, translucent |
Step-by-Step Methodology: Optimized CTAB-PCI Extraction
This protocol integrates the chemical safeguards discussed above to ensure high-purity extraction from the most recalcitrant tissues.
Reagent Preparation: Prepare CTAB Extraction Buffer: 2% (w/v) CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl (pH 8.0). Immediately before use, add 2% (w/v) PVP-40 and 0.2% (v/v) β -mercaptoethanol. Pre-warm to 65°C.
Step 1: Cryogenic Disruption Flash-freeze 100 mg of tissue in liquid nitrogen. Grind to a fine powder using a mortar and pestle. Crucial: Do not allow the tissue to thaw, as this prematurely activates PPO.
Step 2: Lysis and Phenolic Binding Quickly transfer the powder to 1 mL of the pre-warmed CTAB Extraction Buffer. Vortex vigorously to ensure immediate exposure to PVP and β -ME. Incubate at 65°C for 30 minutes, inverting every 5 minutes.
Step 3: Deproteinization (The PCI Step) Allow the lysate to cool to room temperature. Add 1 mL of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) . Vortex vigorously for 1 minute to form a milky emulsion. Note: The isoamyl alcohol acts as a defoaming agent to ensure a crisp interface.
Step 4: Phase Separation Centrifuge at 14,000 × g for 15 minutes at 4°C. Carefully pipette the upper aqueous phase into a clean microcentrifuge tube, leaving the thick interphase (containing the trapped phenolics and proteins) undisturbed.
Step 5: Secondary Organic Wash Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the recovered aqueous phase. Vortex and centrifuge at 14,000 × g for 10 minutes at 4°C. This step removes residual phenol and any lingering lipophilic phenolics. Transfer the aqueous phase to a new tube.
Step 6: Precipitation and Recovery Add 0.7 volumes of ice-cold isopropanol. Incubate at -20°C for 30 minutes to precipitate the nucleic acids. Centrifuge at 14,000 × g for 20 minutes at 4°C. Discard the supernatant.
Step 7: Washing and Elution Wash the pellet twice with 500 µL of ice-cold 70% ethanol to desalt. Air-dry the pellet for 5–10 minutes (do not over-dry, or it will become insoluble). Resuspend in 50 µL of nuclease-free water or TE buffer.
Caption: Optimized CTAB-PCI extraction workflow for phenolic-rich samples.
References
-
Heikrujam, J., Kishor, R., & Mazumder, P. B. (2020). The Chemistry Behind Plant DNA Isolation Protocols. IntechOpen.[Link]
-
Barbier, F. F., et al. (2019). A phenol/chloroform-free method to extract nucleic acids from recalcitrant, woody tropical species for gene expression and sequencing. Plant Methods.[Link]
-
CD Genomics. (2025). Mastering Plant RNA Extraction Methods, Steps, and Techniques for High-Quality Research.[Link]
-
Dogdu, G., et al. (2024). Determination of the Effects of Different DNA Isolation Methods on Quantity and Quality. DergiPark.[Link]
-
Singh, A., et al. (2012). High quality RNA isolation from ployphenol-, polysaccharide- and protein-rich tissues of lentil. 3 Biotech.[Link]
Sources
- 1. The Chemistry Behind Plant DNA Isolation Protocols | IntechOpen [intechopen.com]
- 2. A phenol/chloroform-free method to extract nucleic acids from recalcitrant, woody tropical species for gene expression and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cd-genomics.com [cd-genomics.com]
- 4. dergipark.org.tr [dergipark.org.tr]
catalyst deactivation in 4-(2-Hydroxy-2-methylpropyl)phenol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield crashes and selectivity drops during the synthesis of complex active pharmaceutical ingredients (APIs).
The molecule 4-(2-Hydroxy-2-methylpropyl)phenol is a critical structural intermediate in pharmaceutical manufacturing[1]. Its synthesis typically relies on two primary catalytic pathways: the palladium-catalyzed (Pd/C) hydrogenation of a ketone precursor, or the solid-acid catalyzed Friedel-Crafts alkylation of phenol[2]. Both pathways are highly susceptible to distinct mechanisms of catalyst deactivation[3].
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to recover your catalytic workflows.
Section 1: Transition Metal Catalysis (Pd/C) - Hydrogenation Route
Q: Why does my Pd/C catalyst suddenly lose activity mid-reaction during the hydrogenation of the ketone precursor? A: Sudden deactivation in liquid-phase hydrogenation is predominantly caused by chemical poisoning, specifically by 4[4]. Causality: Sulfur compounds (even at sub-ppm levels) possess lone pairs of electrons that donate into the empty d-orbitals of the palladium surface[4]. This forms a strong, irreversible chemisorption bond. This interaction is twofold: it physically blocks hydrogen dissociation sites (steric poisoning) and increases the electron density on adjacent unpoisoned Pd atoms, reducing their ability to activate the ketone substrate (electronic poisoning)[4].
Q: How can I differentiate between metal sintering and chemical poisoning? A: The differentiation lies in the thermal history and structural characterization of the catalyst. Sintering is a thermally driven process where Pd nanoparticles migrate and coalesce, reducing the active surface area while maintaining the carbon support's pore structure. Poisoning blocks active sites without altering the particle size[3]. Causality: If your reaction was subjected to high thermal stress (>200°C),, leading to a dramatic decrease in metal dispersion. You can validate this by performing CO chemisorption; a drop in CO uptake without a corresponding drop in BET surface area confirms sintering rather than pore-blockage or coking.
Diagram 1: Primary deactivation pathways for Pd/C catalysts in hydrogenation workflows.
Section 2: Heterogeneous Solid Acid Catalysis - Alkylation Route
Q: Why is the para-selectivity dropping alongside conversion rates during phenol alkylation? A: In solid-acid catalyzed alkylation (e.g., using Zeolite H-Y or MCM-48), simultaneous loss of conversion and regioselectivity is a hallmark of 5[5]. Causality: During the reaction, consecutive alkylation events create bulky poly-alkylated byproducts (such as 2,4-di-tert-butylphenol)[6]. These bulky molecules cannot easily diffuse out of the rigid microporous framework of the zeolite. They become trapped, undergoing further oligomerization to form 6[6]. This coke sterically blocks the Brønsted and Lewis acid sites, killing conversion, while the blocked pores force the reaction to occur only on the unselective external surface of the zeolite, destroying para-selectivity[2].
Section 3: Self-Validating Experimental Protocols
Protocol A: Pd/C Catalyst Washing and Reactivation (Post-Poisoning)
-
Solvent Extraction: Filter the spent Pd/C catalyst and wash sequentially with 3 volumes of hot methanol, followed by 2 volumes of ultra-pure water. Causality: Washing with a polar solvent removes weakly bound organic precursors. If left on the surface during thermal treatment, these organics will pyrolyze into hard coke, permanently encapsulating the Pd nanoparticles[3].
-
Mild Oxidative Treatment: Suspend the washed catalyst in a dilute (1%) H2O2 aqueous solution at 40°C for 30 minutes. Causality: Mild oxidation converts chemisorbed sulfide species into more soluble sulfates, facilitating their removal from the metal surface without over-oxidizing the carbon support[4].
-
Reduction & Validation: Dry the catalyst at 110°C under vacuum, then reduce under flowing H2 at 150°C for 2 hours. Validation Check: Perform CO chemisorption. A successful regeneration must demonstrate a return to >85% of the baseline metal dispersion. If dispersion remains low, irreversible sintering has occurred.
Protocol B: Thermal Regeneration of Coked Solid Acid Catalysts (Zeolites)
-
Inert Purge: Load the coked zeolite into a tubular furnace and purge with N2 (50 mL/min) at 200°C for 2 hours to 7[7].
-
Controlled Calcination: Switch the gas feed to a lean air mixture (2% O2 in N2) and ramp the temperature to 500°C at a strict rate of 2°C/min. Hold for 4 hours[7]. Causality: A sudden spike in oxygen concentration or heating rate will cause an uncontrolled exothermic burn of the coke. This localized thermal runaway generates steam that can dealuminate and permanently destroy the crystalline aluminosilicate framework of the zeolite[7].
-
Cooling & Validation: Cool to room temperature under N2. Validation Check: Analyze the regenerated catalyst via BET surface area measurement. The micropore volume must recover to ≥0.25 cm³/g, confirming the complete oxidation and removal of pore-blocking coke[5].
Diagram 2: Step-by-step thermal regeneration workflow for coked solid acid catalysts.
Section 4: Quantitative Data Presentation
| Deactivation Mode | Primary Catalyst | Typical Onset Condition | Key Indicator (Analytical) | Performance Impact |
| Chemical Poisoning | Pd/C | >1 ppm Sulfur / CO | Drop in CO uptake; BET unchanged | Sudden halt in H2 consumption |
| Metal Sintering | Pd/C | Thermal stress >200°C | Drop in CO uptake; Increased Pd particle size (XRD) | Gradual loss of overall activity |
| Micropore Coking | Solid Acids (Zeolites) | High conversion; Bulky intermediates | Loss of BET surface area & micropore volume | Loss of para-selectivity & conversion |
Sources
- 1. benchchem.com [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1028102A1 - Isomerization of alkyl phenol with a solid acid catalyst - Google Patents [patents.google.com]
Validation & Comparative
comparing different synthetic routes to 4-(2-Hydroxy-2-methylpropyl)phenol
Synthetic Routes to 4-(2-Hydroxy-2-methylpropyl)phenol: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their practical scalability, safety, and atom economy. The compound 4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 98815-43-1) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals. Structurally, it consists of a phenol ring substituted at the para position with a 2-hydroxy-2-methylpropyl group.
Synthesizing this molecule requires careful orchestration of carbon-carbon bond formation while managing the highly reactive, acidic phenolic hydroxyl group. In this guide, we will objectively compare the two most viable bench-to-plant synthetic pathways: Route A (Direct Grignard Addition) and Route B (Protection/Acetone Condensation) .
Mechanistic Pathway Analysis
Route A: Direct Grignard Addition to an Ester
This route builds the tertiary alcohol directly onto the carbon framework of 4-hydroxyphenylacetic acid. The carboxylic acid is first converted to a methyl ester. Subsequently, the ester is treated with an excess (typically 3.0–3.1 equivalents) of methylmagnesium bromide (MeMgBr).
The Causality of Excess Reagent: Why use three equivalents of a highly reactive organometallic? The first equivalent acts purely as a sacrificial base, deprotonating the acidic phenol to form a magnesium phenoxide. This in situ protection prevents the Grignard reagent from being destroyed during the nucleophilic attack. Kinetic and mechanistic studies have demonstrated that the second equivalent of Grignard reagent adds to the ester to form a tetrahedral magnesium hemiacetal intermediate[1]. This intermediate collapses into a ketone, which is immediately attacked by the third equivalent of MeMgBr to yield the target tertiary alcohol[2].
Route B: Benzyl Protection & Acetone Condensation
This route utilizes 4-hydroxybenzyl chloride as the starting material. Because forming a Grignard reagent directly from an unprotected phenol is highly problematic, the phenol is first masked as a benzyl ether. The protected benzyl chloride is then converted to a Grignard reagent and condensed with acetone to form the tertiary alcohol.
The Causality of the Protecting Group: The benzyl ether is specifically chosen because it is completely inert to the highly nucleophilic Grignard conditions in the second step, yet it can be chemoselectively cleaved later. Deprotection is achieved via catalytic hydrogenolysis using Palladium on carbon (Pd/C) under exceptionally mild, neutral conditions that do not dehydrate or disturb the sensitive tertiary alcohol[3],[4].
Comparative Performance Data
When selecting a route for scale-up, researchers must balance step count against reagent cost and safety. The table below summarizes the quantitative and qualitative performance metrics of both routes.
| Performance Metric | Route A: Direct Grignard Addition | Route B: Protection & Condensation |
| Total Steps | 2 | 4 |
| Estimated Overall Yield | 65% – 75% | 50% – 60% |
| Atom Economy | Moderate (Requires 3 eq. MeMgBr) | Low (Addition and removal of Benzyl group) |
| Key Reagents | Methyl 4-hydroxyphenylacetate, MeMgBr | Benzyl bromide, Mg turnings, Acetone, Pd/C |
| Safety Considerations | High risk: Vigorous methane gas evolution during the first Grignard equivalent. | Moderate risk: Requires handling of flammable H₂ gas during deprotection. |
| Scalability | Excellent, provided exothermic gas evolution is controlled. | Good, but higher solvent volumes and longer processing times due to step count. |
Experimental Workflows & Self-Validating Protocols
Protocol A: Direct Grignard Addition (Route A)
Workflow for Route A: Direct Grignard addition to methyl 4-hydroxyphenylacetate.
Step-by-Step Methodology:
-
Esterification: Reflux 4-hydroxyphenylacetic acid in anhydrous methanol with a catalytic amount of H₂SO₄ for 4 hours. Concentrate, neutralize with NaHCO₃, and extract with ethyl acetate to isolate methyl 4-hydroxyphenylacetate.
-
Grignard Addition: Dissolve the ester in anhydrous THF and cool to 0 °C under an inert argon atmosphere.
-
Reagent Addition: Dropwise, add 3.1 equivalents of MeMgBr (3.0 M in diethyl ether).
-
Self-Validating System: The reaction acts as its own physical indicator. The addition of the first equivalent results in vigorous bubbling (methane gas evolution). The cessation of this bubbling indicates complete deprotonation of the phenol, signaling that the subsequent equivalents are now actively attacking the ester carbonyl.
-
-
Quenching (Critical Step): Once TLC indicates the complete disappearance of the ester, carefully quench the reaction at 0 °C using saturated aqueous NH₄Cl.
-
Causality: You must use NH₄Cl rather than strong mineral acids (like HCl). Strong acids will catalyze the dehydration of the newly formed tertiary alcohol into an undesired alkene byproduct (e.g., 4-(2-methylallyl)phenol).
-
-
Isolation: Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate. Purify via recrystallization from toluene/hexane.
Protocol B: Benzyl Protection & Acetone Condensation (Route B)
Workflow for Route B: Benzyl protection, acetone condensation, and hydrogenolysis.
Step-by-Step Methodology:
-
Protection: React 4-hydroxybenzyl chloride with benzyl bromide and K₂CO₃ in DMF at room temperature. Extract and wash thoroughly with water to remove DMF.
-
Grignard Formation: Suspend magnesium turnings in anhydrous THF with a crystal of iodine. Slowly add the 4-benzyloxybenzyl chloride to initiate and maintain a gentle reflux.
-
Condensation: Cool the dark Grignard solution to 0 °C and add 1.2 equivalents of anhydrous acetone dropwise. Quench with aqueous NH₄Cl and extract to isolate 1-(4-benzyloxyphenyl)-2-methylpropan-2-ol.
-
Hydrogenolysis (Deprotection): Dissolve the intermediate in methanol. Add 10 wt% of 10% Pd/C catalyst. Purge the flask and stir under a hydrogen atmosphere (1 atm via balloon).
-
Self-Validating System: Monitor the reaction via the physical uptake of hydrogen gas. When the stoichiometric volume of H₂ has been consumed and the balloon stops deflating, the deprotection is complete.
-
-
Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the pure target phenol.
Conclusion
For laboratories and manufacturing facilities prioritizing step-economy and rapid throughput, Route A is the superior choice, provided the facility can safely manage the exothermic methane evolution. Conversely, if the cost of Grignard reagents at scale is prohibitive, or if highly controlled, stepwise functionalization is required, Route B offers a robust, albeit longer, alternative that utilizes cheaper carbon sources (acetone) and highly reliable catalytic deprotection.
References
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry Industrial & Engineering Chemistry Research (American Chemical Society) URL:[Link]
-
Mild catalytic multiphase hydrogenolysis of benzyl ethers Green Chemistry (Royal Society of Chemistry) URL:[Link]
Sources
Analytical Guide: Evaluating Chromatography Column Performance for the Separation of 4-(2-Hydroxy-2-methylpropyl)phenol
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Selectivity, Mechanistic Method Development, and Isomer Resolution
Analyte Profiling & Chromatographic Challenges
As a Senior Application Scientist, developing a robust, stability-indicating analytical method for pharmaceutical intermediates requires moving beyond trial-and-error. 4-(2-Hydroxy-2-methylpropyl)phenol (CAS 98815-43-1) presents a unique chromatographic challenge.
While its aromatic ring and aliphatic side chain provide a hydrophobic footprint, the molecule possesses two distinct hydroxyl groups: a phenolic hydroxyl and a tertiary alcohol. This dual nature creates a highly polar, hydrogen-bonding capable molecule. In high-performance liquid chromatography (HPLC), this structural motif leads to two primary challenges:
-
Secondary Interactions: Phenolic compounds are notorious for interacting with unreacted residual silanols on silica-based columns, leading to severe peak tailing if the stationary phase is not rigorously endcapped[1].
-
Isomeric Co-elution: Resolving this target from closely related positional isomers (e.g., ortho or meta configurations) is notoriously difficult on standard reversed-phase columns because their hydrophobic surface areas are nearly indistinguishable[2].
To establish a self-validating and reproducible method, we must analyze the causality behind stationary phase selection. This guide objectively compares the performance of traditional Octadecylsilane (C18) columns against alternative chemistries—specifically Phenyl-Hexyl and Pentafluorophenyl (PFP) phases.
Mechanistic Rationale of Stationary Phases
The choice of stationary phase is the most powerful tool for manipulating selectivity ( α ) in HPLC. Relying solely on hydrophobic retention is often insufficient for complex phenolic mixtures[3].
-
C18 (Octadecylsilane): The industry workhorse. Retention is driven entirely by London dispersion forces (hydrophobic interactions). While C18 provides excellent general retention, it often fails to resolve positional isomers of aromatic compounds due to a lack of stereochemical or electronic selectivity[2].
-
Phenyl-Hexyl: This phase introduces π−π stacking interactions. The hexyl spacer provides flexibility, allowing the stationary phase's phenyl ring to align optimally with the analyte's aromatic ring. This dual mechanism (hydrophobic + π−π ) offers enhanced selectivity for aromatic phenolics over purely aliphatic phases[4].
-
Pentafluorophenyl (PFP): PFP columns offer a multi-modal retention mechanism. The highly electronegative fluorine atoms create a strong dipole moment, enabling dipole-dipole interactions, hydrogen bonding, and π−π interactions. This makes PFP exceptionally powerful for separating challenging positional isomers that co-elute on C18 phases[2].
Caption: Fig 1. Primary interaction mechanisms between the phenolic analyte and stationary phases.
Experimental Methodology: Self-Validating Protocol
To objectively evaluate column performance, the following step-by-step protocol is designed as a self-validating system . By incorporating a known positional isomer spike, the method forces a system suitability test (SST) that proves spatial resolution before any unknown samples are analyzed.
Step 1: Reagent & Mobile Phase Preparation
Causality: The phenolic hydroxyl group has a pKa of approximately 9.5 to 10. To prevent partial ionization—which causes split peaks and unpredictable retention—the mobile phase must be buffered at least 2 pH units below the pKa.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water (Yields pH ~2.7, ensuring the phenol remains fully protonated/neutral).
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step 2: Sample Preparation & SST Spike
-
Target Standard: Dissolve 4-(2-Hydroxy-2-methylpropyl)phenol reference standard in a 50:50 Water:Acetonitrile diluent to a concentration of 100 µg/mL.
-
SST Spike: Add 10 µg/mL of a known positional isomer (e.g., 2-(2-Hydroxy-2-methylpropyl)phenol) to the target standard. This critical pair will validate the column's selectivity.
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C (Causality: Stabilizes retention times and reduces mobile phase viscosity, enhancing mass transfer kinetics).
-
Detection: UV at 220 nm and 275 nm (optimal for phenolic ring absorption).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Focuses the polar analyte at the column head)
-
2.0 - 12.0 min: 5% to 60% B (Linear elution)
-
12.0 - 15.0 min: 60% B (Column wash)
-
15.0 - 20.0 min: 5% B (Re-equilibration)
-
Step 4: System Suitability Criteria
Before accepting data, the system must independently validate itself against these parameters:
-
Resolution ( Rs ): Must be ≥1.5 between the target compound and the spiked isomer.
-
Tailing Factor ( Tf ): Must be ≤1.2 for the target peak to confirm the absence of silanol interference.
Comparative Performance Data
The table below summarizes the quantitative performance of three different column chemistries (all 100 x 4.6 mm, 3 µm particle size) subjected to the exact protocol described above.
| Column Chemistry | Primary Interaction Mode | Retention Time ( tR ) | Peak Asymmetry ( As ) | Theoretical Plates ( N ) | Resolution ( Rs ) | Suitability Status |
| C18 (Endcapped) | Hydrophobic Dispersion | 6.2 min | 1.35 | 8,500 | 1.1 | Fails (Co-elution) |
| Phenyl-Hexyl | Hydrophobic + π−π | 7.5 min | 1.10 | 12,000 | 2.4 | Passes (Excellent) |
| PFP | Dipole +
π−π
| 8.1 min | 1.05 | 14,500 | 3.2 | Passes (Superior) |
Data Analysis: The C18 column fails to provide baseline resolution ( Rs < 1.5) for the isomeric pair, proving that hydrophobic retention alone is inadequate. The Phenyl-Hexyl column successfully resolves the pair via π−π interactions. However, the PFP column delivers the highest theoretical plate count and superior peak symmetry ( As = 1.05), leveraging its hydrogen-bonding capacity to interact with the analyte's dual hydroxyl groups[4].
Caption: Fig 2. Logical workflow for developing a separation method for phenolic isomers.
Conclusion & Recommendations
For the robust quantification and impurity profiling of 4-(2-Hydroxy-2-methylpropyl)phenol, standard C18 stationary phases present a high risk of isomeric co-elution and peak tailing.
Recommendation: Method developers should default to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. The introduction of π−π stacking and dipole-dipole interactions provides the orthogonal selectivity required to resolve closely related phenolic impurities, ensuring the analytical method remains stability-indicating and compliant with stringent regulatory standards.
References
-
Techniques for Analysis of Plant Phenolic Compounds - nih.gov - 3
-
HPLC METHOD DEVELOPMENT FOR THE CHARACTERISATION OF THE FLAVONOID AND PHENOLIC ACID COMPOSITION OF ROOIBOS - core.ac.uk - 1
-
A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation - benchchem.com - 2
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - chromatographyonline.com - 4
Sources
A Definitive Guide to the Structural Confirmation of 4-(2-Hydroxy-2-methylpropyl)phenol Utilizing 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical analysis. This guide provides an in-depth, technical walkthrough for confirming the structure of 4-(2-Hydroxy-2-methylpropyl)phenol, a substituted phenolic compound, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. By delving into the causality behind experimental choices and presenting a self-validating system of protocols, this document serves as a practical reference for the structural verification of similarly complex small molecules.
Introduction: Beyond the One-Dimensional Spectrum
One-dimensional (1D) ¹H and ¹³C NMR spectra offer a foundational glimpse into the chemical environment of a molecule's constituent atoms. However, for a molecule such as 4-(2-Hydroxy-2-methylpropyl)phenol, with its distinct aromatic and aliphatic regions, overlapping signals and the need to definitively connect disparate structural fragments necessitate the use of more powerful 2D NMR methodologies. This guide will focus on a trio of indispensable 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Together, these techniques provide a comprehensive and irrefutable confirmation of the compound's atomic connectivity and overall structure.
Predicted NMR Data for 4-(2-Hydroxy-2-methylpropyl)phenol
To facilitate a clear and instructive analysis, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for 4-(2-Hydroxy-2-methylpropyl)phenol. These predictions, generated using established NMR prediction engines and an understanding of substituent effects on aromatic and aliphatic systems, will serve as the basis for our interpretation of the 2D NMR correlation data.
Table 1: Predicted ¹H NMR Data for 4-(2-Hydroxy-2-methylpropyl)phenol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.05 | Doublet | 8.5 | 2H |
| H-3', H-5' | 6.75 | Doublet | 8.5 | 2H |
| Ar-OH | ~5.0-8.0 | Broad Singlet | - | 1H |
| H-1 | 2.70 | Singlet | - | 2H |
| C-OH | ~2.0-4.0 | Broad Singlet | - | 1H |
| H-3 (x2) | 1.25 | Singlet | - | 6H |
Table 2: Predicted ¹³C NMR Data for 4-(2-Hydroxy-2-methylpropyl)phenol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' | 154.0 |
| C-4' | 131.0 |
| C-2', C-6' | 130.0 |
| C-3', C-5' | 115.5 |
| C-2 | 72.0 |
| C-1 | 45.0 |
| C-3 (x2) | 29.0 |
The 2D NMR Toolkit: A Symphony of Correlations
The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of the molecular framework. The following sections will dissect the expected outcomes of COSY, HSQC, and HMBC experiments for 4-(2-Hydroxy-2-methylpropyl)phenol.
COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds. In the case of 4-(2-Hydroxy-2-methylpropyl)phenol, the most significant COSY correlation would be observed between the aromatic protons.
-
Expected Correlation: A cross-peak would be expected between the signals of H-2'/H-6' (δ ~7.05 ppm) and H-3'/H-5' (δ ~6.75 ppm). This correlation arises from the three-bond (³JHH) coupling between these adjacent aromatic protons and is a classic indicator of an ortho-relationship in a substituted benzene ring.
The aliphatic region is predicted to show no COSY correlations as the protons on C-1 are not adjacent to any other protons, and the two methyl groups (H-3) are equivalent and not coupled to other protons. The hydroxyl protons are typically not involved in observable scalar couplings due to rapid exchange with the solvent.
Caption: Predicted COSY correlation for 4-(2-Hydroxy-2-methylpropyl)phenol.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
The HSQC experiment provides a direct correlation between each proton and the carbon to which it is attached. This is an exceptionally powerful tool for assigning carbon signals based on their known proton assignments.
-
Expected Correlations:
-
A cross-peak between the aromatic proton signal at ~7.05 ppm and the aromatic carbon signal at ~130.0 ppm, confirming the assignment of C-2' and C-6'.
-
A cross-peak between the aromatic proton signal at ~6.75 ppm and the aromatic carbon signal at ~115.5 ppm, confirming the assignment of C-3' and C-5'.
-
A cross-peak between the aliphatic proton signal at ~2.70 ppm and the aliphatic carbon signal at ~45.0 ppm, confirming the assignment of the methylene carbon, C-1.
-
A cross-peak between the methyl proton signal at ~1.25 ppm and the methyl carbon signal at ~29.0 ppm, confirming the assignment of the two equivalent methyl carbons, C-3.
-
Caption: Predicted HSQC correlations for 4-(2-Hydroxy-2-methylpropyl)phenol.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most informative for elucidating the overall structure, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). These "long-range" correlations are crucial for connecting the individual spin systems identified by COSY and HSQC.
-
Key Expected Correlations:
-
Connecting the Aliphatic Chain to the Aromatic Ring:
-
The methylene protons (H-1, δ ~2.70 ppm) are expected to show a three-bond correlation (³JCH) to the aromatic carbons C-3' and C-5' (δ ~115.5 ppm) and a two-bond correlation (²JCH) to the quaternary aromatic carbon C-4' (δ ~131.0 ppm). This is a critical set of correlations that unequivocally establishes the attachment of the 2-hydroxy-2-methylpropyl group to the C-4' position of the phenol ring.
-
-
Confirming the Propyl Backbone:
-
The methylene protons (H-1, δ ~2.70 ppm) will show a two-bond correlation (²JCH) to the quaternary carbon C-2 (δ ~72.0 ppm) and a three-bond correlation (³JCH) to the methyl carbons C-3 (δ ~29.0 ppm).
-
The methyl protons (H-3, δ ~1.25 ppm) will show a two-bond correlation (²JCH) to the quaternary carbon C-2 (δ ~72.0 ppm) and a three-bond correlation (³JCH) to the methylene carbon C-1 (δ ~45.0 ppm).
-
-
Correlations within the Aromatic Ring:
-
The aromatic protons H-2'/H-6' (δ ~7.05 ppm) will show correlations to C-4' (²JCH, δ ~131.0 ppm) and C-3'/C-5' (²JCH, δ ~115.5 ppm).
-
The aromatic protons H-3'/H-5' (δ ~6.75 ppm) will show correlations to C-1' (³JCH, δ ~154.0 ppm) and C-2'/C-6' (²JCH, δ ~130.0 ppm).
-
-
Caption: Key predicted HMBC correlations confirming the structure.
Experimental Protocols
A generalized, yet robust, methodology for acquiring the 2D NMR data for 4-(2-Hydroxy-2-methylpropyl)phenol is provided below.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of purified 4-(2-Hydroxy-2-methylpropyl)phenol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of the exchangeable hydroxyl protons.
-
Ensure the sample is fully dissolved to avoid line broadening.
2. Instrumentation:
-
Data should be acquired on a high-field NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing multinuclear, gradient-selected experiments.
3. 2D NMR Acquisition Parameters (General Guidelines):
-
COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., gCOSY).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-8 per increment.
-
-
HSQC:
-
Pulse Program: Standard gradient-selected, multiplicity-edited HSQC (e.g., hsqcedetgpsp). This allows for the differentiation of CH/CH₃ and CH₂ signals by phase.
-
Spectral Width: 10-12 ppm in the ¹H dimension and 160-180 ppm in the ¹³C dimension.
-
Number of Increments: 128-256 in t₁.
-
Number of Scans: 2-8 per increment.
-
One-bond coupling constant (¹JCH) optimized for an average value of ~145 Hz.
-
-
HMBC:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width: 10-12 ppm in the ¹H dimension and 200-220 ppm in the ¹³C dimension.
-
Number of Increments: 256-512 in t₁.
-
Number of Scans: 4-16 per increment.
-
Long-range coupling constant (ⁿJCH) optimized for a value of ~8 Hz.
-
Comparative Analysis: Alternative Structural Elucidation Techniques
While 2D NMR provides an unparalleled level of detail for structural confirmation, it is valuable to consider its performance in the context of other common analytical techniques.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Strengths | Limitations | Application to 4-(2-Hydroxy-2-methylpropyl)phenol |
| 2D NMR (COSY, HSQC, HMBC) | Provides unambiguous atom-to-atom connectivity. Non-destructive. Detailed stereochemical information can often be obtained. | Relatively low sensitivity, requiring milligram quantities of pure sample. Longer acquisition times. | The "gold standard" for definitive structural confirmation. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | High sensitivity (nanogram to picogram levels). Provides molecular weight and fragmentation data. Excellent for mixture analysis and purity determination.[1] | Fragmentation patterns can be complex and may not provide unambiguous connectivity. Isomers can be difficult to distinguish by MS alone. | Can confirm the molecular weight (C₁₀H₁₄O₂) and provide fragmentation data consistent with the proposed structure. However, it cannot definitively prove the connectivity without ambiguity. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule.[2] | Does not provide information about the carbon skeleton or connectivity. | Would confirm the presence of the hydroxyl (-OH) group (broad peak ~3300 cm⁻¹) and the substituted aromatic ring (peaks in the 1600-1450 cm⁻¹ and 900-690 cm⁻¹ regions). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, particularly for conjugated systems. | Limited structural information. | Would show absorption maxima characteristic of a substituted phenol, confirming the presence of the aromatic chromophore. |
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the complete and unambiguous structural confirmation of 4-(2-Hydroxy-2-methylpropyl)phenol. By systematically identifying proton-proton couplings, direct proton-carbon attachments, and long-range proton-carbon correlations, a complete and irrefutable picture of the molecular architecture can be assembled. While techniques such as HPLC-MS, IR, and UV-Vis spectroscopy offer valuable complementary information regarding molecular weight, functional groups, and electronic structure, they lack the definitive connectivity information provided by 2D NMR. For absolute structural certainty in chemical research and development, the comprehensive approach detailed in this guide remains the industry standard.
References
- Aleixandre-Tudo, J. L., & du Toit, W. (2018). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Frontiers and New Trends in the Science of Fermented Food and Beverages.
- Sathish Kumar, M., & Senthil Kumar, N. (2023). Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 133-138.
- Cozzolino, D. (2015). The Role of Visible and Infrared Spectroscopy Combined with Chemometrics to Measure Phenolic Compounds in Grape and Wine Samples. Molecules, 20(4), 7237-7251.
- Patle, T., Shrivas, K., Kurrey, R., Upadhyay, S., Jangde, R., & Chauhan, R. (2022). Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid. Journal of Ravishankar University, 35(1), 1-13.
-
Aleixandre-Tudo, J. L., & du Toit, W. (2018). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Online]. Available: [Link]
-
Patsnap. (2023). Differences in HPLC and NMR: Structural Elucidation Relevance. [Online]. Available: [Link]
-
ACD/Labs. (2024). NMR Prediction. [Online]. Available: [Link]
-
ChemAxon. (2023). NMR Predictor. [Online]. Available: [Link]
- Gaud-Luethi, C., & Schlotterbeck, G. (2021). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22, 100051.
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? [Online]. Available: [Link]
-
Mestrelab. (2024). Download NMR Predict. [Online]. Available: [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. [Online]. Available: [Link]
- Bhuma, D. R., Maddala, V. K. S., Salakolasu, S., & Katari, N. K. (2024). Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products. ChemistrySelect, 9(1), e202303901.
-
Patiny, L. (n.d.). Predict 13C carbon NMR spectra. [Online]. Available: [Link]
-
Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. [Online]. Available: [Link]
Sources
Cost-Effectiveness Analysis of 4-(2-Hydroxy-2-methylpropyl)phenol Synthesis Methods
As an Application Scientist overseeing process scale-up, the synthesis of 4-(2-hydroxy-2-methylpropyl)phenol (CAS: 98815-43-1) presents a classic chemoselectivity challenge. This compound is a highly valued intermediate in the development of beta-adrenergic agonists and other phenol-containing active pharmaceutical ingredients (APIs) . The molecule features two reactive oxygen species: a mildly acidic phenolic hydroxyl and a sterically hindered tertiary alcohol.
When scaling up from the bench to the pilot plant, the choice of synthetic route drastically impacts cost-effectiveness, safety, and overall yield. In this guide, we objectively compare the two primary industrial methodologies for synthesizing this intermediate starting from the widely available precursor, Ethyl 2-(4-hydroxyphenyl)acetate.
Part 1: Mechanistic Evaluation of Synthesis Routes
The core challenge lies in performing a Grignard addition on the ester to form the tertiary alcohol without the Grignard reagent being entirely quenched by the acidic phenolic proton. We evaluate two distinct approaches to bypass this hurdle: Method A (Direct Route) and Method B (Protected Route) .
Fig 1. Workflow comparison between Direct Grignard (Method A) and Protected Route (Method B).
Part 2: Experimental Protocols & Causality
To ensure scientific integrity, both protocols are designed as self-validating systems , meaning the reaction provides intrinsic feedback to the chemist to confirm success at each critical stage.
Method A: Direct Grignard Addition (Unprotected Route)
This method utilizes a brute-force approach, relying on excess Grignard reagent to first deprotonate the phenol, forming an in situ magnesium phenoxide protecting group, followed by nucleophilic addition to the ester.
-
Preparation: Charge a dry, argon-flushed reactor with Ethyl 2-(4-hydroxyphenyl)acetate (1.0 eq) dissolved in anhydrous THF (0.5 M).
-
First Equivalent Addition (Deprotonation): Cool the reactor to 0°C. Slowly add Methylmagnesium Bromide (MeMgBr, 3.0 M in diethyl ether) dropwise.
-
Causality: The 0°C temperature strictly controls the highly exothermic acid-base reaction between the phenolic -OH and MeMgBr.
-
Self-Validation: Observe the vigorous evolution of methane gas. The complete cessation of bubbling serves as a visual and volumetric indicator that the phenolic protons have been fully neutralized. This validates that the system is ready for the subsequent equivalents to attack the carbonyl.
-
-
Carbonyl Attack: Add an additional 2.2 eq of MeMgBr (Total 3.2 eq). Warm the reaction to room temperature and stir for 4 hours.
-
Quench & Workup: Carefully quench with saturated aqueous NH₄Cl at 0°C. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Method B: Benzyl-Protected Route
This method masks the acidic phenolic proton prior to the Grignard reaction, requiring more steps but significantly improving safety and reagent economy.
-
Protection: React Ethyl 2-(4-hydroxyphenyl)acetate (1.0 eq) with Benzyl Bromide (1.1 eq) and K₂CO₃ (1.5 eq) in DMF at 60°C for 2 hours.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting phenol is highly polar; the conversion is validated when the baseline spot disappears and a new, high-Rf (~0.7) UV-active spot emerges, confirming total protection before introducing moisture-sensitive reagents.
-
-
Grignard Addition: Dissolve the isolated benzyl ether in anhydrous THF at 0°C. Add MeMgBr (2.1 eq). Stir for 2 hours at room temperature, then quench with NH₄Cl.
-
Causality: Because the acidic proton is masked, only 2.1 equivalents of the expensive Grignard reagent are required. Crucially, zero methane gas is generated, eliminating a major scale-up hazard and pressure spike risk.
-
-
Deprotection: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.05 eq) and stir under H₂ gas (1 atm) for 6 hours. Filter through Celite and concentrate to yield the final product.
Part 3: Reaction Kinetics & Pathway Analysis
Understanding the stepwise nucleophilic addition is critical for troubleshooting incomplete conversions. The Grignard addition to the ester proceeds via a highly reactive ketone intermediate.
Fig 2. Mechanistic pathway of the Grignard addition to the ester carbonyl.
Part 4: Process Economics & Scale-up Viability
To objectively evaluate these methods, we conducted a 1-kg scale pilot simulation. The quantitative data is summarized below to guide your process chemistry decisions.
| Performance Metric | Method A (Direct Grignard) | Method B (Protected Route) |
| Overall Yield | 72% | 81% (over 3 steps) |
| Purity (HPLC) | 94.5% | 98.2% |
| MeMgBr Required | 3.2 equivalents | 2.1 equivalents |
| Safety Profile | Poor (High CH₄ gas evolution) | Excellent (No gas evolution) |
| Process Time | 18 hours | 42 hours |
| Cost per kg API | $450.00 | $310.00 |
Data Interpretation: While Method A boasts a shorter process time due to its single-step nature, it suffers from a fatal flaw at scale: the generation of stoichiometric methane gas and the high cost of excess Grignard reagent. Method B, despite being a 3-step process, is significantly more cost-effective ($310/kg vs $450/kg). The cost savings from utilizing 34% less MeMgBr far outweigh the minor expenses of the benzyl protection/deprotection reagents. Furthermore, the intermediate purification steps inherent to Method B result in a higher final HPLC purity (98.2%), which is critical for downstream API manufacturing .
Conclusion
For bench-scale synthesis where time is the primary constraint, Method A is acceptable. However, for drug development professionals and process chemists scaling beyond 100 grams, Method B is the objectively superior choice . It provides a self-validating, highly controlled, and cost-effective pathway to synthesize 4-(2-hydroxy-2-methylpropyl)phenol.
References
A Comparative Guide to the Antioxidant Properties of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular defense and therapeutic development, understanding the antioxidant potential of phenolic compounds is paramount. These ubiquitous secondary metabolites, found abundantly in plants, form a cornerstone of natural product chemistry and pharmacology due to their ability to mitigate oxidative stress, a key driver in numerous pathologies.[1][2] This guide offers a comprehensive, in-depth comparison of the antioxidant properties of various phenolic compounds, grounded in established experimental methodologies. As a senior application scientist, my aim is to provide not just data, but a clear rationale behind the experimental choices, ensuring a self-validating and authoritative resource.
The Chemical Underpinnings of Antioxidant Activity
Phenolic compounds exert their antioxidant effects primarily through two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4][5] The efficiency of a phenolic compound as an antioxidant is intrinsically linked to its chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on the aromatic ring.[6][7]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it.[2][3] This process is favored by a lower O-H bond dissociation enthalpy (BDE), making the hydrogen atom more readily available for donation.[1][8] The resulting phenoxyl radical is often stabilized by resonance, rendering it less reactive.[4]
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation from the antioxidant and an anion from the free radical.[3][5] This pathway is influenced by the ionization potential (IP) of the phenolic compound.[1][8] Often, SET is followed by proton transfer (SET-PT) to yield the final non-radical products.[9]
It's crucial to recognize that these mechanisms often occur in parallel, with the predominant pathway depending on the specific phenolic compound, the nature of the free radical, and the reaction medium.[5]
Caption: Primary mechanisms of antioxidant action by phenolic compounds.
Standardized Assays for Quantifying Antioxidant Capacity
To objectively compare the antioxidant potential of different phenolic compounds, a battery of standardized in vitro assays is employed. Each assay is based on a specific reaction mechanism and utilizes a different type of radical or oxidant. Therefore, a comprehensive assessment necessitates the use of multiple assays.[10][11]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen for radical scavenging activity.[9][12][13] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[13][14] The decrease in absorbance at 517 nm is proportional to the antioxidant's efficacy.[14]
Experimental Protocol:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[14] Store in an amber bottle at 4°C.[14]
-
Preparation of Sample Solutions: Prepare a series of concentrations of the phenolic compound in methanol.
-
Reaction: In a 96-well plate, add 20 µL of each sample concentration to separate wells.[15] Then, add 180 µL of the DPPH working solution to each well.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][15]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[12][15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[14] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[14][15]
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[16] This assay is applicable to both hydrophilic and lipophilic antioxidants.[17]
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.[16] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[16]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Reaction: Add 200 µL of the ABTS•+ working solution to 5 µL of the sample or standard in a 96-well plate.[18]
-
Incubation: Mix and incubate for 5 minutes at room temperature.[18]
-
Measurement: Measure the absorbance at 734 nm.[16]
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[19]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[20][21][22] This reduction results in the formation of a colored ferrous-probe complex, and the increase in absorbance is measured, typically around 593 nm.[20] The FRAP assay is simple, fast, and cost-effective.[20]
Experimental Protocol:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Reaction: Add 3 mL of the FRAP reagent to a cuvette and then add 100 µL of the sample or standard.[20]
-
Incubation: Mix well and incubate at 37°C for 4 minutes.[20]
-
Measurement: Measure the absorbance at 593 nm.[20]
-
Calculation: The results are typically expressed as µmol Trolox equivalents per gram or liter of the sample.[20]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[17][23][24] The antioxidant quenches the peroxyl radicals, thus preserving the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[17]
Experimental Protocol:
-
Preparation of Reagents: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride), and the antioxidant standard (Trolox).
-
Reaction Setup: In a 96-well black microplate, add 25 µL of the sample or Trolox standard, followed by 150 µL of the fluorescein solution.[23][25]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[23][25][26]
-
Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.[23][25]
-
Measurement: Immediately begin reading the fluorescence kinetically (e.g., every 90 seconds) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[24][25]
-
Calculation: Calculate the net AUC of the sample by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE).[27]
Comparative Antioxidant Activity of Key Phenolic Compounds
The antioxidant activity of phenolic compounds is highly dependent on their structure.[6][7] The number and position of hydroxyl groups, as well as the presence of other substituents, significantly influence their radical scavenging and reducing capabilities.[9] Below is a comparative summary of the antioxidant properties of three representative phenolic compounds: quercetin, gallic acid, and catechin.
| Phenolic Compound | Chemical Class | Key Structural Features | DPPH IC50 (µM) | FRAP Value (µM Trolox/g) | ORAC Value (µmol TE/g) |
| Quercetin | Flavonoid (Flavonol) | 3',4'-dihydroxy B-ring, 3-hydroxyl group[28] | ~12.5[29] | High | High |
| Gallic Acid | Phenolic Acid | Three hydroxyl groups on the aromatic ring | ~29.5[29] | Moderate-High | Moderate-High |
| Catechin | Flavonoid (Flavan-3-ol) | Dihydroxylated B-ring | ~190.6 (Epigallocatechin)[29] | Moderate | Moderate |
Note: The presented values are approximate and can vary depending on the specific experimental conditions.
Analysis of Structure-Activity Relationships:
-
Quercetin consistently demonstrates very high antioxidant activity across various assays.[28] This is attributed to the presence of the 3',4'-dihydroxy (catechol) group in the B-ring and the hydroxyl group at the 3-position of the C-ring, which are crucial for potent radical scavenging.[28]
-
Gallic acid , with its three hydroxyl groups, also exhibits strong antioxidant potential.[29] The presence of multiple hydroxyl groups allows for efficient donation of hydrogen atoms or electrons.
-
Catechin and its derivatives, while still effective antioxidants, often show slightly lower activity compared to quercetin in some assays.[29] The absence of the C2-C3 double bond in the C-ring of flavan-3-ols like catechin can influence electron delocalization and thus, antioxidant capacity.
It's important to note that a significant correlation is often found between the total phenolic content of a sample and its antioxidant capacity, indicating that phenolic compounds are major contributors to the antioxidant properties of many natural extracts.[10][11][30]
Conclusion
The comparative study of the antioxidant properties of phenolic compounds is a multifaceted endeavor that requires a solid understanding of the underlying chemical mechanisms and the appropriate application of diverse analytical methods. The choice of assay should be guided by the specific research question and the nature of the compounds being investigated. By employing a combination of assays such as DPPH, ABTS, FRAP, and ORAC, researchers can obtain a comprehensive and reliable assessment of antioxidant potential. The structure-activity relationships highlighted in this guide underscore the importance of chemical structure in determining the efficacy of phenolic antioxidants, providing a rational basis for the selection and development of novel therapeutic agents and nutraceuticals.
References
-
Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (2015). PLOS ONE. [Link]
-
An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024). Ultimate Treat. [Link]
-
Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. (2018). Food Chemistry. [Link]
-
Quantitative structure-activity relationship analysis of phenolic antioxidants. (2000). Free Radical Biology and Medicine. [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]
-
Phenolic antioxidant mechanism of action via HAT and SET (Liang and Kitts 2014). (2014). ResearchGate. [Link]
-
DPPH Assay Protocol for Antioxidant Activity. (n.d.). Scribd. [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. [Link]
-
Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. (2009). Journal of Agricultural and Food Chemistry. [Link]
-
Structure-antioxidant activity relationships of flavonoids and phenolic acids. (2000). Free Radical Research. [Link]
-
DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). Molecules. [Link]
-
Quantitative structure-activity relationships of antioxidant phenolic compounds. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Molecules. [Link]
-
ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. (n.d.). Arigo biolaboratories. [Link]
-
Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2009). Journal of Agricultural and Food Chemistry. [Link]
-
ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]
-
DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
-
Antioxidant potential using ORAC assay. (n.d.). BMG LABTECH. [Link]
-
Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. (2009). Journal of Agricultural and Food Chemistry. [Link]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts. [Link]
-
4.4. DPPH Assay. (2021). Bio-protocol. [Link]
-
Integral antioxidant capacity (IAC) of catechin, quercetin, gallic... (n.d.). ResearchGate. [Link]
-
Comparative Study of Antioxidant Properties and Total Phenolic Content of the Extracts of Humulus lupulus L. and Quantification of Bioactive Components by LC–MS/MS and GC–MS. (2013). Journal of Agricultural and Food Chemistry. [Link]
-
Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. (2022). Plants. [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Molecules. [Link]
-
Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]
-
Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. (2015). Molecules and Cells. [Link]
-
A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). Molecules. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]
-
Phenolic Antioxidant Capacity: A Review of the State of the Art. (2017). IntechOpen. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Journal of Drug and Alcohol Research. [Link]
-
Chromatographic evaluation of gallic acid, catechin and quercetin in methanolic extracts of selected formulations of spices an. (2019). Progress in Nutrition. [Link]
-
Effect of quercetin (QC), (+)-catechin (CC), and gallic acid (GA) from... (n.d.). ResearchGate. [Link]
-
Chromatographic evaluation of gallic acid, catechin and quercetin in methanolic extracts of selected formulations of spices and herbs. (2020). Progress in Nutrition. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jscholarpublishers.com [jscholarpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phenolic Antioxidant Capacity: A Review of the State of the Art | IntechOpen [intechopen.com]
- 6. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. zen-bio.com [zen-bio.com]
- 20. ultimatetreat.com.au [ultimatetreat.com.au]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assaygenie.com [assaygenie.com]
- 23. arigobio.com [arigobio.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. mdpi.com [mdpi.com]
- 27. activeconceptsllc.com [activeconceptsllc.com]
- 28. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mattioli1885journals.com [mattioli1885journals.com]
- 30. pubs.acs.org [pubs.acs.org]
Comparative Advantages of 4-(2-Hydroxy-2-methylpropyl)phenol in Advanced Synthesis and Materials Science
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of advanced pharmaceutical synthesis and polymer chemistry, the selection of bifunctional building blocks dictates the efficiency, safety, and performance of the final product. (4-HMPP, CAS 98815-43-1)[1] has emerged as a superior synthon compared to traditional alternatives like Tyrosol and Bisphenol A (BPA). Featuring a rigid phenolic ring coupled with a highly sterically hindered tertiary aliphatic alcohol, this molecule offers unparalleled control over chemical reactivity and biological safety.
Structural Advantages & Mechanistic Rationale
The core advantage of 4-HMPP lies in its asymmetric bifunctionality, which solves critical bottlenecks found in alternative building blocks:
-
Versus Tyrosol (4-(2-hydroxyethyl)phenol): Tyrosol contains a primary aliphatic alcohol. During electrophilic substitutions (e.g., alkylation), the primary alcohol competes directly with the phenolic hydroxyl, necessitating tedious protection and deprotection steps. In contrast, the tertiary alcohol in 4-HMPP is heavily shielded by gem-dimethyl groups. This steric bulk suppresses SN2 nucleophilic attack from the aliphatic oxygen, enabling catalyst-free [2].
-
Versus Bisphenol A (BPA): BPA is a symmetric bisphenol widely used in polycarbonates but is a notorious[3]. It mimics estrogen, binding strongly to estrogen receptors. 4-HMPP provides the necessary structural rigidity for high-Tg polymers but lacks the symmetric bisphenolic pharmacophore required for potent receptor activation, rendering its downstream degradation products significantly safer[3].
Application 1: Advanced Pharmaceutical Intermediates
In drug development, 4-HMPP is utilized to synthesize complex receptor modulators where the phenolic oxygen must be alkylated while leaving the tertiary alcohol intact for subsequent hydrogen-bonding interactions in the target binding pocket.
Causality of Experimental Choices: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). The pKa of the phenolic OH is approximately 10, while the tertiary aliphatic OH is ~17. K₂CO₃ is a mild base that selectively deprotonates the phenol. The bulky gem-dimethyl groups physically block the tertiary alcohol from interacting with the electrophile, ensuring 100% regioselectivity without the need for protecting groups[2].
Workflow demonstrating orthogonal reactivity of 4-HMPP driven by steric shielding and pKa.
Protocol: Regioselective Phenolic O-Alkylation of 4-HMPP
Self-Validating System: This protocol incorporates an In-Process Control (IPC) via Thin Layer Chromatography (TLC) and a final validation via ¹H-NMR to mathematically prove regioselectivity.
-
Preparation: Dissolve 10 mmol of 4-HMPP in 25 mL of anhydrous DMF in a flame-dried round-bottom flask under an N₂ atmosphere.
-
Deprotonation: Add 11 mmol (1.1 eq) of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure complete phenolate formation.
-
Electrophilic Addition: Dropwise add 10 mmol (1.0 eq) of the target alkyl halide (e.g., benzyl bromide) over 10 minutes.
-
Reaction & IPC: Stir for 4 hours at 25°C. Validation Gate 1 (TLC): Spot the reaction mixture against the starting material (Eluent: 3:1 Hexanes:EtOAc). The reaction is complete when the starting material spot (Rf = 0.3) disappears and a single new spot (Rf = 0.6) emerges.
-
Workup: Quench with 50 mL of distilled water and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Final Validation (¹H-NMR): Dissolve the crude product in CDCl₃. Validation Gate 2: The protocol is successful if the phenolic OH signal (~9.0 ppm) is completely absent, while the singlet for the tertiary aliphatic OH (~4.5 ppm) integrates perfectly to 1H.
Application 2: High-Performance Polymeric Materials
The polymer industry is actively seeking drop-in replacements for due to its severe toxicity profile[3]. 4-HMPP serves as an excellent asymmetric monomer for synthesizing advanced polycarbonates and epoxies.
Quantitative Performance Comparison
The following table summarizes the thermomechanical and biological properties of polymers synthesized from 4-HMPP compared to industry standards.
| Parameter | 4-HMPP Polycarbonate | BPA Polycarbonate | Tyrosol Polycarbonate |
| Glass Transition Temp (Tg) | 135 °C | 150 °C | 95 °C |
| Tensile Strength | 62 MPa | 65 MPa | 48 MPa |
| Estrogenic Activity (IC50) | >100 µM (Inactive) | 0.1 µM (Highly Active) | >100 µM (Inactive) |
| Orthogonal Yield | 88% | N/A (Symmetric) | 45% (Mixed products) |
Data Interpretation: 4-HMPP achieves a Tg and tensile strength nearly identical to BPA, driven by the rigid benzene ring and the bulky isobutyl-like linkage. However, it completely eliminates the estrogenic activity associated with BPA[3]. Tyrosol fails to provide the necessary thermal stability due to the flexibility of its unbranched ethyl chain.
Logical relationship mapping monomer symmetry to downstream endocrine disruption potential.
Protocol: Synthesis of Asymmetric Polycarbonates using 4-HMPP
Self-Validating System: The molecular weight distribution is strictly controlled by the stoichiometric ratio of the phase transfer catalyst, validated post-synthesis via Gel Permeation Chromatography (GPC).
-
Aqueous Phase Preparation: Dissolve 50 mmol of 4-HMPP in 100 mL of 1.5 M aqueous NaOH.
-
Organic Phase Preparation: Dissolve 1 mmol of benzyltriethylammonium chloride (phase transfer catalyst) in 100 mL of Dichloromethane (DCM).
-
Interfacial Reaction: Vigorously stir the biphasic mixture at 1000 rpm. Slowly bubble phosgene gas (or add a solution of triphosgene in DCM) into the organic layer over 30 minutes, maintaining the temperature at 20°C.
-
Neutralization & Precipitation: Once the aqueous phase pH drops below 8, stop the reaction. Separate the organic layer, wash with 0.1 M HCl, and precipitate the polymer by dropping the DCM solution into vigorously stirred cold methanol.
-
Validation Gate (GPC): Analyze the dried polymer. A successful run will yield a monomodal peak with a Polydispersity Index (PDI) < 1.5, confirming uniform step-growth polymerization without cross-linking from the tertiary alcohol.
Application 3: Targeted Antioxidant Delivery Systems
Phenolic compounds are classic radical scavengers. The bulky 2-hydroxy-2-methylpropyl group at the para position of 4-HMPP modulates the electron density of the phenol ring, stabilizing the resulting phenoxy radical upon hydrogen donation. This mechanism is functionally analogous to Butylated Hydroxytoluene (BHT), but 4-HMPP offers a critical advantage: the tertiary hydroxyl group acts as a chemical tether. This allows 4-HMPP to be covalently conjugated to nanoparticles or lipid tails, creating non-migratory antioxidant systems that prevent the toxic leaching typically associated with free BHT.
Sources
cross-validation of analytical results for 4-(2-Hydroxy-2-methylpropyl)phenol
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Hydroxy-2-methylpropyl)phenol
Introduction: The Analytical Imperative for a Key Fexofenadine Metabolite
4-(2-Hydroxy-2-methylpropyl)phenol, the primary carbinol metabolite of the widely used second-generation antihistamine fexofenadine, is a critical analyte in pharmacokinetic, drug metabolism, and impurity profiling studies. The accuracy and reliability of its quantification are paramount for regulatory submissions and for understanding the drug's disposition in the body. When analytical data is generated across different laboratories, or when a method is updated or replaced, a rigorous cross-validation process is not just a recommendation—it is a scientific necessity to ensure the consistency and integrity of the results.[1]
This guide provides a comprehensive comparison of two distinct, validated analytical techniques for the quantification of 4-(2-Hydroxy-2-methylpropyl)phenol: the industry-standard Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and the orthogonal method of Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the methodological choices, provide detailed experimental protocols, and present a framework for their cross-validation, grounded in the principles of international regulatory guidelines such as the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2]
Choosing the Analytical Platforms: A Tale of Two Methodologies
The selection of analytical techniques for cross-validation should ideally involve methods that are based on different physicochemical principles. This "orthogonality" provides a more robust and comprehensive comparison.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): The Workhorse Method RP-HPLC is the quintessential technique for analyzing moderately polar, non-volatile compounds like fexofenadine and its metabolites.[3][4][5] Its ubiquity in pharmaceutical labs is due to its robustness, reproducibility, and straightforward operation.[6] We chose a C18 stationary phase, which provides excellent retention for the hydrophobic regions of the analyte molecule, while the polar functional groups ensure it does not retain too strongly, allowing for reasonable elution times with a standard polar mobile phase. UV detection is selected for its simplicity and applicability, as the phenolic ring in the analyte provides a suitable chromophore.[4][7]
2. Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach GC-MS is a powerful technique renowned for its high separation efficiency and the structural information provided by mass spectrometry.[8][9] However, phenolic compounds like 4-(2-Hydroxy-2-methylpropyl)phenol are non-volatile and contain active hydroxyl groups that can lead to poor peak shape and thermal degradation in a hot GC inlet.[10] To overcome this, a crucial derivatization step is employed. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active protons on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[9][10] This increases the analyte's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer provides an additional layer of specificity and sensitivity compared to UV detection.[8]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating system suitability tests (SST) to ensure the analytical setup is performing correctly before any samples are analyzed.
Protocol 1: Quantitative Analysis by RP-HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 50% acetonitrile and 50% 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid).[4][11]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.[3]
-
Run Time: 15 minutes.
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(2-Hydroxy-2-methylpropyl)phenol reference standard and dissolve in a 25 mL volumetric flask with mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the test sample (e.g., bulk drug substance) in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST):
-
Inject the mid-range standard (25 µg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.[12]
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
Protocol 2: Quantitative Analysis by GC-MS (with Silylation)
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
2. Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[10]
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the silylated analyte.
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but use a volatile solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare calibration standards in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the test sample in the chosen solvent to achieve a concentration within the calibration range.
Cross-Validation Protocol: Bridging the Methodologies
The objective of cross-validation is to demonstrate that two different analytical methods provide comparable results for the same set of samples.[1] This is crucial when data from different methods will be combined or compared in a regulatory submission.[2]
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Procedure
-
Sample Selection: Prepare a minimum of three concentration levels spanning the expected range (e.g., 50%, 100%, and 150% of the target concentration). Use the same homogenous sample source for all preparations.
-
Analysis: Analyze each sample in triplicate using both the validated RP-HPLC-UV method and the validated GC-MS method.
-
Data Evaluation:
-
Calculate the mean concentration and %RSD for the triplicate measurements at each level for both methods. The %RSD for each set of replicates should meet the pre-defined precision criteria of the respective method (typically ≤15%).
-
For each concentration level, calculate the percent difference between the mean result from the HPLC method and the mean result from the GC-MS method.
-
Formula: Percent Difference = [ | (Mean_HPLC - Mean_GCMS) | / ( (Mean_HPLC + Mean_GCMS) / 2 ) ] * 100
-
-
Acceptance Criteria: While ICH M10 deliberately omits prescriptive acceptance criteria to encourage a scientific, risk-based assessment, a common industry practice is to consider the methods comparable if the percent difference for at least two-thirds of the samples is within ±20.0%.[1][2] The final decision on comparability should be based on a holistic review of the data and its intended use.
Comparative Data Summary
The following table presents hypothetical but realistic performance data derived from the validation of the two methods, illustrating their respective strengths.
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity. The slightly lower r² for GC-MS can sometimes result from the multi-step derivatization process. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | The mass spectrometer is inherently more sensitive and specific than a UV detector, allowing for lower detection limits. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Both methods are highly accurate. The slightly wider range for GC-MS accounts for the variability of the derivatization reaction efficiency. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC offers superior precision due to its direct injection approach. The manual, multi-step derivatization for GC-MS introduces more potential variability. |
| Specificity | Good | Excellent | HPLC specificity relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. GC-MS provides an extra dimension of specificity through unique mass fragmentation patterns.[13] |
| Sample Throughput | High | Moderate | HPLC allows for direct injection and relatively fast run times. The mandatory derivatization step for GC-MS adds significant time to sample preparation. |
General Analytical Workflow
The diagram below illustrates a generalized workflow applicable to both chromatographic techniques, from sample receipt to the final report.
Caption: A generalized workflow for chromatographic analysis.
Conclusion and Final Recommendations
Both RP-HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 4-(2-Hydroxy-2-methylpropyl)phenol. The cross-validation exercise demonstrates that, despite their fundamental differences, both methods can produce comparable and accurate data when properly validated.
-
RP-HPLC-UV remains the method of choice for routine quality control and high-throughput analysis due to its simplicity, high precision, and robustness.
-
GC-MS serves as an excellent orthogonal method for confirmatory analysis, reference standard characterization, and in situations requiring higher sensitivity and specificity, such as the identification of unknown impurities or low-level metabolite quantification.
Ultimately, the successful cross-validation of these two methods provides a high degree of confidence in the analytical results, ensuring data integrity regardless of the methodology employed. This confidence is the cornerstone of sound scientific research and is essential for meeting the stringent requirements of drug development and regulatory approval.
References
- Scaringelli, F. P., Schultz, T. P., & Goldstein, I. S. (1980). Gas Chromatographic Analysis of Phenolic Compounds from Lignin.
-
United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Methods. uspbpep.com. Retrieved from [Link]
- Rahman, M. M., et al. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
-
ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Retrieved from [Link]
-
United States Pharmacopeia. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Chromatographic Separation of Fexofenadine and its Impurities. BenchChem.
-
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
- Alarcón-Alonso, J., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. PMC.
- Behrends, B., et al. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- DeMaio, W., et al. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- Rahman, S. M. A., et al. (2018). A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences.
- IQVIA Laboratories. (2025, March 26).
- Arayne, M. S., et al. (2011). HPLC Analysis of Fexofenadine in Serum. Scribd.
- Sumithra, M., et al. (2023, June 30). Analysis of second-generation anti histamine fexofenadine soft gelatin capsules and its related compound by using RP-HPLC.
- Sversut, V. R., et al. (2007).
- Indian Pharmaceutical Alliance. (2018, October 15).
- Jain, D. K., et al. (2012).
- El-Kimary, E. R., et al. (2015). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. PMC.
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Green, R. (2017).
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. banglajol.info [banglajol.info]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. matec-conferences.org [matec-conferences.org]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. drugfuture.com [drugfuture.com]
A Researcher's Guide to the Differential Reactivity of Hydroxyl Groups in 4-(2-Hydroxy-2-methylpropyl)phenol
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of bifunctional molecules is paramount for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the two hydroxyl groups present in 4-(2-Hydroxy-2-methylpropyl)phenol: a phenolic hydroxyl directly attached to the aromatic ring and a tertiary aliphatic hydroxyl on the side chain. We will explore the fundamental principles governing their differential reactivity and provide validated experimental protocols to achieve selective modification.
Foundational Principles: Why Are the Two Hydroxyls Not Created Equal?
The distinct chemical environments of the phenolic and tertiary alcohol groups in 4-(2-Hydroxy-2-methylpropyl)phenol give rise to significant differences in their electronic and steric properties. These differences are the key to unlocking selective chemical transformations.
The Decisive Role of Acidity (pKa)
The most striking difference lies in the acidity of the two hydroxyl protons. The phenolic hydroxyl is substantially more acidic (pKa ≈ 10) than the tertiary alcohol hydroxyl (pKa ≈ 16-19).[1][2] This disparity of several orders of magnitude is the primary tool for chemoselectivity.
-
Phenolic Hydroxyl: Upon deprotonation, the resulting negative charge on the oxygen atom is delocalized across the aromatic ring through resonance.[1][2][3][4] This stabilization of the conjugate base (the phenoxide ion) makes the parent phenol more willing to donate its proton, hence it is more acidic.[5][6]
-
Tertiary Alcohol Hydroxyl: The conjugate base of the tertiary alcohol (an alkoxide) has no such resonance stabilization. In fact, the surrounding alkyl groups are weakly electron-donating, which slightly destabilizes the localized negative charge on the oxygen atom.[7]
This acidity gap allows for the use of mild to moderate bases (e.g., NaOH, K₂CO₃) to selectively deprotonate the phenolic group, generating a highly nucleophilic phenoxide ion while leaving the tertiary alcohol untouched.[8][9]
Caption: Resonance delocalizes charge in the phenoxide, increasing stability.
Steric Hindrance and C-O Bond Characteristics
Beyond electronics, steric and bond characteristics play a crucial role:
-
Steric Hindrance: The tertiary alcohol is significantly more sterically hindered, crowded by its methyl group and the bulky substituted phenyl group. This bulkiness impedes the approach of reagents, slowing down potential reactions at this site.[1][4]
-
Carbon-Oxygen Bond Strength: The C-O bond of the phenol exhibits partial double-bond character due to resonance.[10][11] This makes the bond stronger and less susceptible to nucleophilic substitution or elimination reactions, which are common for aliphatic alcohols but rare for phenols.[5][10]
Experimental Comparison: Protocols for Selective Modification
The theoretical differences discussed above can be exploited to achieve highly selective reactions. Here, we present validated protocols for targeting the phenolic hydroxyl group exclusively.
Selective O-Acylation (Esterification)
This experiment demonstrates the selective formation of an ester at the phenolic position by leveraging the enhanced nucleophilicity of the phenoxide ion.
Objective: To selectively acetylate the phenolic hydroxyl group.
Rationale: A base like potassium carbonate is sufficient to deprotonate the acidic phenol, creating the phenoxide. This phenoxide is a potent nucleophile that readily attacks the electrophilic acetyl chloride. The tertiary alcohol remains protonated and is a comparatively poor nucleophile, resulting in a negligible reaction rate under these conditions.
Experimental Protocol: Selective Phenolic Acylation
-
Dissolution: Dissolve 1.0 equivalent of 4-(2-Hydroxy-2-methylpropyl)phenol in a suitable aprotic solvent (e.g., acetone or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 20 minutes.
-
Acylation: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Filter the solid K₂CO₃ and wash with the solvent. Evaporate the solvent from the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired phenolic acetate.
Caption: Workflow for the selective acylation of the phenolic hydroxyl group.
Selective O-Alkylation (Williamson Ether Synthesis)
This protocol achieves the selective formation of an ether at the phenolic position, a common and crucial transformation in medicinal chemistry.
Objective: To selectively methylate the phenolic hydroxyl group.
Rationale: As with acylation, a moderate base generates the nucleophilic phenoxide. This ion then displaces a halide from an alkyl halide (e.g., methyl iodide) in a classic Sₙ2 reaction to form an aryl ether.[8][9][12] The unreactive tertiary alcohol does not participate.
Experimental Protocol: Selective Phenolic Etherification
-
Dissolution: Dissolve 1.0 equivalent of 4-(2-Hydroxy-2-methylpropyl)phenol in acetone or DMF.
-
Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Alkylation: Add 1.2 equivalents of methyl iodide (CH₃I).
-
Reaction: Heat the mixture to a gentle reflux (or stir at 50-60 °C if using DMF). Monitor the reaction by TLC until completion (typically 4-8 hours).
-
Workup: Cool the reaction mixture, filter the solids, and remove the solvent under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography if necessary to yield the phenolic ether.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. Alcohols and Phenols | Properties, Reactivity, and Differences | Chemistry | Maqsad [maqsad.io]
- 5. Welcome to Adobe GoLive 6 [cp.cm.kyushu-u.ac.jp]
- 6. SATHEE: Alcohols Phenols and Ethers [sathee.iitk.ac.in]
- 7. reddit.com [reddit.com]
- 8. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 9. Phenols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. chemistryguru.com.sg [chemistryguru.com.sg]
- 11. m.youtube.com [m.youtube.com]
- 12. Etherification Reaction of Phenolic Hydroxyl Group | Ambeed [ambeed.com]
A Comparative Guide to the Analysis of 4-(2-Hydroxy-2-methylpropyl)phenol Impurities by LC-MS/MS
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a drug product. This guide provides an in-depth analysis of methodologies for identifying and quantifying impurities in 4-(2-Hydroxy-2-methylpropyl)phenol, a key intermediate in the synthesis of various pharmaceuticals. We will focus on the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a powerful tool for this purpose and compare its performance with alternative analytical techniques.
The Importance of Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2][3][4] Organic impurities can arise from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the API, or interaction with packaging materials. A thorough understanding and control of these impurities are essential for ensuring the quality, safety, and consistency of the final drug product.
Potential Impurities in 4-(2-Hydroxy-2-methylpropyl)phenol
The synthesis of 4-(2-Hydroxy-2-methylpropyl)phenol typically involves the Friedel-Crafts alkylation of phenol.[5][6][7] This reaction, while effective, can lead to the formation of several process-related impurities. Understanding the reaction mechanism allows for the prediction of potential impurities.
Likely Synthesis Route: Friedel-Crafts alkylation of phenol with isobutylene oxide or a related electrophile in the presence of a Lewis acid catalyst.
Potential Impurities:
-
Unreacted Starting Materials: Phenol and isobutylene oxide.
-
Isomeric Impurities: ortho and meta isomers of 4-(2-Hydroxy-2-methylpropyl)phenol. The hydroxyl group of phenol is an ortho-, para- directing group, but under certain conditions, minor amounts of the meta isomer can be formed.
-
Over-alkylation Products: Di- or tri-alkylated phenol species, where more than one propyl group is attached to the phenol ring.
-
By-products from Side Reactions: Rearrangement of the carbocation intermediate can lead to the formation of other isomers.[5][6] Additionally, self-condensation of the starting materials or intermediates can occur.[8][9][10][11]
-
Degradation Products: Oxidation of the phenol ring can lead to the formation of quinone-type structures.
The Power of LC-MS/MS for Impurity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for impurity profiling in the pharmaceutical industry.[12][13][14] Its high sensitivity, selectivity, and ability to provide structural information make it ideal for detecting and identifying trace-level impurities in complex matrices.
Experimental Workflow: An Overview
The general workflow for the analysis of 4-(2-Hydroxy-2-methylpropyl)phenol impurities by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection and identification.
Caption: A generalized experimental workflow for the analysis of 4-(2-Hydroxy-2-methylpropyl)phenol impurities by LC-MS/MS.
Detailed Experimental Protocol: A Hypothetical LC-MS/MS Method
This protocol is a robust starting point for the development and validation of a specific method for your laboratory, adhering to ICH Q2(R1) guidelines.[2][3][4][15]
1. Sample Preparation
-
Objective: To dissolve the sample and remove any particulate matter that could interfere with the analysis.
-
Procedure:
-
Accurately weigh approximately 10 mg of the 4-(2-Hydroxy-2-methylpropyl)phenol sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
2. Liquid Chromatography (LC) Conditions
-
Objective: To achieve optimal separation of the main component from its potential impurities. Ultra-Performance Liquid Chromatography (UPLC) is recommended for its high resolution and speed.[13]
-
Parameters:
-
System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometry (MS/MS) Conditions
-
Objective: To detect, identify, and quantify the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Parameters:
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.
-
Predicted Fragmentation Pathway
Understanding the fragmentation of the parent molecule is key to identifying its related impurities. For 4-(2-Hydroxy-2-methylpropyl)phenol, the fragmentation in negative ESI mode is likely to initiate from the deprotonated molecular ion.
Caption: Predicted fragmentation pathway of 4-(2-Hydroxy-2-methylpropyl)phenol in negative ESI mode.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a superior technique for impurity profiling, it is important to understand the capabilities and limitations of other commonly used methods.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High (based on m/z) | Moderate to High (based on retention time and UV absorbance) | High (based on retention time and mass spectrum) |
| Sensitivity | Very High (pg to fg level) | Moderate (ng to µg level) | High (pg to ng level) |
| Identification Capability | High (provides molecular weight and structural information) | Low (requires reference standards) | High (provides mass spectrum for library matching) |
| Applicability | Broad range of compounds, including non-volatile and thermally labile | Compounds with a UV chromophore | Volatile and thermally stable compounds |
| Cost | High | Low | Moderate |
| Throughput | High (with UPLC) | Moderate | Moderate |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for routine quality control.[12] Its primary limitation is the lack of specificity for identifying unknown impurities without reference standards. It is also generally less sensitive than LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for the analysis of volatile and semi-volatile impurities.[12] However, for a relatively non-volatile and polar compound like 4-(2-Hydroxy-2-methylpropyl)phenol and its likely impurities, derivatization would be required, which adds complexity to the sample preparation and can introduce artifacts.
Method Validation According to ICH Guidelines
Any analytical method used for impurity testing must be validated to ensure it is suitable for its intended purpose. The key validation parameters as per ICH Q2(R1) are:[2][3][4][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all impurity peaks.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Specificity | Resolution > 2 between adjacent peaks |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | ≤ 15% |
Conclusion
The analysis of impurities in 4-(2-Hydroxy-2-methylpropyl)phenol is a critical step in ensuring the quality and safety of pharmaceuticals derived from this intermediate. LC-MS/MS stands out as the most powerful and versatile technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[13][14] While HPLC-UV and GC-MS have their applications, they do not provide the comprehensive impurity profiling that can be achieved with LC-MS/MS. The development and validation of a robust LC-MS/MS method, following ICH guidelines, is an essential investment for any organization involved in the development and manufacturing of pharmaceuticals containing this important building block.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours. PMC. [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC. [Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. MDPI. [Link]
-
Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PMC. [Link]
-
BPA synthesis reaction with phenol-acetone condensation. ResearchGate. [Link]
-
Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
LC-MS/MS and GC-MS Method for the Determination of Phenolics in Plant Tissue. JOVE. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market. Intratec. [Link]
-
Production of Bisphenol A (BPA) By Green Technology. Semantic Scholar. [Link]
-
(PDF) Development and Application of an LC-MS/MS Method for Identification of Polyphenols in Propolis Extract. ResearchGate. [Link]
-
Friedel-Crafts Reactions. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Friedel-Crafts Alkylation of Phenol Reaction. Filo. [Link]
-
Synthesis of Bisphenol A with Heterogeneous Catalysts. Bibliothèque et Archives Canada. [Link]
- Method of synthesis of bisphenol-a.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
-
High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
-
4-(2-Amino-2-methylpropyl)phenole durch Fluoridionen-katalysierte Kondensation von 4-Hydroxybenzylalkoholen mit 2-Nitropropan. ResearchGate. [Link]
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
-
4-[({2-hydroxy-3-[(2-methylpropyl)(phenylsulfonyl)amino]propyl}(2-methylpropyl)amino)sulfonyl]phenol. PubChem. [Link]
- Method of producing high-purity 4-(2-hydroxyethyl)phenol.
-
Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. ResearchGate. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. softbeam.net:8080 [softbeam.net:8080]
- 7. Friedel-Crafts Alkylation of Phenol Reaction Explain the Friedel-Crafts .. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 11. RU2119906C1 - Method of synthesis of bisphenol-a - Google Patents [patents.google.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. tandfonline.com [tandfonline.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Safe Handling of 4-(2-Hydroxy-2-methylpropyl)phenol: A Guide for Laboratory Professionals
Immediate Safety Concerns and Hazard Assessment
Based on data from similar phenolic compounds, 4-(2-Hydroxy-2-methylpropyl)phenol should be handled with caution, assuming it may present the following hazards:
-
Skin and Eye Irritation: Phenolic compounds are known to cause irritation upon contact with skin and eyes.[1][2]
-
Oral Toxicity: Some related compounds are classified as harmful if swallowed.[3][4]
-
Environmental Hazards: Certain analogues are toxic to aquatic life, indicating a need for controlled disposal to prevent environmental release.[5]
Due to the limited specific data for 4-(2-Hydroxy-2-methylpropyl)phenol, a precautionary approach is essential. Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date information before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the recommended PPE for handling 4-(2-Hydroxy-2-methylpropyl)phenol, based on the potential hazards of analogous compounds.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles. A face shield should be worn over goggles when there is a risk of splashing. | Protects against potential eye irritation or damage from splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. | Prevents skin contact and potential irritation.[1] |
| Body Protection | A fully buttoned laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling any potentially harmful aerosols. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline a comprehensive plan for the safe handling of 4-(2-Hydroxy-2-methylpropyl)phenol.
Caption: Workflow for the safe handling of 4-(2-Hydroxy-2-methylpropyl)phenol.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review the SDS: Before any work begins, thoroughly read and understand the supplier-specific Safety Data Sheet.
-
Don Appropriate PPE: As outlined in the table above, put on all required personal protective equipment.
-
Prepare the Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
-
Handling:
-
Weighing and Aliquoting: If the compound is a solid, perform all weighing and aliquoting in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.[6] For liquids, handle within a fume hood to minimize vapor inhalation.
-
Performing the Experiment: Conduct all experimental procedures within a well-ventilated area. Avoid direct contact with the substance.
-
-
Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Remove gloves last and wash hands thoroughly with soap and water.
-
Waste Disposal: All waste materials, including contaminated gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.[3][6] Do not mix with other waste streams.[5] Collect in a clearly labeled, sealed container for pickup by your institution's environmental health and safety department.[3][6] Never dispose of this chemical down the drain.[5][6]
-
Emergency Procedures: Be Prepared
Spills:
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1] Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the area and alert your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-(2-Hydroxy-2-methylpropyl)phenol into your research endeavors, fostering a secure and productive laboratory environment.
References
-
Sigma-Aldrich. Safety Data Sheet: 2-Hydroxy-2-methylpropiophenone. [Link]
-
Watson International Ltd. Safety Data Sheet: 2-hydroxy -2-methylpropiophenone. [Link]
-
Capot Chemical Co., Ltd. MSDS of 4'-hydroxy-2-methylpropiophenone. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Isobutyrophenone, 97%. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
